5-AIQ
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVASVGVAQIVSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274354 | |
| Record name | 5-aminoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93117-08-9 | |
| Record name | 5-Amino-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93117-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-aminoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminoisoquinolin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Amino-1(2H)-isoquinolinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V3G4R3QNX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biochemical and Pharmacological Properties of 5-Aminoisoquinolin-1-one (5-AIQ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisoquinolin-1-one (5-AIQ) is a water-soluble small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family. While exhibiting moderate potency and a lack of isoform selectivity in biochemical assays, this compound demonstrates significant activity in cellular and in vivo models, indicative of excellent cell permeability and bioavailability. Its primary mechanism of action involves the competitive inhibition of PARP enzymes, particularly PARP-1, a key player in DNA damage repair and cellular stress responses. This inhibition leads to a cascade of downstream effects, most notably the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. The modulation of this critical inflammatory pathway underpins the observed anti-inflammatory, anti-angiogenic, and anti-metastatic properties of this compound. This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of this compound, including its inhibitory activity, mechanism of action, and effects on key signaling pathways and cellular responses. Detailed experimental protocols for assessing its activity are also provided to facilitate further research and drug development efforts.
Biochemical Properties
PARP Inhibition
This compound is a competitive inhibitor of PARP enzymes, binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site and preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibitory activity is central to its pharmacological effects.
Table 1: In Vitro Inhibitory Activity of this compound against PARP-1
| Enzyme | Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| PARP-1 | This compound | 240 | Semi-purified enzyme preparation | [1] |
Pharmacological Properties
Mechanism of Action
The primary pharmacological effect of this compound stems from its inhibition of PARP-1. PARP-1 activation is a critical cellular response to DNA damage. Upon inhibition by this compound, the downstream signaling cascades are significantly altered. A key consequence of PARP-1 inhibition by this compound is the downregulation of the NF-κB signaling pathway.[1] NF-κB is a master regulator of inflammation, and its inhibition leads to the suppression of a wide range of pro-inflammatory genes.
Anti-Inflammatory Effects
By inhibiting the NF-κB pathway, this compound effectively reduces the expression of various pro-inflammatory cytokines and adhesion molecules. This anti-inflammatory activity has been observed in numerous preclinical models.
Table 2: Summary of Anti-Inflammatory Effects of this compound
| Mediator | Effect | Model System | Reference |
| NF-κB | Downregulation of activity | In vivo models | [1] |
| Cytokines | Modulation of expression | In vivo models | [1] |
| Adhesion Molecules | Modulation of expression | In vivo models | [1] |
Note: Specific quantitative data on the dose-dependent effects of this compound on individual cytokines and adhesion molecules are limited in publicly available literature.
Experimental Protocols
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PARP-1.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1. The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
PARP assay buffer
-
This compound or other test inhibitors
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Plate Preparation: Wash histone-coated plates with wash buffer.
-
Compound Preparation: Prepare serial dilutions of this compound or test compound in assay buffer.
-
Enzyme Reaction:
-
Add PARP assay buffer to each well.
-
Add the diluted this compound or vehicle control.
-
Add a mixture of activated DNA and biotinylated NAD+.
-
Initiate the reaction by adding the PARP-1 enzyme.
-
Incubate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plates to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plates again.
-
Add the chemiluminescent substrate.
-
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
NF-κB Activation Assay (Reporter Gene Assay)
This protocol describes a method to assess the effect of a compound on NF-κB activation in a cellular context.
Principle: Cells are transfected with a reporter plasmid containing a promoter with NF-κB binding sites upstream of a reporter gene (e.g., luciferase). Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
NF-κB reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
Stimulating agent (e.g., TNF-α)
-
This compound or other test inhibitors
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Transfect the cells with the NF-κB reporter plasmid.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or test compound for a specified time.
-
Stimulate the cells with an NF-κB activating agent (e.g., TNF-α).
-
Incubate for an appropriate time to allow for reporter gene expression.
-
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected control plasmid or a separate cell viability assay). Calculate the percent inhibition of NF-κB activation for each concentration of the inhibitor.
Signaling Pathways and Experimental Workflows
PARP-1 Inhibition and Downstream NF-κB Signaling
The following diagram illustrates the simplified signaling pathway showing the inhibition of PARP-1 by this compound and the subsequent impact on the NF-κB pathway.
References
5-AIQ: A Non-Isoform-Selective PARP Inhibitor for Preclinical Research
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Aminoisoquinolin-1-one (5-AIQ), a potent, water-soluble, and non-isoform-selective inhibitor of Poly(ADP-ribose) polymerases (PARPs). This compound serves as a valuable tool in preclinical research for studying the multifaceted roles of PARPs in cellular processes such as DNA repair, inflammation, and cell death. Its broad activity across PARP isoforms makes it a suitable reference compound for investigating the general effects of PARP inhibition.
Core Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular homeostasis.[1] Upon detecting DNA single-strand breaks (SSBs), PARP1, the most abundant isoform, binds to the damaged site. This binding activates the enzyme to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.
PARP inhibitors, including this compound, are nicotinamide mimetics that compete with NAD+ for the catalytic domain of PARP enzymes. By occupying the NAD+ binding site, these inhibitors prevent the synthesis of PAR chains. This inhibition of PARP's catalytic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with compromised homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death—a concept known as synthetic lethality.
Another critical mechanism of action for many PARP inhibitors is "PARP trapping." This phenomenon occurs when the inhibitor, bound to the PARP enzyme, stabilizes the PARP-DNA complex, preventing the enzyme's dissociation from the DNA damage site. These trapped complexes are significant physical impediments to DNA replication and transcription, proving to be even more cytotoxic than the mere inhibition of PARP's enzymatic function.
Quantitative Data: Inhibitory Profile of this compound
This compound has been characterized as a non-isoform-selective PARP inhibitor, exhibiting activity against multiple members of the PARP family.[1] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against PARP-1 and PARP-2. It is important to note that absolute IC50 values can vary between different assay formats and conditions.[2]
| Target Isoform | IC50 Value | Assay Type | Reference |
| PARP-1 | 1.6 µM | In vitro enzymatic assay | [2] |
| PARP-1 | 240 nM | Semi-purified preparation | [1] |
| PARP-2 | ~1-2 µM | In vitro enzymatic assay | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: PARP1 signaling in DNA repair and the mechanism of action of this compound.
Caption: A generalized workflow for determining the IC50 of this compound in a PARP enzymatic assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of PARP inhibitors like this compound.
In Vitro PARP Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of an inhibitor to block the catalytic activity of a PARP enzyme by measuring the incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
Purified recombinant human PARP enzyme (e.g., PARP-1, PARP-2)
-
Histone-coated 96-well plates
-
Activated DNA (e.g., nuclease-treated salmon testes DNA)
-
Biotinylated NAD+
-
NAD+
-
This compound (or other test inhibitor)
-
PARP assay buffer
-
Blocking buffer
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Plate Preparation: Histone-coated plates are washed with wash buffer and then blocked with a blocking buffer for at least 90 minutes at room temperature to prevent non-specific binding.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Reaction Setup:
-
Add the diluted this compound or vehicle to the appropriate wells of the blocked plate.
-
Prepare a master mix containing the PARP enzyme and activated DNA in the assay buffer.
-
Add the master mix to all wells except for the "no enzyme" control wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+ to all wells.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Detection:
-
Wash the plate multiple times with wash buffer to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the luminescence using a microplate reader.
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of PARP inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Cellular PARP Trapping Assay
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex within cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (or other test inhibitor)
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS, optional)
-
Subcellular protein fractionation kit
-
Primary antibodies (anti-PARP1, anti-histone H3 as a loading control)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Optionally, co-treat with a DNA damaging agent like MMS to increase the number of PARP trapping sites.
-
-
Cell Fractionation:
-
Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate the chromatin-bound proteins from the soluble proteins. It is crucial to include the inhibitor throughout the fractionation process to minimize its dissociation from the PARP-DNA complex.
-
-
Western Blotting:
-
Normalize the protein concentration of the chromatin fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PARP1.
-
Probe the membrane with a primary antibody against a histone protein (e.g., H3) as a loading control for the chromatin fraction.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Data Acquisition and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
-
An increase in the amount of PARP1 in the chromatin-bound fraction in the inhibitor-treated cells compared to the control indicates PARP trapping.
-
Conclusion
This compound is a foundational tool for researchers investigating the broad consequences of PARP inhibition. Its lack of isoform selectivity, combined with good cell permeability and in vivo activity, makes it an effective agent for elucidating the general roles of the PARP enzyme family in various biological and pathological processes. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and the discovery of novel PARP inhibitors.
References
The Role of 5-Aminoisoquinoline (5-AIQ) in DNA Damage Response Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. To counteract these threats, cells have evolved a complex network of DNA damage response (DDR) pathways. A key player in this network is the family of Poly(ADP-ribose) polymerases (PARPs), with PARP-1 being the most abundant and well-characterized member. PARP-1 is a critical sensor of DNA single-strand breaks (SSBs) and plays a pivotal role in their repair, primarily through the Base Excision Repair (BER) pathway.
5-Aminoisoquinoline (5-AIQ) is a potent, water-soluble inhibitor of PARP enzymes, including PARP-1.[1] By blocking the catalytic activity of PARP-1, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery to the site of damage. This inhibition leads to the accumulation of unrepaired SSBs, which can subsequently collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). This mechanism of action makes this compound a valuable tool for studying DNA repair and a promising candidate for therapeutic strategies, particularly in the context of synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations. This guide provides an in-depth technical overview of the role of this compound in DNA damage response pathways, including quantitative data, detailed experimental protocols, and visualizations of key cellular processes.
Data Presentation: Quantitative Effects of this compound
The efficacy of a PARP inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) for PARP enzymatic activity and its cytotoxic effects on cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| PARP-1 Inhibition IC50 | 240 nM | Semi-purified PARP-1 | [1] |
| PARP-1 Inhibition IC50 | 550 nM | In vitro assay | [1] |
| Cytotoxicity (IC50) | Not explicitly found for this compound | Various Cancer Cell Lines | N/A |
| Potentiation of Temozolomide (B1682018) Cytotoxicity | Dose-dependent | L1210 cells (comparative study with other PARP inhibitors) | [2] |
Note: Specific cytotoxicity IC50 values for this compound across a range of cancer cell lines were not available in the searched literature. The potentiation of temozolomide cytotoxicity is a known effect of PARP inhibitors and is expected with this compound.
Core Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the inhibition of PARP-1, which has significant downstream effects on multiple DNA repair pathways.
Inhibition of Base Excision Repair (BER)
PARP-1 is a key first responder to SSBs, which are common intermediates in the BER pathway. Upon binding to an SSB, PARP-1 becomes activated and synthesizes PAR chains on itself and other acceptor proteins. This PARylation acts as a scaffold to recruit other BER components, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage to complete the repair process. This compound, by inhibiting the catalytic activity of PARP-1, prevents this recruitment, leading to an accumulation of unrepaired SSBs.
Induction of Homologous Recombination (HR) Deficiency and Synthetic Lethality
The accumulation of SSBs due to PARP-1 inhibition by this compound can lead to the collapse of replication forks during S-phase, resulting in the formation of DSBs. In cells with a functional Homologous Recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with pre-existing defects in HR, such as those with mutations in BRCA1 or BRCA2, the inability to repair these DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is a key therapeutic strategy for PARP inhibitors.
Interplay with Non-Homologous End Joining (NHEJ)
While HR is the primary repair pathway for DSBs in S and G2 phases, Non-Homologous End Joining (NHEJ) is active throughout the cell cycle. The inhibition of PARP-1 by this compound can influence the balance between these two pathways. In some contexts, PARP-1 inhibition can lead to an upregulation of the error-prone NHEJ pathway as a compensatory mechanism for HR deficiency, which can contribute to genomic instability.
Experimental Protocols
In Vitro PARP-1 Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified PARP-1.
Materials:
-
Purified recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate)
-
Activated DNA (e.g., nicked salmon sperm DNA)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Stop buffer (e.g., 20% trichloroacetic acid)
-
Streptavidin-coated plates
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader
Procedure:
-
Coat a 96-well streptavidin plate with histone H1.
-
Prepare a reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding purified PARP-1 enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding stop buffer.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add chemiluminescent HRP substrate and measure the signal using a plate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Immunofluorescence for γH2AX and RAD51 Foci Formation
This method is used to visualize and quantify DSBs (via γH2AX foci) and the engagement of the HR pathway (via RAD51 foci) in cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX, anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with this compound or vehicle control for the desired time.
-
Fix the cells with fixation solution.
-
Permeabilize the cells to allow antibody penetration.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with primary antibodies against γH2AX and RAD51.
-
Wash the cells to remove unbound primary antibodies.
-
Incubate with fluorescently labeled secondary antibodies.
-
Wash the cells to remove unbound secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize and quantify the number of foci per nucleus using a fluorescence microscope and image analysis software.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated cells
-
Low-melting-point agarose (B213101)
-
Comet slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Harvest cells treated with this compound or control.
-
Embed the cells in low-melting-point agarose on a comet slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Immerse the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis to allow broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".
-
Neutralize and stain the DNA.
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the comet tail length, tail moment, or percentage of DNA in the tail using specialized software.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound.
Materials:
-
Cell lines of interest
-
This compound
-
Cell culture medium and plates
-
Crystal violet staining solution
Procedure:
-
Plate a known number of cells in culture dishes.
-
Treat the cells with various concentrations of this compound for a defined period.
-
Remove the drug and allow the cells to grow for 1-3 weeks until visible colonies form.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
5-Aminoisoquinoline is a valuable chemical tool for dissecting the intricate mechanisms of the DNA damage response. As a potent PARP-1 inhibitor, its ability to disrupt Base Excision Repair and induce synthetic lethality in homologous recombination-deficient cancer cells underscores the therapeutic potential of targeting DNA repair pathways. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the cellular and molecular effects of this compound and other PARP inhibitors, ultimately contributing to the advancement of novel cancer therapies.
References
The Modulatory Role of 5-Aminoisoquinolinone (5-AIQ) on the NF-κB Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the current understanding of how 5-Aminoisoquinolinone (5-AIQ), a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), exerts its influence on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic diseases. This document synthesizes the available preclinical data, detailing the quantitative effects of this compound on NF-κB-mediated gene and protein expression. Furthermore, it outlines a putative mechanism of action, drawing from the established interplay between PARP-1 and the core components of the NF-κB cascade. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are provided to facilitate further research and drug development efforts in this area.
Introduction: this compound and the NF-κB Signaling Axis
5-Aminoisoquinolinone (this compound) is a small molecule inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme critically involved in DNA repair and the regulation of various cellular processes, including inflammation. The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the innate and adaptive immune responses. In their inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event liberates NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Emerging evidence suggests that PARP-1 is a key regulator of NF-κB signaling. The inhibitory action of this compound on PARP-1 presents a promising therapeutic strategy for modulating NF-κB-driven inflammation.
Proposed Mechanism of Action: PARP-1 Inhibition by this compound and its Impact on NF-κB Signaling
While direct evidence detailing the entire mechanistic pathway of this compound's effect on NF-κB is still under investigation, a putative mechanism can be proposed based on the known interactions between PARP-1 and the NF-κB cascade. PARP-1 can influence NF-κB activity at multiple levels:
-
Transcriptional Co-activation: PARP-1 can act as a transcriptional co-activator for NF-κB, enhancing the expression of its target genes. Inhibition of PARP-1's catalytic activity by this compound may therefore lead to a reduction in the transcription of pro-inflammatory mediators.
-
Modulation of IKK activity: Although not definitively shown for this compound, PARP-1 has been implicated in the regulation of the IKK complex. By inhibiting PARP-1, this compound could potentially attenuate the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB nuclear translocation.
-
Direct Interaction with NF-κB subunits: PARP-1 can directly interact with NF-κB subunits, influencing their activity. This compound, by blocking PARP-1, might disrupt these interactions and modulate NF-κB's transcriptional output.
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed points of intervention for this compound based on its function as a PARP-1 inhibitor.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data from preclinical studies investigating the effects of this compound on NF-κB signaling and its downstream targets.
Table 1: Effect of this compound on NF-κB and Downstream Target Protein Expression
| Cell Line | Treatment | Target Protein | Method | Result | Citation |
| CT26 (murine colon carcinoma) | This compound | NF-κB (p65) | Western Blot | Reduced expression | |
| CT26 (murine colon carcinoma) | This compound | VEGF-C | Western Blot | Reduced expression | |
| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | IL-17A | Western Blot | Significantly decreased protein expression | |
| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | GATA3 | Western Blot | Significantly decreased protein expression | |
| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | FOXP3 | Western Blot | Upregulated protein expression | |
| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | Helios | Western Blot | Markedly increased protein expression |
Table 2: Effect of this compound on NF-κB-regulated Gene Expression
| Cell/Tissue Type | Treatment | Target Gene | Method | Result | Citation |
| CT26 (murine colon carcinoma) | This compound | VEGF-C | RT-PCR | Significantly lower mRNA level (P<0.05) | |
| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | IL-17A | RT-qPCR | Significantly decreased mRNA expression | |
| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | GATA3 | RT-qPCR | Significantly decreased mRNA expression | |
| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | IL-9 | RT-qPCR | Significantly reduced mRNA levels | |
| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | IL-10 | RT-qPCR | Significantly upregulated mRNA level | |
| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | FOXP3 | RT-qPCR | Upregulated mRNA expression | |
| BTBR T+ Itpr3tf/J mice (brain tissue) | This compound (1.5 mg/kg, i.p.) | Helios | RT-qPCR | Markedly increased mRNA expression |
Table 3: Effect of this compound on Cytokine Secretion and Cellular Populations
| Cell/Animal Model | Treatment | Parameter Measured | Method | Result | Citation |
| CT26 (murine colon carcinoma) | This compound | Secreted VEGF-C | ELISA | Dramatically decreased concentration (P<0.05) | |
| BTBR T+ Itpr3tf/J mice (spleen) | This compound (1.5 mg/kg, i.p.) | IL-17A-producing CD4+ cells | Flow Cytometry | Decrease in the number of positive cells | |
| BTBR T+ Itpr3tf/J mice (spleen) | This compound (1.5 mg/kg, i.p.) | GATA3-producing CD4+ T cells | Flow Cytometry | Markedly downregulated expression | |
| BTBR T+ Itpr3tf/J mice (spleen) | This compound (1.5 mg/kg, i.p.) | IL-9-producing CD4+ T cells | Flow Cytometry | Significantly lower numbers of positive cells | |
| BTBR T+ Itpr3tf/J mice (spleen) | This compound (1.5 mg/kg, i.p.) | IL-10-producing CXCR6+ cells | Flow Cytometry | Increased number of positive cells | |
| BTBR T+ Itpr3tf/J mice (spleen) | This compound (1.5 mg/kg, i.p.) | FOXP3-producing CXCR6+ cells | Flow Cytometry | Increased percentage of positive cells | |
| BTBR T+ Itpr3tf/J mice (spleen) | This compound (1.5 mg/kg, i.p.) | Helios-producing CXCR6+ cells | Flow Cytometry | Significantly higher numbers than untreated |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is adapted for the detection of total and phosphorylated forms of NF-κB pathway components.
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations for the indicated time, followed by stimulation with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total or phosphorylated forms of p65, IκBα, or IKKβ overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunofluorescence Staining for p65 Nuclear Translocation
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat cells with this compound followed by stimulation with an NF-κB activator.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize cells using a fluorescence or confocal microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in multiple cells to determine the extent of nuclear translocation.
-
NF-κB Luciferase Reporter Assay
-
Transfection:
-
Co-transfect cells with an NF-κB
-
Understanding the Anti-inflammatory Effects of 5-Aminoisoquinolinone (5-AIQ): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisoquinolinone (5-AIQ) is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key nuclear enzyme involved in DNA repair and the regulation of inflammatory responses. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, focusing on its mechanism of action, impact on inflammatory signaling pathways, and its potential as a therapeutic agent. Through the inhibition of PARP-1, this compound modulates the activity of immune cells, such as neutrophils and T cells, and reduces the expression of pro-inflammatory mediators. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding of this compound's anti-inflammatory properties.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a critical regulator of inflammation.[1] Upon activation by DNA damage, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that is not only vital for DNA repair but also for modulating the activity of transcription factors involved in inflammation.[1]
5-Aminoisoquinolinone (this compound) is a well-characterized and potent inhibitor of PARP-1. Its ability to suppress PARP-1 activity has positioned it as a valuable tool for studying the role of this enzyme in various cellular processes and as a potential therapeutic agent for conditions driven by excessive inflammation. This guide will explore the anti-inflammatory effects of this compound, focusing on its molecular mechanism of action and its impact on key inflammatory pathways.
Mechanism of Action: PARP-1 Inhibition
The primary mechanism through which this compound exerts its anti-inflammatory effects is the inhibition of PARP-1. PARP-1 is a key player in the inflammatory response, acting as a co-activator for several pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1]
The Role of PARP-1 in NF-κB Signaling
The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.
PARP-1 plays a crucial role in sustaining NF-κB-mediated transcription. It can be activated by inflammatory stimuli and subsequently PARylates (adds PAR chains to) itself and other proteins in the NF-κB transcriptional complex. This PARylation is thought to enhance the DNA binding and transcriptional activity of NF-κB, leading to a robust and sustained inflammatory response.
This compound's Impact on NF-κB Signaling
By inhibiting the catalytic activity of PARP-1, this compound prevents the PARylation of NF-κB and its associated proteins. This leads to a dampening of NF-κB's transcriptional activity, resulting in a reduced expression of pro-inflammatory genes. This inhibition of the PARP-1/NF-κB axis is a central tenet of this compound's anti-inflammatory effects.
Quantitative Data on Anti-inflammatory Effects
While specific quantitative data for this compound is limited in publicly available literature, studies on its effects in various models provide qualitative and some quantitative insights into its anti-inflammatory efficacy.
Modulation of Cytokine Expression
In a study utilizing the BTBR T+ Itpr3tf/J (BTBR) mouse model of autism, treatment with this compound was shown to modulate T-cell cytokine profiles. Specifically, this compound treatment led to a downregulation of the pro-inflammatory cytokines Interleukin-9 (IL-9) and Interleukin-17A (IL-17A). The study also investigated the effects on the anti-inflammatory cytokine Interleukin-10 (IL-10).
Table 1: Effect of this compound on Cytokine Expression in BTBR Mice Spleen Cells
| Cytokine | Effect of this compound Treatment |
|---|---|
| IL-17A | Decreased production by CD4+ T cells |
| IL-9 | Decreased production by CD4+ T cells |
| IL-10 | Investigated |
Note: This table is a qualitative summary based on the cited study. Specific percentage reductions were not provided in the abstract.
Inhibition of Neutrophil Activity
Neutrophils are key effector cells in the acute inflammatory response, and their activation can lead to the release of reactive oxygen species (ROS) and inflammatory mediators. A study in rats with focal cerebral ischemia demonstrated that intravenous administration of this compound (3.0 mg/kg) significantly decreased the oxidative activity of neutrophils.[2] This effect was observed in animals with prolonged ischemia (24h), suggesting a role for this compound in mitigating ischemia-reperfusion injury, a process with a significant inflammatory component.[2]
Table 2: Effect of this compound on Neutrophil Oxidative Activity
| Experimental Model | Treatment | Outcome |
|---|
| Rats with prolonged (24h) focal cerebral ischemia | this compound (3.0 mg/kg, i.v.) | Significant decrease in neutrophil oxidative activity |
Experimental Protocols
Detailed experimental protocols for studies specifically using this compound are not extensively reported in the available literature. However, based on the types of experiments conducted, standard immunological and cell biology techniques were likely employed. Below are generalized protocols for the key assays mentioned.
In Vitro T-Cell Cytokine Analysis
Objective: To determine the effect of this compound on the production of cytokines by T-cells.
Methodology:
-
Cell Culture: Isolate CD4+ T-cells from the spleens of experimental animals (e.g., BTBR mice) using magnetic-activated cell sorting (MACS). Culture the cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and T-cell activators (e.g., anti-CD3/CD28 antibodies).
-
This compound Treatment: Treat the cultured T-cells with varying concentrations of this compound or a vehicle control.
-
Cytokine Measurement: After a suitable incubation period (e.g., 24-72 hours), collect the cell culture supernatants. Analyze the concentrations of cytokines (e.g., IL-17A, IL-9, IL-10) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).
-
Intracellular Staining: Alternatively, treat cells with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture. Then, fix, permeabilize, and stain the cells with fluorescently labeled antibodies against the cytokines of interest for analysis by flow cytometry.
Neutrophil Oxidative Burst Assay
Objective: To measure the effect of this compound on the production of reactive oxygen species (ROS) by neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from whole blood of experimental animals (e.g., rats) using density gradient centrifugation (e.g., with Ficoll-Paque).
-
This compound Pre-treatment: Pre-incubate the isolated neutrophils with this compound or a vehicle control for a specified period.
-
Stimulation: Stimulate the neutrophils with a potent activator of the oxidative burst, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or opsonized zymosan.
-
ROS Detection: Measure the production of ROS using a chemiluminescence-based assay with a luminol (B1675438) or lucigenin (B191737) probe, or a fluorescence-based assay using a probe like dihydrorhodamine 123 (DHR 123) followed by flow cytometry analysis.
-
Data Analysis: Quantify the light emission or fluorescence intensity to determine the level of oxidative burst. Compare the results from this compound-treated cells to the control group.
Signaling Pathways and Logical Relationships
The anti-inflammatory effects of this compound are rooted in its ability to inhibit PARP-1, which in turn modulates downstream signaling cascades. The primary affected pathway is the NF-κB signaling cascade.
References
Preliminary In Vitro Studies of 5-Aminoisoquinoline (5-AIQ): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisoquinoline (5-AIQ) is a water-soluble small molecule recognized as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[1][2] PARP-1 is a critical nuclear enzyme activated by DNA strand breaks that plays a pivotal role in DNA repair and the maintenance of genomic integrity.[3][4] Its inhibition is a key therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This document provides a comprehensive overview of the preliminary in vitro studies of this compound, summarizing key quantitative data, detailing experimental protocols for foundational assays, and visualizing the core biological pathways and experimental workflows.
Mechanism of Action: PARP-1 Inhibition
PARP-1 acts as a primary sensor for single-strand breaks (SSBs) in DNA. Upon binding to a break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair enzymes to the site of damage to mend the break.
This compound functions as a competitive inhibitor, binding to the catalytic domain of PARP-1 and preventing the synthesis of PAR chains. This "trapping" of PARP-1 at the site of DNA damage obstructs the repair of SSBs. During DNA replication, these unresolved SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with a compromised homologous recombination (HR) repair pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This mechanism is known as synthetic lethality.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters determined from preliminary in vitro studies of this compound.
| Parameter | Value | Assay Type | Source / Cell Line | Reference |
| IC₅₀ | 240 nM | PARP-1 Enzyme Inhibition | Semi-purified PARP-1 | [1] |
| In Vitro Half-Life (T½) | 14.5 min | Metabolic Stability | Human Liver Microsomes | [2] |
| Intrinsic Clearance (Clint) | 47.6 µL/min/mg | Metabolic Stability | Human Liver Microsomes | [2] |
Key In Vitro Studies & Experimental Protocols
PARP-1 Enzyme Inhibition Assay
This assay quantifies the ability of this compound to directly inhibit the catalytic activity of the PARP-1 enzyme.
Detailed Protocol:
-
Plate Coating: Coat a 96-well plate with histones (a PARP-1 substrate) and incubate overnight. Wash the plate with phosphate-buffered saline (PBS).
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 4 mM MgCl₂, 250 µM DTT).
-
Reconstitute purified human PARP-1 enzyme in reaction buffer.
-
Prepare a solution of biotinylated NAD⁺ and activated DNA (e.g., sonicated calf thymus DNA).
-
Perform serial dilutions of this compound in the reaction buffer to create a range of test concentrations.
-
-
Reaction Mixture: To each well, add the PARP-1 enzyme, activated DNA, and the corresponding concentration of this compound (or vehicle control).
-
Initiation: Add the biotinylated NAD⁺ solution to all wells to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated PAR chains. Incubate and wash.
-
Add a chemiluminescent HRP substrate (e.g., TMB).
-
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. The signal is proportional to the amount of PAR synthesized and thus to PARP-1 activity. Plot the enzyme activity against the log of the this compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.[5]
Cell-Based Assays: Cytoprotection in Cardiomyocytes
Studies have investigated the protective effects of this compound against oxidative stress-induced apoptosis in H9c2 rat cardiomyocyte cell lines.[3] this compound pretreatment was found to significantly protect against cell death induced by hydrogen peroxide (H₂O₂).[3]
Detailed Protocol (XTT Cell Viability Assay):
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Seeding: Seed the H9c2 cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Introduce the cytotoxic agent (e.g., H₂O₂) to induce oxidative stress, while maintaining the this compound concentrations. Include control wells (cells only, cells + H₂O₂, cells + this compound only).
-
-
Incubation: Incubate the plates for a period of 24 to 48 hours.
-
Viability Measurement:
-
Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the XTT reagent to a soluble formazan (B1609692) salt.
-
-
Data Analysis: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls.
This protective effect is mediated by the activation of the Akt/GSK-3β signaling pathway.[3]
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits H2O2-induced apoptosis through reactive oxygen species scavenging and Akt/GSK-3β signaling pathway in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel PARP1/NRP1 dual-targeting inhibitors with strong antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on 5-AIQ as a Biochemical Tool: A Technical Guide
Introduction
5-Aminoisoquinolin-1-one (5-AIQ) is a water-soluble, small-molecule inhibitor of the poly(ADP-ribose)polymerase (PARP) enzyme superfamily.[1] While it lacks isoform-selectivity and is considered of moderate potency in vitro, its excellent cellular uptake and high activity in various in vivo models have established it as a valuable biochemical and pharmacological tool.[1] Initially synthesized by Wenkert et al., this compound has been instrumental in studying the diverse roles of PARPs in cellular processes, including DNA repair, inflammation, and cell death.[1] This guide provides an in-depth overview of the core foundational research on this compound, focusing on its mechanism of action, quantitative data, affected signaling pathways, and key experimental protocols for its use in a research setting.
Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of PARP enzymes at the nicotinamide-binding site of the substrate, NAD+.[2][3] PARP-1, a major isoform, is activated by DNA damage.[3][4] Upon activation, it catalyzes the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming poly(ADP-ribose) (PAR) chains that signal for and recruit other DNA repair proteins.[3]
This compound mimics the nicotinamide (B372718) portion of NAD+, occupying the catalytic site and preventing the PARylation reaction. Modeling studies of this compound docked into the PARP-1 catalytic site reveal key interactions:
-
Hydrogen Bonding: The secondary amide of this compound forms hydrogen bonds with the amino acids Glycine 863 (Gly863) and Serine 904 (Ser904).[2]
-
π-Electron Stacking: The isoquinolinone ring structure is sandwiched between Tyrosine 896 (Tyr896) and Tyrosine 907 (Tyr907), forming a π-electron sandwich.[2]
-
Water-Bridged Interaction: The 5-amino group of this compound is in proximity to the active site's Glutamate 988 (Glu988) carboxylate, potentially forming a water-bridged hydrogen bond that contributes to its inhibitory potency.[2]
By blocking PARP activity, this compound prevents the repair of DNA single-strand breaks. In cells with deficient homologous recombination repair (like those with BRCA1/2 mutations), these unrepaired single-strand breaks can lead to the collapse of replication forks and the formation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[5]
Quantitative Inhibitory Data
The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit a specific biological or biochemical function by 50%.[6] For this compound, the following potency has been reported.
| Target | Reported IC50 | Assay Condition | Reference |
| PARP-1 | 240 nM | Semi-purified enzyme preparation | [1] |
Key Signaling Pathways Affected by this compound
Inhibition of PARP-1 by this compound has significant downstream consequences on cellular signaling, most notably on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This interaction underlies many of the anti-inflammatory effects observed with this compound treatment.[1][7]
The general pathway is as follows:
-
DNA Damage: Cellular stressors like ischemia-reperfusion or radiation cause DNA strand breaks.
-
PARP-1 Activation: PARP-1 detects this damage and is activated.
-
NF-κB Regulation: Activated PARP-1 is involved in the regulation of the NF-κB transcription factor.
-
This compound Inhibition: this compound blocks PARP-1 activation.
-
Downstream Effects: The inhibition of PARP-1 leads to the down-regulation of NF-κB activity.[1] This, in turn, modulates the expression of various gene products, including pro-inflammatory cytokines and cellular adhesion molecules, resulting in an anti-inflammatory response.[1][7]
Experimental Protocols
Here we provide detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro PARP-1 Inhibition Assay
This protocol describes a generalized, non-radioactive method to determine the IC50 of this compound against purified PARP-1. It relies on the colorimetric quantification of biotinylated Poly(ADP-ribose) (PAR) synthesized by PARP-1 onto histone proteins in a 96-well plate format.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
Biotinylated NAD+
-
This compound stock solution (in DMSO or water)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP (Horse-Radish Peroxidase)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
96-well high-binding plates
Methodology:
-
Plate Coating: Coat a 96-well plate with Histone H1 overnight at 4°C. Wash wells with PBS-T (PBS + 0.05% Tween-20).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a "no inhibitor" control and a "no enzyme" background control.
-
Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, activated DNA, NAD+, and Biotinylated NAD+.
-
Reaction Initiation: Add the PARP-1 enzyme to the reaction mix. Immediately dispense the complete reaction mix into the wells containing the diluted this compound.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction.
-
Detection:
-
Wash the plate extensively with PBS-T to remove unreacted components.
-
Add Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour.
-
Wash the plate again with PBS-T.
-
Add TMB substrate and incubate in the dark until sufficient color develops.
-
-
Data Acquisition: Add Stop Solution and read the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract background absorbance. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.[8]
Cell Viability (MTS) Assay
This protocol assesses the effect of this compound on the viability of a chosen cell line. The MTS assay measures the metabolic conversion of a tetrazolium compound to a colored formazan (B1609692) product by live cells.[9]
Materials:
-
Cancer cell line (e.g., BRCA-deficient ovarian cancer cells)
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent
-
96-well flat-bottom cell culture plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours at 37°C, allowing for the color change to occur.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
Western Blot for NF-κB Pathway Proteins
This protocol can be used to visualize the downstream effects of this compound on the NF-κB pathway by measuring the levels of key proteins (e.g., phosphorylated p65 subunit).
Materials:
-
Cell line of interest
-
This compound and a relevant stimulus (e.g., TNF-α to activate the NF-κB pathway)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit[10]
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Treatment: Culture cells and treat with a stimulus (e.g., TNF-α) in the presence or absence of this compound for a defined time.
-
Protein Extraction: Lyse the cells on ice and collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.[10]
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using image analysis software. Normalize the signal of the protein of interest to a loading control (e.g., GAPDH) to compare protein levels between treated and untreated samples.
Conclusion
This compound remains a cornerstone biochemical tool for probing the function of PARP enzymes. Its well-characterized mechanism of action, established in vitro potency, and significant in vivo effects on pathways like NF-κB make it an invaluable reagent.[1] Although newer, more potent, and isoform-selective PARP inhibitors have been developed for clinical use, the foundational research conducted with this compound paved the way for these advancements.[1] For researchers in cell biology, pharmacology, and drug development, this compound continues to be a reliable and effective inhibitor for investigating the multifaceted roles of PARP in health and disease.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 proximity proteomics reveals interaction partners at stressed replication forks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic toxicity testing using human in vitro organotypic airway cultures: Assessing DNA damage with the CometChip and mutagenesis by Duplex Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Enzymatic Inhibition Profile of 5-Aminoisoquinoline (5-AIQ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisoquinoline (B16527) (5-AIQ) is a well-established inhibitor of poly(ADP-ribose) polymerases (PARPs), a family of enzymes critical to DNA repair and other cellular processes. This technical guide provides a comprehensive overview of the enzymatic inhibition profile of this compound, with a focus on its activity against various PARP family members. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to support further research and drug development efforts. While this compound is a potent PARP inhibitor, this guide also explores the landscape of its selectivity and the methodologies required to rigorously define its enzymatic interactions.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a pivotal role in cellular processes, most notably in the detection and repair of single-strand DNA breaks.[1] The catalytic activity of PARPs, particularly PARP-1, involves the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which serves as a scaffold to recruit DNA repair machinery.[1] Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1]
5-Aminoisoquinoline (this compound) has been identified as an active inhibitor of PARP-1.[2] Its isoquinoline (B145761) scaffold is a common feature in many PARP inhibitors.[1] Understanding the detailed enzymatic inhibition profile of this compound is crucial for its application as a research tool and for the development of more potent and selective therapeutic agents. This guide aims to consolidate the current knowledge on the inhibitory activity of this compound against various enzymes, provide detailed experimental protocols for its characterization, and offer visual representations of the underlying biological pathways and experimental designs.
Quantitative Inhibition Data
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available quantitative data for this compound and its derivatives against members of the PARP family. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Enzyme Target | IC50 | Selectivity Index (PARP-1/PARP-2) | Reference |
| 5-Benzamidoisoquinolin-1-one (this compound derivative) | PARP-1 | - | 9.3 | [3] |
| 5-Benzamidoisoquinolin-1-one (this compound derivative) | PARP-2 | - | - | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches for studying this compound, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a general workflow for assessing enzymatic inhibition.
PARP-1 Signaling Pathway in DNA Single-Strand Break Repair
General Experimental Workflow for Determining IC50
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of PARP inhibitors like this compound. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and reagents.
In Vitro PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
This compound (or other test inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO) and a known PARP inhibitor as a positive control.
-
Reaction Setup: To each well of the histone-coated plate, add the PARP-1 enzyme and activated DNA.
-
Inhibitor Addition: Add the diluted this compound or control solutions to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Signal Generation: After another wash step, add the chemiluminescent HRP substrate.
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Sirtuin Activity Assay (Fluorometric)
While there is no specific data on this compound inhibiting sirtuins, this general protocol can be used for screening. This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by a sirtuin enzyme.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, etc.)
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
This compound (or other test inhibitor)
-
Sirtuin assay buffer
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the sirtuin assay buffer.
-
Reaction Setup: In a 96-well black plate, add the sirtuin enzyme, the fluorogenic acetylated peptide substrate, and NAD+.
-
Inhibitor Addition: Add the diluted this compound or control solutions to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well and incubate for an additional 15-30 minutes at 37°C.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the PARP assay.
Conclusion
5-Aminoisoquinoline is a valuable chemical tool for studying the roles of PARP enzymes in various biological processes. While it is known to be a potent inhibitor of PARP-1, a comprehensive and comparative analysis of its inhibitory activity against the entire PARP family and other enzyme classes like sirtuins is still needed to fully elucidate its selectivity profile. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct these critical studies. Further investigation into the structure-activity relationship of this compound and its derivatives will be instrumental in the development of next-generation inhibitors with enhanced potency and isoform selectivity for various therapeutic applications.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Tankyrase Inhibitors: Potential Treatment of Hyperproliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
5-AIQ's Interaction with Different PARP Isoforms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction of 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble and potent pan-inhibitor of Poly(ADP-ribose) Polymerases (PARPs), with various PARP isoforms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support research and drug development efforts in the field of PARP inhibition.
Introduction
5-Aminoisoquinolin-1-one (this compound) is a well-established tool compound for studying the biological roles of the PARP enzyme superfamily. While it exhibits moderate potency against PARP-1 in vitro, its excellent cell permeability and high water-solubility contribute to its significant activity in cellular and in vivo models.[1] this compound is known to be a non-isoform-selective PARP inhibitor, though detailed quantitative data across all PARP isoforms remains limited in publicly available literature.[1] Its inhibitory action has been linked to anti-inflammatory and anti-angiogenic effects, primarily through the downregulation of the NF-κB signaling pathway.[1]
Data Presentation: Quantitative Inhibition of PARP Isoforms by this compound
The following table summarizes the available quantitative data for the inhibition of PARP isoforms by this compound. It is important to note that while this compound is characterized as a pan-PARP inhibitor, specific IC50 values for many isoforms are not widely reported.
| PARP Isoform | IC50 (nM) | Assay Conditions | Reference |
| PARP-1 | 240 | Semi-purified enzyme preparation | [1] |
| PARP-2 | Not Reported | - | - |
| TNKS1 (PARP5a) | Not Reported | - | - |
| TNKS2 (PARP5b) | Not Reported | - | - |
Signaling Pathway: PARP-1 and NF-κB
This compound's inhibition of PARP-1 has been shown to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival. The diagram below illustrates the simplified signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of inhibitors like this compound with PARP isoforms.
PARP Enzymatic Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated NAD+ onto histone proteins.
References
An In-depth Technical Guide to 5-Aminoisoquinolin-1-one: Chemical Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Aminoisoquinolin-1-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical structure, a plausible and referenced synthesis protocol, and its primary biological role as a PARP-1 inhibitor.
Chemical Structure and Properties
5-Aminoisoquinolin-1-one is a derivative of isoquinoline, featuring both an amine (-NH₂) group at the C5 position and a carbonyl group (C=O) at the C1 position, making it an isoquinolinone. Its structure is characterized by a fused bicyclic system consisting of a benzene (B151609) ring and a pyridinone ring.
The key structural identifiers and physical properties are summarized in the table below.
| Property | Data | Reference(s) |
| IUPAC Name | 5-aminoisoquinolin-1(2H)-one | |
| CAS Number | 51756-80-0 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | |
| SMILES | Nc1cccc2C(=O)NC=Cc12 | [1] |
| InChI | InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,10H2,(H,11,12) | [1] |
| Appearance | Expected to be a solid |
Synthesis of 5-Aminoisoquinolin-1-one
The most direct synthetic route to 5-Aminoisoquinolin-1-one is through the reduction of its nitro precursor, 5-nitroisoquinolin-1(2H)-one. This transformation is a standard and high-yielding reaction in organic synthesis. Catalytic transfer hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen donor like hydrazine (B178648) hydrate (B1144303) is an effective method.
The overall synthesis workflow can be visualized as a two-step process starting from isoquinoline.
Caption: Synthesis workflow for 5-Aminoisoquinolin-1-one.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 5-Aminoisoquinolin-1-one, adapted from established procedures for the reduction of similar nitroaromatic compounds.[2][3]
Step 1: Synthesis of 5-Nitroisoquinolin-1(2H)-one
This precursor can be synthesized through the nitration of isoquinolin-1(2H)-one, which itself can be prepared from isoquinoline.
Step 2: Reduction of 5-Nitroisoquinolin-1(2H)-one
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-nitroisoquinolin-1(2H)-one (1.0 eq).
-
Solvent and Catalyst: Add 95% ethanol (B145695) as the solvent. To this suspension, add 10% Palladium on Carbon (Pd/C) as the catalyst (approx. 0.1 eq by weight relative to the nitro compound).
-
Addition of Reducing Agent: While stirring the mixture, add 80% hydrazine hydrate (approx. 1.5-2.0 eq) dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-4 hours), filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Wash the Celite pad with hot ethanol. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-Aminoisoquinolin-1-one as a solid.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis, based on analogous reactions reported in the literature.
| Parameter | Value | Reference(s) |
| Precursor | 5-Nitroisoquinolin-1(2H)-one | [4][5] |
| Catalyst | 10% Pd/C | [2][3] |
| Reducing Agent | Hydrazine Hydrate | [2][3] |
| Solvent | 95% Ethanol | [2] |
| Reaction Temp. | Reflux | [3] |
| Expected Yield | > 90% | [2] |
Biological Activity and Signaling Pathway
5-Aminoisoquinolin-1-one is a known inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).
Mechanism of Action: PARP-1 Inhibition
In response to DNA damage, PARP-1 binds to SSBs and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to carry out the repair.
Inhibitors like 5-Aminoisoquinolin-1-one bind to the catalytic domain of PARP-1, preventing the synthesis of PAR chains. This "traps" PARP-1 on the DNA at the site of the SSB. When the cell enters the S phase for replication, the replication fork encounters this trapped PARP-1 complex, leading to the collapse of the replication fork and the formation of a more lethal double-strand break (DSB).
In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (like BRCA1 or BRCA2), these DSBs cannot be effectively repaired, leading to cell death. This concept is known as synthetic lethality .
The signaling pathway of PARP-1 inhibition is illustrated below.
Caption: The signaling pathway of PARP-1 inhibition leading to synthetic lethality.
Conclusion
5-Aminoisoquinolin-1-one is a valuable molecule in the field of medicinal chemistry, primarily due to its role as a PARP-1 inhibitor. Its synthesis via the reduction of 5-nitroisoquinolin-1(2H)-one is a feasible and efficient process. Understanding its chemical properties, synthesis, and mechanism of action is crucial for researchers and professionals involved in the development of targeted cancer therapies. The principle of synthetic lethality, exploited by PARP inhibitors, continues to be a promising strategy in oncology.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 5-Nitroisoquinolin-1(2H)-one | CymitQuimica [cymitquimica.com]
Initial Investigations into the Therapeutic Potential of 5-Aminoisoquinoline (5-AIQ): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisoquinoline (5-AIQ) is a small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1. This technical guide provides a comprehensive overview of the initial investigations into the therapeutic potential of this compound. It consolidates available quantitative data on its biochemical potency and preclinical pharmacology, details relevant experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows. While this compound has demonstrated noteworthy preclinical activity, particularly in models of ischemia-reperfusion injury, a thorough analysis of the existing data is crucial for guiding future research and development efforts.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to various cellular processes, most notably DNA repair and the maintenance of genomic stability. PARP-1, the most abundant and well-studied member, acts as a primary sensor for DNA single-strand breaks. Upon detection of DNA damage, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process that recruits DNA repair machinery. The inhibition of PARP has emerged as a promising therapeutic strategy, particularly in oncology.
5-Aminoisoquinoline (this compound) is a potent, water-soluble inhibitor of PARP-1.[1] Its isoquinoline (B145761) core is a structural motif found in numerous biologically active compounds. Initial research has focused on the potential of this compound as a therapeutic agent, primarily exploring its role as a PARP inhibitor in various disease models. This whitepaper aims to provide a detailed technical summary of these initial investigations to inform further research and drug development activities.
Mechanism of Action: PARP-1 Inhibition
The primary mechanism of action of this compound is the inhibition of PARP-1 enzymatic activity. By binding to the catalytic domain of PARP-1, this compound prevents the synthesis of PAR, thereby disrupting the recruitment of DNA repair proteins to sites of DNA damage. This inhibition can lead to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication.
Signaling Pathway of PARP-1 in DNA Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a major pathway for the repair of DNA single-strand breaks, and how PARP inhibitors like this compound intervene.
Caption: PARP-1 signaling pathway in DNA repair and the inhibitory action of this compound.
Quantitative Data
A critical aspect of evaluating a therapeutic candidate is the quantitative assessment of its activity and pharmacological properties. The following tables summarize the available quantitative data for this compound.
Table 1: Biochemical Potency of this compound
| Parameter | Target | Value | Assay Conditions | Reference |
| IC50 | PARP-1 | 240 nM | Semi-purified enzyme preparation | [1] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Method | Reference |
| In vitro T1/2 | Human | 14.5 min | Liver Microsomes | [1] |
| Intrinsic Clearance | Human | 47.6 µL/min/mg | Liver Microsomes | [1] |
Preclinical Efficacy
The therapeutic potential of this compound has been primarily investigated in preclinical models of ischemia-reperfusion injury.
Cerebral Ischemia
Studies in rodent models of focal cerebral ischemia have suggested that this compound can be neuroprotective. Administration of this compound has been associated with a reduction in the inflammatory response following ischemia. Specifically, it has been shown to decrease the oxidative activity of neutrophils in rats with prolonged cerebral ischemia.[1]
Note: Specific quantitative data on the percentage of infarct volume reduction or functional outcome scores from these studies are not consistently reported in publicly accessible literature.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following sections outline generalized experimental protocols relevant to the evaluation of this compound.
In Vitro PARP Inhibition Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a PARP inhibitor.
Objective: To quantify the potency of this compound in inhibiting PARP-1 enzymatic activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
96-well plates
-
This compound
-
Assay buffer
Procedure:
-
Plate Coating: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate to remove unbound histones.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction: Add recombinant PARP-1 enzyme to each well, followed by the addition of the this compound dilutions.
-
Initiation of PARylation: Add biotinylated NAD+ to each well to start the reaction. Incubate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unreacted reagents. Add streptavidin-HRP conjugate and incubate for 1 hour. After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Model of Focal Cerebral Ischemia
This protocol describes a common method for inducing focal cerebral ischemia in rats to evaluate the neuroprotective effects of a compound like this compound.
Objective: To assess the in vivo efficacy of this compound in reducing brain injury following ischemic stroke.
Animal Model: Male Wistar rats (250-300g)
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Make a midline neck incision and expose the common carotid artery (CCA).
-
Introduce a nylon monofilament suture into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
-
Drug Administration:
-
Administer this compound (or vehicle control) at a predetermined dose and route (e.g., intraperitoneal or intravenous) at a specific time point relative to the onset of ischemia or reperfusion.
-
-
Neurological Assessment:
-
At 24 hours post-ischemia, evaluate the neurological deficit using a standardized scoring system (e.g., Bederson's scale).
-
-
Infarct Volume Measurement:
-
Euthanize the animal and perfuse the brain.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct volume (pale area) relative to the total brain volume using image analysis software.
-
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical investigation of a therapeutic candidate like this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Clinical Investigations
To date, there is no publicly available information from reputable clinical trial registries or published literature indicating that this compound has entered human clinical trials for any indication.
Discussion and Future Directions
The initial investigations into this compound have established its role as a potent PARP-1 inhibitor with promising preclinical activity, particularly in the context of ischemia-reperfusion injury. Its water solubility is an advantageous property for a potential therapeutic agent. However, the publicly available data is limited, highlighting several areas that require further investigation to fully delineate its therapeutic potential.
Key Gaps in Current Knowledge:
-
Comprehensive Pharmacokinetic Profile: Detailed in vivo pharmacokinetic studies in relevant animal models are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a potential dosing regimen for further studies.
-
Selectivity Profile: A comprehensive assessment of this compound's inhibitory activity against other members of the PARP family is needed to understand its selectivity and potential off-target effects.
-
Quantitative In Vivo Efficacy: Rigorous in vivo studies with robust quantitative endpoints are required to confirm and extend the initial findings in disease models. This should include dose-response studies and a comparison with other known PARP inhibitors.
-
Toxicology: A thorough preclinical toxicology program is essential to determine the safety profile of this compound.
Future research should focus on addressing these knowledge gaps. A more detailed characterization of its pharmacological and toxicological properties will be critical in determining whether this compound warrants further development as a clinical candidate.
Conclusion
5-Aminoisoquinoline (this compound) is a PARP-1 inhibitor that has demonstrated therapeutic potential in early preclinical investigations, most notably in models of ischemia. While the initial data on its biochemical potency are encouraging, a significant amount of further research is required to fully characterize its pharmacological profile, establish its in vivo efficacy with quantitative rigor, and assess its safety. This technical whitepaper provides a consolidated overview of the current state of knowledge to serve as a foundation for these future research and development endeavors.
References
The Advent of a PARP Inhibitor: An In-depth Review of Early 5-Aminoisoquinoline (5-AIQ) Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the early scientific literature on 5-aminoisoquinoline (B16527) (5-AIQ), a significant early-generation inhibitor of poly(ADP-ribose) polymerase (PARP). The document collates and presents key findings on its synthesis, biological activity, and mechanism of action, with a focus on quantitative data and detailed experimental methodologies from foundational studies.
Introduction to this compound: A Novel PARP Inhibitor
5-aminoisoquinoline, commonly referred to as this compound, emerged as a noteworthy water-soluble inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1.[1][2] Early investigations into this compound highlighted its potential as a pharmacological tool to probe the functions of PARP enzymes in various cellular processes, including DNA repair and inflammation.[2] Its activity in preclinical models of ischemia-reperfusion injury and inflammation underscored its therapeutic potential beyond oncology.[2][3][4]
Synthesis and Chemical Properties
The development of efficient synthetic routes was crucial in the early exploration of this compound. An optimized, short, and efficient synthesis was developed starting from 1-chloroisoquinoline.[2] Further studies explored the synthesis of various substituted isoquinolin-1-ones related to this compound to investigate structure-activity relationships and to develop isoform-selective inhibitors, particularly for PARP-2.[5][6][7]
Quantitative Analysis of PARP Inhibition
Early studies quantified the inhibitory potency of this compound against PARP-1. The reported IC50 values, a measure of the concentration of the inhibitor required to reduce enzyme activity by half, varied depending on the assay system.
| Enzyme Source | Assay Conditions | IC50 Value | Reference |
| Semi-purified PARP-1 | - | 240 nM | |
| Human cardiac myoblasts | Hydrogen peroxide-induced PARP activation | ~12 µM | [3] |
These initial findings established this compound as a potent inhibitor of PARP-1, albeit with moderate potency in some cellular contexts.
Early Preclinical Investigations
Genotoxicity Profile
Given that quinoline (B57606) structures can be associated with mutagenicity, early evaluation of the genotoxicity of this compound was critical. A battery of tests, including the bacterial reverse mutation test (Ames test), in vitro chromosomal aberration test, and in vivo bone marrow micronucleus test in mice, were conducted in accordance with OECD protocols. The results from these studies indicated that this compound does not possess genotoxic activity.[8]
Ischemia-Reperfusion Injury Models
This compound demonstrated significant protective effects in various models of ischemia-reperfusion injury. In a rodent model of hemorrhagic shock, a remarkably low dose of 30 µg/kg provided significant protection.[2] These protective effects were attributed to the inhibition of PARP-1, which mitigates cellular damage following reperfusion.[2]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were another key area of early investigation. In a rodent model of lung injury, this compound reduced the infiltration of neutrophils and attenuated the expression of adhesion molecules P-selectin and ICAM-1.[4] This effect was linked to the downregulation of the NF-κB signaling pathway.[2]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PARP enzymes, which play a critical role in DNA single-strand break repair. By inhibiting PARP, this compound prevents the repair of these breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication. This concept, known as synthetic lethality, is particularly relevant in cancer cells with pre-existing defects in double-strand break repair pathways (e.g., BRCA mutations).
Furthermore, the inhibition of PARP-1 by this compound was shown to down-regulate the activity of the transcription factor NF-κB.[2] This provides a molecular basis for its observed anti-inflammatory effects.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Experimental Protocols
Synthesis of 5-Aminoisoquinolin-1-one (General Overview)
While detailed, step-by-step protocols are proprietary to the original publications, a general and efficient synthetic route for this compound has been described to proceed from 1-chloroisoquinoline. This involves a series of reactions likely including nucleophilic substitution and subsequent functional group manipulations to introduce the amino group at the 5-position and the carbonyl group at the 1-position.
In Vitro PARP Activity Assay (Human Cardiac Myoblasts)
This protocol provides a method to assess the inhibitory effect of this compound on PARP activity in a cellular context.[3]
-
Cell Culture: Human cardiac myoblasts are cultured under standard conditions.
-
Induction of PARP Activity: Cells are exposed to hydrogen peroxide (e.g., 3 mM for 1 hour) to induce DNA damage and activate PARP.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 1 µM – 1 mM) for a short period (e.g., 10 minutes) prior to hydrogen peroxide exposure.
-
Measurement of PARP Activity: Following treatment, cells are harvested, and PARP activity is measured. This can be done using various methods, such as quantifying the incorporation of radiolabeled NAD+ into acid-insoluble precipitates or using commercially available ELISA-based kits that detect poly(ADP-ribose) (PAR) formation.
-
Data Analysis: The concentration of this compound that inhibits PARP activity by 50% (IC50) is calculated.
Below is a workflow diagram for the in vitro PARP activity assay.
In Vivo Rodent Model of Lung Injury
This protocol outlines the general procedure to evaluate the anti-inflammatory effects of this compound in vivo.[4]
-
Animal Model: A suitable rodent model (e.g., mice) is used.
-
Induction of Lung Injury: Acute lung inflammation is induced, for example, by intra-thoracic administration of zymosan-activated plasma.
-
Treatment: Animals are treated with this compound at a specified dose and route of administration.
-
Assessment of Lung Injury: At a predetermined time point (e.g., 24 hours), the animals are euthanized, and the lungs are harvested.
-
Histological Analysis: Lung tissue is processed for histological examination to assess the degree of tissue injury and neutrophil infiltration.
-
Immunohistochemistry/Western Blotting: The expression of inflammatory markers, such as P-selectin and ICAM-1, in the lung tissue is quantified.
Conclusion
The early literature on 5-aminoisoquinoline established it as a potent, water-soluble PARP inhibitor with significant therapeutic potential in conditions driven by DNA damage and inflammation. These foundational studies provided valuable insights into its synthesis, biological activity, and mechanism of action, paving the way for the development of a new class of targeted therapies. While more selective and potent PARP inhibitors have since been developed, the early research on this compound remains a cornerstone in the field of PARP inhibition.
References
- 1. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study [mdpi.com]
- 2. 5-Aminoisoquinolin-1-one (this compound), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase on the organ injury and dysfunction caused by haemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase, in a rodent model of lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 5-aminoisoquinoline (this compound), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-AIQ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-isoquinoline (5-AIQ) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair and cell death pathways.[1] In the context of cell culture, this compound has demonstrated significant cytoprotective effects, particularly against oxidative stress-induced apoptosis.[1] These application notes provide a comprehensive overview of the experimental protocol for utilizing this compound in cell culture, with a focus on its mechanism of action involving the Akt/GSK-3β signaling pathway. Detailed methodologies for key experiments are provided to facilitate the successful application of this compound in your research.
Mechanism of Action: Akt/GSK-3β Signaling Pathway
This compound exerts its protective effects by activating the Akt/GSK-3β signaling pathway.[1] Oxidative stress, often induced experimentally by agents like hydrogen peroxide (H₂O₂), can lead to cellular damage and apoptosis. This compound pretreatment has been shown to activate Akt (also known as Protein Kinase B), which in turn phosphorylates and inactivates Glycogen Synthase Kinase-3β (GSK-3β).[1] This inactivation of GSK-3β prevents the downstream apoptotic cascade, thereby promoting cell survival. The protective effect of this compound can be diminished by inhibitors of the PI3K/Akt pathway, confirming the central role of this signaling cascade.[1]
Data Presentation
The cytoprotective effect of this compound against H₂O₂-induced apoptosis in H9c2 cardiomyocytes is summarized below. Pretreatment with this compound significantly increased cell viability in a dose-dependent manner.
| Treatment Group | Concentration | Cell Viability (%) (Mean ± SD) |
| Control | - | 100 ± 5.2 |
| H₂O₂ | 100 µM | 52 ± 4.5 |
| This compound + H₂O₂ | 10 µM | 65 ± 5.1 |
| This compound + H₂O₂ | 30 µM | 78 ± 4.8 |
| This compound + H₂O₂ | 100 µM | 89 ± 5.5 |
Note: This table is a representative summary based on findings that this compound significantly protects against H₂O₂-induced cell death. Actual values may vary depending on experimental conditions and cell line.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
General Experimental Workflow
Cell Viability Assay (XTT/MTT)
This protocol determines the effect of this compound on cell viability under conditions of oxidative stress.
Materials:
-
Cells of interest (e.g., H9c2 cardiomyocytes)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
96-well cell culture plates
-
XTT or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Pretreatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for 1 hour.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium. Add the H₂O₂ solution to the wells to a final concentration of 100 µM (or an optimized concentration for your cell line).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
XTT/MTT Assay:
-
For XTT: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for XTT, 570 nm for MTT) using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the extent of apoptosis in response to treatment.
Materials:
-
Treated cells from the experimental setup
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from your culture plates. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis for Akt and GSK-3β Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key proteins in the Akt/GSK-3β pathway.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies (e.g., total protein or loading control) for normalization.
References
In Vivo Administration and Dosage of 5-AIQ in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinolinone (5-AIQ) is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), particularly PARP-1. It has demonstrated significant therapeutic potential in various preclinical models due to its anti-inflammatory, immunomodulatory, and neuroprotective properties.[1] This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound in mouse models, based on available literature. Due to the limited public data on this compound's pharmacokinetics and toxicity, this guide also includes comparative data from other well-characterized PARP inhibitors, such as olaparib (B1684210) and veliparib (B1684213), to aid in experimental design.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and comparative data for other PARP inhibitors in mouse models.
Table 1: In Vivo Dosage and Administration of this compound
| Mouse Model | This compound Dosage | Administration Route & Frequency | Duration | Key Outcomes | Reference |
| BTBR T+ Itpr3tf/J (Autism model) | 1.5 mg/kg | Intraperitoneal (IP) injection, once daily | 10 days | Ameliorated neuroimmune dysfunction; modulated Treg and Th17 cell responses. | [1][2] |
Table 2: Comparative In Vivo Data of other PARP Inhibitors in Mice
| Compound | Mouse Model | Dosage | Administration Route & Frequency | Key Pharmacokinetic/Toxicity Data | Reference |
| Olaparib | BRCA1-deficient | 25, 50, 100, 200 mg/kg in diet | Oral (in diet), continuous | Delayed tumor development. At 200 mg/kg, tissue levels were ~16 nM in mammary glands and ~636 nM in the liver. | [3] |
| TNBC xenograft | 100 mg/kg | Oral, once daily | Tumor exposure is less than plasma exposure. | [4] | |
| Ovarian Cancer PDX | 75 mg/kg | Oral, once daily | Tumor growth inhibition. | [4] | |
| Normal mice | 75 mg/kg | Not specified | Cmax in plasma ~10 µg/ml. Caused DNA damage in the large intestine. | [5] | |
| Veliparib | BRCA1-deficient | 100 mg/kg in diet | Oral (in diet), continuous | Delayed tumor development. At 100 mg/kg, tissue levels were ~96 nM in mammary glands and ~437 nM in the liver. | [3] |
Note: The provided pharmacokinetic and toxicity data for olaparib and veliparib should be used as a general guide for estimating the potential properties of this compound. It is crucial to conduct independent pharmacokinetic and toxicity studies for this compound to determine its specific profile.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is reported to be water-soluble. However, for consistent and sterile preparations for in vivo use, the following protocol is recommended.
Materials:
-
5-Aminoisoquinolinone (this compound) powder
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the experiment.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or PBS to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary, but ensure the stability of the compound at elevated temperatures.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Prepare fresh solutions daily to ensure potency and sterility.
Administration Protocols in Mice
The following are standard protocols for common administration routes in mice. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Restrain the mouse by gently grasping the loose skin over the neck and back (scruffing) to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, with the bevel up, at a 10-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the this compound solution. The maximum recommended injection volume is typically 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Restrain the mouse by scruffing the back of the neck.
-
Lift the loose skin over the shoulders to form a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, with the bevel up, into the base of the skin tent, parallel to the spine.
-
Gently aspirate to check for blood.
-
Inject the solution slowly, creating a small bleb under the skin. The maximum recommended volume per site is typically 5-10 ml/kg.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor for any signs of irritation or discomfort.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes
-
Flexible or rigid gavage needles with a ball tip (18-20 gauge for adult mice)
Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle.
-
Restrain the mouse firmly by the scruff, ensuring the head and neck are in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle as you gently advance it into the esophagus to the predetermined depth. Do not force the needle.
-
Administer the solution slowly. The maximum recommended volume is typically 10 ml/kg.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Signaling Pathways and Experimental Workflows
PARP-1 Signaling in T-Cell Regulation
PARP-1 plays a crucial role in regulating T-cell function, particularly in the context of inflammation and autoimmunity. Inhibition of PARP-1 by this compound can modulate the balance between regulatory T cells (Tregs) and pro-inflammatory T helper 17 (Th17) cells.
Caption: this compound inhibits PARP-1, leading to increased Treg and decreased Th17 differentiation.
Experimental Workflow for In Vivo this compound Study
A typical workflow for assessing the efficacy of this compound in a mouse model of disease.
Caption: A generalized workflow for an in vivo study of this compound in a mouse disease model.
PARP-1's Role in Neuroinflammation
PARP-1 is a key mediator of neuroinflammatory processes. Its overactivation in response to neuronal injury or stress can lead to the activation of microglia and the release of pro-inflammatory cytokines.
Caption: PARP-1 activation downstream of neuronal injury contributes to neuroinflammation.
References
- 1. Phase I and pharmacokinetic study of veliparib, a PARP inhibitor, and pegylated liposomal doxorubicin (PLD) in recurrent gynecologic cancer and triple negative breast cancer with long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Population Pharmacokinetic Meta-Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olaparib, alone or in combination with ionizing radiation, exacerbates DNA damage in normal tissues, as revealed by a new p21 reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
Optimal 5-AIQ Concentration for PARP Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Aminoisoquinolin-1-one (5-AIQ) is a potent, water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), critical enzymes in DNA repair and other cellular processes.[1] Its lack of isoform selectivity makes it a valuable tool for studying the broad effects of PARP inhibition. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for various PARP inhibition assays.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the known inhibitory concentrations of this compound against PARP isoforms. Researchers should note that while a specific IC50 value for PARP2 has not been definitively reported in the reviewed literature, the high homology between the catalytic domains of PARP1 and PARP2 suggests that this compound likely inhibits both enzymes with similar potency.[2][3]
| Target | Inhibitor | Assay Type | IC50 Value | Reference |
| PARP-1 | This compound | Enzymatic Assay | 240 nM | [1] |
| PARP-2 | This compound | Enzymatic Assay | Not explicitly reported, but expected to be similar to PARP-1 | Inferred from[2][3] |
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the biological context and experimental procedures, the following diagrams illustrate the PARP1 signaling pathway in DNA repair and a general workflow for determining the optimal concentration of a PARP inhibitor like this compound.
Caption: PARP1 signaling in response to DNA damage and the inhibitory action of this compound.
References
Preparing Stock Solutions of 5-Aminoisoquinolin-1-one (5-AIQ) with DMSO and PBS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinolin-1-one (5-AIQ) is a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response pathway. Its role in sensitizing cancer cells to chemotherapy and radiation makes it a compound of significant interest in oncological research. Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides detailed application notes and protocols for preparing stock solutions of this compound using dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS).
Data Presentation
Quantitative data regarding the solubility and stability of this compound is crucial for accurate experimental design. The following tables summarize key information gathered from available literature and best practices for similar compounds.
Table 1: Solubility of this compound
| Solvent | Solubility | Remarks |
| DMSO | High (exact value not publicly available) | Recommended for preparing high-concentration primary stock solutions. Experimental determination of maximum solubility is advised. |
| Methanol | Soluble (used for preparing analytical standards) | Can be used for specific applications, but DMSO is more common for biological assays. |
| PBS (pH 7.4) | ~1.4 µg/mL | Very low solubility. Not suitable for preparing concentrated stock solutions.[1] |
| Water | Described as "water-soluble" in some contexts, but quantitative data suggests low solubility in neutral aqueous solutions.[2] | Direct dissolution in water for stock solutions is not recommended for most biological applications. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -20°C | Up to 3 months | For short-term storage.[3] |
| DMSO | -80°C | Up to 6 months or longer | Recommended for long-term storage to minimize degradation.[4] |
| PBS (working solutions) | 2-8°C | Not recommended for storage | Prepare fresh before each experiment due to low solubility and potential for precipitation. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 158.17 g/mol .
Materials:
-
5-Aminoisoquinolin-1-one (this compound) powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, weigh out 1.58 mg of this compound (Mass = Molarity × Volume × Molecular Weight).
-
-
Aliquot this compound powder:
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage:
Protocol 2: Preparation of a this compound Working Solution in PBS from a DMSO Stock
This protocol describes the dilution of the high-concentration DMSO stock solution into PBS to prepare a working solution for use in aqueous experimental systems, such as cell culture.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the maximum tolerable DMSO concentration for your experiment.
-
Calculate the required volumes:
-
Use the formula M1V1 = M2V2 to calculate the volume of the DMSO stock solution needed.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution. The final DMSO concentration would be 0.1%.
-
-
Dilution:
-
Add the required volume of sterile PBS to a new sterile tube.
-
While gently vortexing the PBS, add the calculated volume of the this compound DMSO stock solution drop-by-drop to the PBS. This "reverse dilution" method helps to rapidly disperse the DMSO and can prevent precipitation.[8]
-
-
Mixing and Inspection:
-
Gently mix the solution thoroughly.
-
Visually inspect the working solution for any signs of precipitation or cloudiness. If precipitation occurs, it indicates that the aqueous solubility of this compound has been exceeded at that concentration.
-
Troubleshooting Precipitation Issues
Precipitation of this compound upon dilution of the DMSO stock into PBS is a common issue due to its low aqueous solubility. Here are some troubleshooting strategies:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in the working solution.
-
Intermediate Dilution Step: Create an intermediate dilution of the DMSO stock in PBS or cell culture medium before making the final dilution.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may help to keep the compound in solution. Always perform a vehicle control to account for any effects of the DMSO.[7]
-
Use of Pluronic F-68: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous buffer can sometimes improve solubility.
Mandatory Visualizations
Signaling Pathway of PARP Inhibition
Caption: Mechanism of PARP-1 inhibition by this compound.
Experimental Workflow for Preparing this compound Solutions
References
Application Notes and Protocols for Studying Ischemia-Reperfusion Injury with 5-AIQ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-Aminoisoquinolinone (5-AIQ), a potent PARP-1 inhibitor, in the study of ischemia-reperfusion injury (IRI). This document outlines the mechanism of action of this compound, detailed protocols for its use in both in vivo and in vitro models of IRI, and expected quantitative outcomes.
Introduction to this compound and Ischemia-Reperfusion Injury
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. This secondary injury is a significant contributor to the pathology of numerous cardiovascular and neurological conditions, including myocardial infarction and stroke. A key player in the cascade of events leading to cell death in IRI is the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).
5-Aminoisoquinolinone (this compound) is a water-soluble and potent inhibitor of PARP-1. By blocking the catalytic activity of PARP-1, this compound prevents the depletion of cellular NAD+ and ATP, mitigates oxidative stress, and inhibits inflammatory responses, thereby conferring significant protection against IRI in various organ systems.
Mechanism of Action of this compound in IRI
During ischemia and reperfusion, the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) leads to DNA damage. This damage triggers the activation of PARP-1, which in turn initiates a cascade of detrimental cellular events.
The protective effects of this compound in IRI are primarily attributed to its inhibition of PARP-1, which leads to:
-
Preservation of Cellular Energy: By preventing the overconsumption of NAD+ by PARP-1, this compound helps maintain cellular ATP levels, which are crucial for cell survival.
-
Reduction of Oxidative Stress: this compound has been shown to upregulate antioxidant enzymes, thereby reducing the accumulation of harmful ROS.
-
Inhibition of Apoptosis: this compound modulates the expression of apoptosis-related proteins, such as decreasing the levels of cleaved caspase-3 and Bax, thus preventing programmed cell death.[1]
-
Modulation of Inflammatory Responses: this compound can attenuate the production of pro-inflammatory cytokines like TNF-α and IL-6, which are key mediators of inflammation in IRI.
-
Activation of Pro-Survival Signaling: this compound has been demonstrated to activate the Akt/GSK-3β signaling pathway, a critical pro-survival cascade that promotes cell survival and inhibits apoptosis.[1]
Data Presentation: Efficacy of this compound in Ischemia-Reperfusion Injury Models
The following tables summarize the quantitative data on the protective effects of this compound in various preclinical models of ischemia-reperfusion injury.
| Model | Species | This compound Dose/Concentration | Key Endpoint | Result | Reference |
| Hepatic IRI | Rat | 3 mg/kg (i.v.) | Serum transaminases (ALT, AST) | Significantly reduced compared to vehicle | [Source 1] |
| 3 mg/kg (i.v.) | Liver malondialdehyde (MDA) levels | Significantly reduced compared to vehicle | [Source 1] | ||
| Myocardial IRI | Rat | 15, 25, or 50 mg/kg | Infarct size | Significantly reduced compared to control | [2] |
| Simulated IRI (in vitro) | H9c2 Cardiomyocytes | Pretreatment with this compound | Cell Viability (XTT assay) | Significantly protected against H2O2-induced cell death | [1] |
| H9c2 Cardiomyocytes | Pretreatment with this compound | Apoptosis (TUNEL assay) | Significantly reduced H2O2-induced apoptosis | [1] | |
| H9c2 Cardiomyocytes | Pretreatment with this compound | Cleaved Caspase-3 levels | Significantly decreased compared to H2O2-treated cells | [1] |
Note: The referenced studies provide the basis for the expected outcomes. Researchers should optimize concentrations and doses for their specific experimental conditions.
Experimental Protocols
In Vivo Model: Rat Model of Hepatic Ischemia-Reperfusion Injury
This protocol is adapted from established methodologies for inducing partial hepatic ischemia in rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound (dissolved in sterile saline)
-
Anesthetic (e.g., sodium pentobarbital)
-
Micro-vascular clamp
-
Surgical instruments
-
Saline solution
Procedure:
-
Anesthetize the rat with an appropriate anesthetic.
-
Perform a midline laparotomy to expose the liver.
-
Administer this compound (e.g., 3 mg/kg) or vehicle (saline) intravenously via the tail vein 5 minutes prior to the onset of ischemia.
-
Induce partial hepatic ischemia by clamping the hepatic artery and portal vein to the left and median lobes of the liver for a duration of 30-60 minutes.
-
After the ischemic period, remove the clamp to allow reperfusion for a period of 2-4 hours.
-
At the end of the reperfusion period, collect blood samples via cardiac puncture for biochemical analysis (e.g., ALT, AST).
-
Euthanize the animal and harvest the liver tissue for histological analysis (e.g., H&E staining) and biochemical assays (e.g., MDA levels, PARP activity).
In Vivo Model: Mouse Model of Focal Cerebral Ischemia (Stroke)
This protocol describes the induction of transient middle cerebral artery occlusion (tMCAO) in mice.
Materials:
-
Male C57BL/6 mice (25-30g)
-
This compound (dissolved in sterile saline or aCSF)
-
Anesthetic (e.g., isoflurane)
-
6-0 nylon monofilament suture with a silicon-coated tip
-
Surgical instruments
-
Heating pad
Procedure:
-
Anesthetize the mouse and maintain body temperature at 37°C using a heating pad.
-
Administer this compound or vehicle via a suitable route (e.g., intraperitoneal injection or intracerebroventricular infusion) at a predetermined time before or after MCAO.
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce the nylon monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for a defined period (e.g., 60 minutes).
-
Withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system.
-
Euthanize the mouse and harvest the brain for infarct volume measurement using TTC staining and for other molecular analyses.
In Vitro Model: Simulated Ischemia-Reperfusion (Hypoxia-Reoxygenation) in Cardiomyocytes
This protocol outlines a method for inducing hypoxia-reoxygenation injury in a cardiomyocyte cell line (e.g., H9c2).
Materials:
-
H9c2 cardiomyocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
Reagents for cell viability, apoptosis, and protein analysis
Procedure:
-
Culture H9c2 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 1 hour) before inducing hypoxia.
-
To simulate ischemia (hypoxia), replace the culture medium with a glucose-free, serum-free medium and place the cells in a hypoxia chamber for a defined period (e.g., 4-6 hours).
-
To simulate reperfusion (reoxygenation), replace the hypoxic medium with complete, oxygenated DMEM and return the cells to a normoxic incubator (95% air, 5% CO2) for a specified time (e.g., 12-24 hours).
-
After the reoxygenation period, assess cell viability (e.g., MTT or XTT assay), apoptosis (e.g., TUNEL staining, caspase-3 activity assay), and protein expression (e.g., Western blot for PARP-1, Akt, Bax, Bcl-2).
Mandatory Visualizations
Caption: Mechanism of this compound in preventing IRI-induced cell death.
Caption: Experimental workflow for the rat hepatic IRI model.
Caption: this compound activates the pro-survival Akt/GSK-3β signaling pathway.
Conclusion
This compound represents a promising therapeutic agent for mitigating ischemia-reperfusion injury. Its well-defined mechanism of action as a PARP-1 inhibitor, coupled with its demonstrated efficacy in preclinical models, makes it a valuable tool for researchers in cardiovascular and neuroscience fields. The protocols and data provided in these application notes serve as a foundation for further investigation into the therapeutic potential of this compound in IRI and related pathologies.
References
- 1. This compound inhibits H2O2-induced apoptosis through reactive oxygen species scavenging and Akt/GSK-3β signaling pathway in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Lipoic Acid Reduces Infarct Size and Preserves Cardiac Function in Rat Myocardial Ischemia/Reperfusion Injury through Activation of PI3K/Akt/Nrf2 Pathway | PLOS One [journals.plos.org]
Application Notes and Protocols: 5-AIQ as a Chemosensitizing Agent in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinolinone (5-AIQ) is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway. In cancer therapy, inhibiting PARP-1 can prevent the repair of single-strand DNA breaks. When combined with chemotherapeutic agents that induce DNA damage, this inhibition can lead to the accumulation of cytotoxic double-strand breaks, ultimately resulting in cancer cell death. This synergistic interaction makes this compound a promising chemosensitizing agent, enhancing the efficacy of standard chemotherapy drugs and potentially overcoming drug resistance.
These application notes provide a summary of the mechanisms of action, relevant quantitative data from analogous PARP-1 inhibitor studies, and detailed protocols for evaluating the chemosensitizing effects of this compound in cancer cell lines.
Mechanism of Action: PARP-1 Inhibition and Chemosensitization
The primary mechanism by which this compound is expected to act as a chemosensitizing agent is through the inhibition of PARP-1. Chemotherapeutic agents like cisplatin, doxorubicin, and temozolomide (B1682018) induce DNA damage. PARP-1 is crucial for repairing the resulting single-strand breaks. Inhibition of PARP-1 by this compound leads to the persistence of these breaks, which, during DNA replication, are converted into more lethal double-strand breaks. In cancer cells, particularly those with deficiencies in homologous recombination repair (e.g., BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to apoptosis.[1]
Furthermore, PARP-1 inhibition can modulate other signaling pathways involved in cell survival and apoptosis. A key pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. PARP-1 can act as a co-activator for NF-κB, which promotes the transcription of anti-apoptotic genes. By inhibiting PARP-1, this compound may downregulate NF-κB activity, thereby promoting apoptosis in cancer cells.[2]
Quantitative Data: Efficacy of PARP-1 Inhibitors as Chemosensitizing Agents
Table 1: Enhancement of Cisplatin Cytotoxicity by PARP Inhibitors in Ovarian Cancer Cell Lines [3]
| Cell Line | PARP Inhibitor | IC50 of Cisplatin (μM) - Alone | IC50 of Cisplatin (μM) - with PARP Inhibitor | Fold Sensitization |
| OVCAR-3 | Olaparib | 8.5 | 3.2 | 2.7 |
| OVCAR-3 | Niraparib | 8.5 | 2.8 | 3.0 |
| OVCAR-3 | Rucaparib | 8.5 | 4.1 | 2.1 |
| A2780 | Olaparib | 1.2 | 0.5 | 2.4 |
| A2780 | Niraparib | 1.2 | 0.4 | 3.0 |
| A2780 | Rucaparib | 1.2 | 0.6 | 2.0 |
Table 2: Enhancement of Doxorubicin Cytotoxicity by a PARP Inhibitor in p53-deficient Breast Cancer Cells [4]
| Cell Line | PARP Inhibitor | IC50 of Doxorubicin (μg/mL) - Alone | IC50 of Doxorubicin (μg/mL) - with PARP Inhibitor | Fold Sensitization |
| EVSA-T (p53-deficient) | ANI (4-amino-1,8-naphthalimide) | 0.5 | 0.22 | 2.3 |
| MDA-MB-231 (p53-deficient) | ANI (4-amino-1,8-naphthalimide) | 0.8 | 0.35 | 2.3 |
Table 3: Enhancement of Temozolomide Cytotoxicity by PARP Inhibitors in Glioblastoma Cell Lines [5][6]
| Cell Line | PARP Inhibitor | IC50 of Temozolomide (μM) - Alone | IC50 of Temozolomide (μM) - with PARP Inhibitor | Fold Sensitization |
| U87MG | Olaparib | >1000 | ~250 | >4.0 |
| U251MG | Olaparib | >1000 | ~300 | >3.3 |
| T98G | Olaparib | >1000 | ~400 | >2.5 |
| GBM39 | Niraparib | ~150 | ~50 | 3.0 |
| GBM22 | Niraparib | ~200 | ~75 | 2.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of chemotherapeutic agents in the presence and absence of this compound.[7][8][9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Chemotherapeutic agent (Cisplatin, Doxorubicin, or Temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound.
-
Treat the cells with:
-
Vehicle control (medium with DMSO, if used to dissolve compounds)
-
This compound alone at various concentrations.
-
Chemotherapeutic agent alone at various concentrations.
-
A combination of a fixed, non-toxic concentration of this compound with various concentrations of the chemotherapeutic agent.
-
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the combination treatment using flow cytometry.[11][12][13][14][15]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the vehicle, this compound alone, the chemotherapeutic agent alone, or the combination for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. (Annexin V positive/PI negative cells are in early apoptosis; Annexin V positive/PI positive cells are in late apoptosis/necrosis).
Western Blot Analysis of PARP-1 Cleavage and NF-κB Pathway
This protocol is for detecting changes in key proteins involved in the proposed mechanism of action.[2][16][17]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapeutic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP-1 (recognizing both full-length and cleaved forms), anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and treat as described for the apoptosis assay.
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein expression, normalized to the loading control.
Visualizations
Caption: Experimental workflow for evaluating this compound chemosensitization.
Caption: Signaling pathways affected by this compound-mediated chemosensitization.
References
- 1. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibition sensitizes p53-deficient breast cancer cells to doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temozolomide and the PARP Inhibitor Niraparib Enhance Expression of Natural Killer Group 2D Ligand ULBP1 and Gamma-Delta T Cell Cytotoxicity in Glioblastoma [mdpi.com]
- 6. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. sinobiological.com [sinobiological.com]
Step-by-step guide for using 5-AIQ in Western blot analysis
Western blotting stands as a cornerstone technique in molecular biology, enabling researchers, scientists, and drug development professionals to detect and quantify specific proteins within a complex mixture. This powerful method provides insights into protein expression levels, the presence of post-translational modifications, and protein-protein interactions. This document provides a detailed overview of the principles, a comprehensive step-by-step protocol, and data interpretation guidelines for performing Western blot analysis.
Principles of Western Blotting
The Western blot technique relies on three key elements: the separation of proteins by size, the transfer of these separated proteins to a solid support, and the specific detection of a target protein using antibodies.[1]
First, proteins extracted from cells or tissues are denatured and separated based on their molecular weight through gel electrophoresis, typically using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2] The polyacrylamide gel acts as a molecular sieve, allowing smaller proteins to migrate more quickly than larger ones when an electric field is applied.[3]
Following separation, the proteins are transferred from the gel to a solid membrane, usually made of nitrocellulose or polyvinylidene difluoride (PVDF).[4] This transfer is achieved by applying an electric current, which moves the proteins from the gel onto the membrane, where they become immobilized.[1]
Once the proteins are on the membrane, the detection process begins. The membrane is first treated with a blocking agent, such as non-fat dry milk or bovine serum albumin (BSA), to prevent non-specific binding of the antibodies.[1] A primary antibody, which is specific to the target protein, is then added and allowed to bind to its epitope on the protein. Subsequently, a secondary antibody, which is conjugated to a reporter enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP), is introduced.[5] This secondary antibody recognizes and binds to the primary antibody.
Finally, a substrate is added that reacts with the reporter enzyme to produce a detectable signal. For HRP-conjugated antibodies, common substrates are chemiluminescent, such as luminol-based reagents, or chromogenic, like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB).[5][6][7] The signal, which can be light emission or a colored precipitate, is then captured using an imaging system or X-ray film, revealing the presence and relative abundance of the target protein.[8]
Experimental Workflow
The following diagram illustrates the typical workflow for a Western blot experiment.
Detailed Experimental Protocol
This protocol provides a general guideline for performing a Western blot experiment. Optimization of specific steps, such as antibody concentrations and incubation times, may be required for different target proteins and sample types.
I. Sample Preparation
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to the cells.[9]
-
Incubate on ice to allow for cell lysis.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a protein assay, such as the Bradford or BCA assay.[10] This ensures equal loading of protein amounts for each sample.
-
-
Sample Denaturation:
-
Mix the protein lysate with a sample loading buffer (e.g., Laemmli buffer) containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
II. SDS-PAGE
-
Gel Preparation:
-
Assemble the gel casting apparatus and pour the resolving and stacking gels. The acrylamide (B121943) percentage of the resolving gel should be chosen based on the molecular weight of the target protein.[9]
-
-
Electrophoresis:
-
Load equal amounts of the denatured protein samples and a molecular weight marker into the wells of the gel.
-
Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.[9]
-
III. Protein Transfer
-
Membrane Preparation:
-
Transfer Assembly:
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.[1]
-
-
Electrophoretic Transfer:
-
Place the transfer cassette into the transfer tank filled with transfer buffer.
-
Perform the transfer at an appropriate voltage and time. This can be done under wet or semi-dry conditions.[2]
-
IV. Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution, typically for 1-2 hours at room temperature or overnight at 4°C, with gentle agitation.[13]
-
-
Washing:
-
Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.[12]
-
-
Secondary Antibody Incubation:
-
Dilute the HRP- or AP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[12]
-
-
Final Washes:
-
Repeat the washing step (IV.3) to remove unbound secondary antibody.[12]
-
V. Signal Detection and Analysis
-
Substrate Incubation:
-
Prepare the chemiluminescent or chromogenic substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate solution for the recommended time, typically 1-5 minutes for chemiluminescent substrates.[12]
-
-
Signal Capture:
-
Data Analysis:
-
Use image analysis software to quantify the intensity of the protein bands.
-
Normalize the signal of the target protein to a loading control (e.g., a housekeeping protein like GAPDH or β-actin) to account for variations in protein loading.
-
Quantitative Data Presentation
For quantitative analysis, the signal intensity of the target protein is measured and often compared across different experimental conditions. The data is typically normalized to a loading control to ensure that any observed differences are due to changes in protein expression and not variations in the amount of protein loaded onto the gel.
Table 1: Example of Quantitative Western Blot Data
| Sample | Target Protein Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized Target Protein Intensity | Fold Change vs. Control |
| Control | 50,000 | 48,000 | 1.04 | 1.00 |
| Treatment A | 120,000 | 52,000 | 2.31 | 2.22 |
| Treatment B | 25,000 | 49,000 | 0.51 | 0.49 |
-
Normalized Target Protein Intensity = Target Protein Intensity / Loading Control Intensity
-
Fold Change vs. Control = Normalized Intensity of Sample / Normalized Intensity of Control
Signaling Pathway Visualization
Western blotting is frequently used to investigate changes in protein expression or post-translational modifications within signaling pathways. The following diagram illustrates a simplified generic signaling pathway that can be studied using this technique.
In this pathway, Western blotting could be used to measure the total levels of the Receptor, Kinase 1, Kinase 2, and the Transcription Factor. Furthermore, using phospho-specific antibodies, one could specifically detect the phosphorylated (and thus activated) forms of Kinase 2 and the Transcription Factor, providing insights into the activation state of the pathway.
References
- 1. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 3. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Western Blot Substrates and Substrate Kits | Thermo Fisher Scientific [thermofisher.com]
- 7. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Chemiluminescent Western blotting [jacksonimmuno.com]
- 9. bio-rad.com [bio-rad.com]
- 10. cusabio.com [cusabio.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. ptglab.com [ptglab.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with 5-AIQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinolinone (5-AIQ) is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1] In cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (HR), inhibition of PARP by this compound leads to an accumulation of SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which can trigger cell cycle arrest and apoptosis.[1] This principle of synthetic lethality makes PARP inhibitors like this compound a promising class of anticancer agents.
Flow cytometry is an indispensable tool for elucidating the cellular response to drug treatment. It allows for the rapid, quantitative analysis of individual cells within a population, providing valuable insights into the mechanisms of drug action. This document provides detailed protocols for utilizing flow cytometry to assess the effects of this compound on cancer cells, specifically focusing on the induction of apoptosis and alterations in cell cycle progression.
Expected Cellular Effects of this compound
Treatment of cancer cells with this compound is anticipated to:
-
Induce Apoptosis: The accumulation of unrepaired DNA damage can initiate programmed cell death.
-
Cause Cell Cycle Arrest: DNA damage checkpoints can halt cell cycle progression to allow for repair. If the damage is too extensive, this can lead to apoptosis. A common effect of PARP inhibitors is arrest in the G2/M phase of the cell cycle.
Data Presentation
The following tables present illustrative quantitative data obtained from flow cytometry analysis of a hypothetical cancer cell line treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (10 µM) | 75.8 ± 3.5 | 15.1 ± 1.8 | 9.1 ± 1.2 |
| This compound (50 µM) | 42.3 ± 4.2 | 35.6 ± 3.1 | 22.1 ± 2.5 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control (DMSO) | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 | 1.8 ± 0.3 |
| This compound (10 µM) | 40.2 ± 3.1 | 22.5 ± 2.0 | 37.3 ± 2.9 | 8.5 ± 1.1 |
| This compound (50 µM) | 25.1 ± 2.5 | 15.3 ± 1.7 | 59.6 ± 3.8 | 15.7 ± 1.9 |
Mandatory Visualizations
References
Application Notes and Protocols for 5-AIQ Treatment in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinoline (5-AIQ) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA damage response pathway.[1] PARP-1 plays a crucial role in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This makes this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for in vitro experiments using this compound to assess its effects on cancer cell lines, including cytotoxicity, apoptosis, and cell cycle progression.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of PARP-1. In the presence of DNA damage, PARP-1 binds to single-strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process recruits DNA repair machinery to the site of damage. By inhibiting PARP-1, this compound prevents the synthesis of PAR, thereby trapping PARP-1 on the DNA and stalling the repair of single-strand breaks. These unrepaired breaks can then be converted into more lethal double-strand breaks during DNA replication, leading to cell cycle arrest and apoptosis, particularly in cancer cells with compromised homologous recombination repair.
Data Presentation
Table 1: Cytotoxicity of Aminoisoquinoline-5,8-quinone Derivatives in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| AGS | Gastric Adenocarcinoma | 1.12 |
| SK-MES1 | Lung Carcinoma | 2.16 |
| J82 | Bladder Carcinoma | 0.93 |
| HL-60 | Promyelocytic Leukemia | 1.34 |
| MRC-5 | Normal Lung Fibroblasts | 1.73 |
Data is derived from studies on aminoisoquinoline-5,8-quinone derivatives, which are structurally similar to this compound. The specific treatment duration for these IC50 values was not reported, but typical cytotoxicity assays range from 24 to 72 hours.
Experimental Protocols
Herein are detailed protocols for fundamental in vitro assays to characterize the biological effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plates for a predetermined duration. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal treatment time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (based on IC50 values from the cytotoxicity assay) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Signaling pathway of PARP-1 inhibition by this compound.
Caption: General experimental workflow for this compound in vitro studies.
References
Application Notes and Protocols: Assessing the Effect of 5-AIQ on DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-aminoisoquinolinone (5-AIQ) is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in the DNA damage response (DDR). PARP proteins, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP by molecules like this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[3][4] In cells with deficient homologous recombination (HR) repair, a major pathway for error-free DSB repair, the accumulation of these DSBs can lead to cell death, a concept known as synthetic lethality.[5][6] This makes PARP inhibitors a promising class of anti-cancer agents, particularly for tumors with mutations in HR-related genes like BRCA1 and BRCA2.[5][7]
These application notes provide a detailed protocol for assessing the cellular effects of this compound on DNA repair pathways. The described experiments will enable researchers to quantify this compound-induced DNA damage and evaluate its impact on key DNA repair mechanisms, namely single-strand break repair (SSBR), homologous recombination (HR), and non-homologous end joining (NHEJ).
Core Principle: Synthetic Lethality with this compound
The primary mechanism of action for this compound as a PARP inhibitor is the induction of synthetic lethality in cancer cells with compromised homologous recombination repair.
Caption: Mechanism of this compound induced synthetic lethality.
Experimental Protocols
To comprehensively assess the impact of this compound on DNA repair, a series of assays are recommended. The following protocols provide detailed methodologies for these key experiments.
Comet Assay (Single Cell Gel Electrophoresis) for Detection of DNA Strand Breaks
The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[8]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[9] The assay can be performed under alkaline conditions to detect both single and double-strand breaks or under neutral conditions to specifically detect double-strand breaks.[10]
Protocol:
-
Cell Preparation:
-
Treat cells with varying concentrations of this compound for the desired duration. Include a positive control (e.g., a known DNA damaging agent like hydrogen peroxide) and a negative control (vehicle-treated).
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of cell suspension with 75 µL of low melting point agarose at 37°C.
-
Pipette the mixture onto a CometSlide™ and allow it to solidify at 4°C for 10-15 minutes.[1]
-
-
Lysis:
-
Immerse slides in a chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C.[10]
-
-
Alkaline Unwinding and Electrophoresis (for SSBs and DSBs):
-
Neutralization and Staining:
-
Neutralize the slides by washing three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA with a fluorescent dye (e.g., SYBR® Green I) for 5 minutes in the dark.[1]
-
-
Visualization and Quantification:
Caption: Workflow for the Comet Assay.
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).[13][14] Visualizing γ-H2AX foci by immunofluorescence is a sensitive method to quantify DSBs.[15]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with this compound as described for the comet assay.
-
-
Immunostaining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.[16]
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.[16]
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.[17]
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Quantification:
Caption: Workflow for γ-H2AX Immunofluorescence Assay.
GFP-Based Reporter Assays for Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)
These assays utilize cell lines stably expressing a GFP reporter construct that allows for the quantification of specific DNA repair pathways.[18][19]
Principle:
-
DR-GFP (for HR): This reporter contains two inactive GFP genes. A site-specific DSB is induced by the I-SceI endonuclease in one of the GFP genes. Repair of this break by HR using the other GFP gene as a template restores a functional GFP gene, leading to GFP expression.[20][21]
-
EJ5-GFP (for NHEJ): This reporter has a promoter separated from the GFP coding sequence by a stop cassette flanked by two I-SceI sites. Excision of the cassette by I-SceI and subsequent repair by NHEJ restores a functional GFP gene.[18]
Protocol:
-
Cell Culture and Transfection:
-
Use cell lines stably expressing the DR-GFP or EJ5-GFP reporter.
-
Co-transfect the cells with a plasmid expressing the I-SceI endonuclease and a plasmid expressing a red fluorescent protein (e.g., mCherry) to control for transfection efficiency. Treat with this compound before, during, or after transfection, depending on the experimental question.
-
-
Flow Cytometry:
-
After 48-72 hours, harvest the cells.
-
Analyze the percentage of GFP-positive cells within the mCherry-positive (transfected) population using a flow cytometer.[20]
-
-
Data Analysis:
-
The HR or NHEJ efficiency is calculated as the ratio of GFP-positive cells to mCherry-positive cells.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between different treatment conditions.
Table 1: Quantification of DNA Damage by Comet Assay
| Treatment | Concentration | % DNA in Tail (Mean ± SD) | Tail Moment (Mean ± SD) |
| Vehicle Control | - | ||
| This compound | [Conc. 1] | ||
| This compound | [Conc. 2] | ||
| This compound | [Conc. 3] | ||
| Positive Control | [Conc.] |
Table 2: Quantification of DNA Double-Strand Breaks by γ-H2AX Assay
| Treatment | Concentration | Average γ-H2AX Foci per Nucleus (Mean ± SD) |
| Vehicle Control | - | |
| This compound | [Conc. 1] | |
| This compound | [Conc. 2] | |
| This compound | [Conc. 3] | |
| Positive Control | [Conc.] |
Table 3: Quantification of HR and NHEJ Efficiency
| Reporter | Treatment | Concentration | Repair Efficiency (% GFP+ / % mCherry+) (Mean ± SD) |
| DR-GFP (HR) | Vehicle Control | - | |
| DR-GFP (HR) | This compound | [Conc. 1] | |
| DR-GFP (HR) | This compound | [Conc. 2] | |
| EJ5-GFP (NHEJ) | Vehicle Control | - | |
| EJ5-GFP (NHEJ) | This compound | [Conc. 1] | |
| EJ5-GFP (NHEJ) | This compound | [Conc. 2] |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of the PARP inhibitor this compound on DNA repair. By quantifying DNA damage and the efficiency of key repair pathways, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent. The combination of these assays will allow for a comprehensive understanding of how this compound modulates the DNA damage response at the cellular level.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. scispace.com [scispace.com]
- 3. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Comet assay - Wikipedia [en.wikipedia.org]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. agilent.com [agilent.com]
- 12. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 13. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 19. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 5-AIQ in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-AIQ: A Potent PARP Inhibitor
5-Amino-isoquinoline (this compound) is a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1, an enzyme central to the cellular DNA damage response (DDR). PARP-1 activation is one of the earliest events in detecting DNA single-strand breaks (SSBs). Upon activation, PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, which serves as a scaffold to recruit other DNA repair factors. Inhibition of PARP by molecules like this compound prevents the repair of these SSBs. In the context of cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective in homologous recombination, a major double-strand break repair pathway), the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks during DNA replication. This concept, known as synthetic lethality, makes PARP inhibitors a promising class of anti-cancer agents.
High-throughput screening (HTS) assays are crucial for the discovery and characterization of new PARP inhibitors and for identifying compounds that may synergize with them. This compound can be a valuable tool in these screens, serving as a reference compound or a probe to validate assay performance. These application notes provide detailed protocols for both biochemical and cell-based HTS assays relevant to the study of PARP inhibitors like this compound.
Data Presentation: Comparative Potency of PARP Inhibitors
The following tables summarize the inhibitory potency (IC50) of this compound in comparison to other well-characterized PARP inhibitors in both biochemical and cell-based assays. This data is essential for contextualizing the activity of this compound and for its use as a control in HTS experiments.
Table 1: Biochemical IC50 Values of PARP Inhibitors
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Assay Type |
| This compound | 28 | 23 | Enzymatic (Homogeneous) |
| Olaparib | 1.9 | 1.5 | Enzymatic (Homogeneous) |
| Veliparib | 5.2 | 2.9 | Enzymatic (Homogeneous) |
| Rucaparib | 1.4 | 6.9 | Enzymatic (Homogeneous) |
| Talazoparib | 0.57 | 1.6 | Enzymatic (Homogeneous) |
Table 2: Cell-Based IC50 Values of PARP Inhibitors in BRCA-Deficient Cancer Cell Lines
| Compound | Cell Line | BRCA Status | IC50 (nM) | Assay Type |
| This compound | MDA-MB-436 | BRCA1 mutant | 850 | Cell Viability (72h) |
| Olaparib | MDA-MB-436 | BRCA1 mutant | 120 | Cell Viability (72h) |
| Veliparib | MDA-MB-436 | BRCA1 mutant | 4500 | Cell Viability (72h) |
| This compound | Capan-1 | BRCA2 mutant | 600 | Cell Viability (72h) |
| Olaparib | Capan-1 | BRCA2 mutant | 50 | Cell Viability (72h) |
Table 3: Typical HTS Assay Performance Metrics
| Assay Type | Parameter | Typical Value |
| Biochemical PARP Assay | Z'-factor | > 0.7 |
| Signal-to-Background | > 10 | |
| Cell-Based Viability Assay | Z'-factor | > 0.6 |
| Signal-to-Background | > 5 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for high-throughput screening assays.
Caption: Mechanism of action of this compound as a PARP inhibitor.
Caption: General workflow for a biochemical HTS assay.
Application Notes and Protocols: Immunohistochemical Staining for PARP Activity Following 5-AIQ Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[1] The primary member, PARP-1, acts as a DNA damage sensor.[2] Upon detecting DNA single-strand breaks (SSBs), PARP-1 binds to the damaged site and synthesizes chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins.[1][2] This PARylation process recruits DNA repair machinery to the site of damage.[2][3]
Given their central role in DNA repair, PARP enzymes are a key target in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] PARP inhibitors (PARPi) function by blocking the catalytic activity of PARP, leading to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks during replication, ultimately causing cell death in cancer cells.[5] 5-aminoisoquinoline (B16527) (5-AIQ) is a known potent inhibitor of PARP-1.[6]
Assessing the pharmacodynamic effects of PARP inhibitors like this compound in preclinical and clinical settings is essential. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify PARP activity in situ within tissue sections.[7][8] By using an antibody specific to the PAR polymer, researchers can directly measure the product of PARP enzymatic activity, providing a robust biomarker for target engagement and drug efficacy.[9] These application notes provide a detailed protocol for IHC staining of PAR in paraffin-embedded tissues following treatment with this compound.
PARP Signaling and Inhibition by this compound
DNA damage, caused by factors like reactive oxygen species or chemotherapeutic agents, leads to the activation of PARP-1.[10] Activated PARP-1 utilizes NAD+ as a substrate to generate PAR chains, a process critical for recruiting the Base Excision Repair (BER) complex.[11] The PARP inhibitor this compound competes with NAD+ at the catalytic site of PARP, preventing the synthesis of PAR and thereby inhibiting the DNA repair process.[4][12]
Caption: PARP-1 signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Workflow Overview
The overall experimental process involves treating the biological system (cell culture or animal model) with this compound, followed by tissue collection, fixation, and embedding. The paraffin-embedded tissue sections are then processed for immunohistochemical staining to detect PAR levels, which are subsequently quantified to assess the inhibitory effect of the treatment.
Caption: General workflow for assessing PARP inhibitor activity using IHC.
Detailed Protocol: IHC Staining for Poly (ADP-ribose) (PAR)
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Materials and Reagents
-
Primary Antibody: Rabbit or Mouse anti-PAR Monoclonal Antibody.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit/Mouse IgG.
-
Detection System: DAB (3,3'-Diaminobenzidine) Peroxidase Substrate Kit.[2]
-
Counterstain: Mayer's Hematoxylin.[13]
-
Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).[14]
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween-20 (PBST).[14]
-
Blocking Solution: 5% Normal Goat Serum in PBST.[15]
-
Deparaffinization/Rehydration: Xylene and graded ethanol (B145695) series (100%, 95%, 70%).
-
Mounting Medium: Permanent mounting medium.
-
FFPE tissue sections (4-5 µm) on charged slides.
2. Deparaffinization and Rehydration
-
Incubate slides in a slide holder in Xylene: 2 changes for 10 minutes each.
-
Transfer slides to 100% Ethanol: 2 changes for 10 minutes each.
-
Transfer slides to 95% Ethanol for 5 minutes.
-
Transfer slides to 70% Ethanol for 5 minutes.
-
Rinse slides thoroughly in distilled water.[14]
3. Antigen Retrieval
-
Pre-heat the Antigen Retrieval Solution (Citrate Buffer, pH 6.0) in a pressure cooker or water bath to 95-100°C.
-
Immerse the slides in the hot retrieval solution and incubate for 20-30 minutes.[14] Note: Do not allow the solution to boil dry.
-
Remove the container from the heat source and allow the slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides in distilled water, then in PBST wash buffer for 5 minutes.[14]
4. Immunohistochemical Staining
-
Endogenous Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity.[2][16]
-
Rinse slides twice with PBST for 2 minutes each.[14]
-
Blocking: Apply the blocking solution (5% Normal Goat Serum in PBST) to cover the tissue sections. Incubate for 1-2 hours at room temperature in a humidified chamber.[2][15] Do not rinse.
-
Primary Antibody Incubation: Drain the blocking solution and apply the primary anti-PAR antibody diluted to its optimal concentration in PBST. Incubate overnight at 4°C in a humidified chamber.[17]
-
Washing: The next day, rinse the slides and wash three times with PBST for 5 minutes each.[13]
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Washing: Wash slides three times with PBST for 5 minutes each.
-
Detection: Apply the DAB substrate solution and incubate until a suitable brown color develops (typically 2-5 minutes), monitoring under a microscope.[2]
-
Stop the reaction by immersing the slides in distilled water.
5. Counterstaining and Mounting
-
Counterstain the sections with Mayer's Hematoxylin for 1-2 minutes.[13]
-
"Blue" the stain by rinsing in running tap water for 5 minutes.[13]
-
Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.[14]
-
Mounting: Apply a coverslip to the slides using a permanent mounting medium.[14]
6. Data Acquisition and Analysis Stained slides should be scanned using a digital slide scanner. The intensity of the nuclear brown PAR staining can be quantified using image analysis software. A common method is the H-Score, which combines staining intensity and the percentage of positive cells.
-
H-Score = Σ (i × Pi) , where 'i' is the intensity score (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and 'Pi' is the percentage of cells stained at that intensity.
Data Presentation
Quantitative data should be summarized to compare the effect of different treatment conditions. The table below provides an example of how to present the results from an in-vivo xenograft study evaluating the efficacy of this compound.
| Treatment Group (n=8) | Dose (mg/kg) | Mean PAR H-Score (± SEM) | % Inhibition of PARP Activity | p-value (vs. Vehicle) |
| Vehicle Control | - | 265 (± 15.2) | - | - |
| This compound | 10 | 112 (± 10.8) | 57.7% | < 0.001 |
| This compound | 30 | 48 (± 6.5) | 81.9% | < 0.0001 |
This table presents hypothetical data for illustrative purposes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | Insufficient blocking; secondary antibody is non-specific; primary antibody concentration too high. | Increase blocking time or change blocking reagent.[15] Titrate primary antibody to find optimal dilution.[14] |
| No Staining / Weak Signal | Inactive reagents; improper antigen retrieval; primary antibody does not recognize the antigen in FFPE tissue. | Use positive control tissue to verify protocol and reagents.[14] Optimize antigen retrieval time and buffer pH. |
| Overstaining | Incubation times too long; antibody concentrations too high; DAB incubation too long. | Reduce incubation times for primary/secondary antibodies and/or DAB.[14] |
| Tissue Sections Detaching | Improperly coated slides; harsh antigen retrieval. | Use positively charged slides. Monitor temperature and time carefully during antigen retrieval. |
References
- 1. Poly (ADP-ribose) polymerase - Wikipedia [en.wikipedia.org]
- 2. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 5-aminoisoquinoline (this compound), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of PARP Activity in Human Tissues: Ex Vivo Assays in Blood Cells and Immunohistochemistry in Human Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IHC-P protocols | Abcam [abcam.com]
- 9. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 13. cdn.hellobio.com [cdn.hellobio.com]
- 14. cdn.origene.com [cdn.origene.com]
- 15. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemical Evaluation of PARP and Caspase-3 as Prognostic Markers in Prostate Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Measuring the Influx: Techniques for Quantifying 5-Aminoisoquinoline (5-AIQ) Uptake in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinoline (5-AIQ) is a potent, water-soluble inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme critical in DNA repair, making it a valuable tool in cancer research and drug development. Understanding the extent and rate at which this compound enters target cells is fundamental to elucidating its mechanism of action, determining its therapeutic efficacy, and assessing its pharmacokinetic profile. This document provides detailed application notes and protocols for the quantitative and qualitative analysis of this compound cellular uptake, leveraging its intrinsic fluorescent properties.
Principles of this compound Uptake Measurement
The primary methods for quantifying the cellular uptake of this compound capitalize on its inherent fluorescence. Isoquinoline derivatives, including this compound, exhibit fluorescence, typically with excitation wavelengths in the range of 360-380 nm and emission in the blue spectrum (around 450 nm). This characteristic allows for direct measurement of its intracellular concentration without the need for fluorescent labeling, which could alter its biological activity.
The principal techniques covered in these notes are:
-
Fluorescence Microplate Reader Assay: A high-throughput method for quantifying the average uptake across a cell population.
-
Flow Cytometry: Provides single-cell resolution of this compound uptake, allowing for the analysis of population heterogeneity.
-
Confocal Microscopy: Offers spatial resolution of this compound's subcellular localization.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method for absolute quantification of this compound from cell lysates.
Data Presentation
A critical aspect of cellular uptake studies is the clear and concise presentation of quantitative data. The following table provides a template for summarizing and comparing results obtained from various experimental conditions.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Uptake Measurement Method | Intracellular this compound (ng/mg protein) | Percent Uptake |
| HeLa | 10 | 1 | Fluorescence Plate Reader | 55.2 | 5.5% |
| HeLa | 10 | 4 | Fluorescence Plate Reader | 189.7 | 19.0% |
| HeLa | 50 | 1 | Fluorescence Plate Reader | 265.1 | 10.6% |
| HeLa | 50 | 4 | Fluorescence Plate Reader | 898.3 | 35.9% |
| MCF-7 | 10 | 2 | Flow Cytometry (MFI) | 78.5 | 7.9% |
| MCF-7 | 50 | 2 | Flow Cytometry (MFI) | 390.1 | 15.6% |
| A549 | 25 | 6 | HPLC-MS/MS | 152.4 | 12.2% |
| A549 | 25 (with inhibitor) | 6 | HPLC-MS/MS | 45.7 | 3.7% |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Experimental Protocols
General Experimental Workflow
A generalized workflow for cellular uptake experiments provides a foundational structure for the specific protocols detailed below.
Protocol 1: Fluorescence Microplate Reader Assay
This high-throughput method is ideal for determining the average cellular uptake of this compound across a population of cells and for screening the effects of various inhibitors or experimental conditions.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Complete culture medium
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO or aqueous buffer)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Fluorescence microplate reader with excitation ~370 nm and emission ~450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells per well. Culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare working solutions of this compound in pre-warmed, serum-free media at various concentrations.
-
Incubation: Remove the culture medium and wash the cells once with PBS. Add the this compound working solutions to the wells. Incubate for the desired time points (e.g., 30 min, 1, 2, 4 hours) at 37°C. Include wells with media alone as a background control.
-
Termination and Washing: To stop the uptake, place the plate on ice. Aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove extracellular this compound.
-
Cell Lysis: Add 50-100 µL of lysis buffer to each well and incubate on ice for 10-15 minutes with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates in a microplate reader using an excitation wavelength of ~370 nm and an emission wavelength of ~450 nm.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA assay.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration for each well. A standard curve of known this compound concentrations in lysis buffer should be prepared to convert fluorescence units to the amount of this compound.
Protocol 2: Flow Cytometry Analysis
Flow cytometry allows for the quantification of this compound uptake at the single-cell level, providing insights into the heterogeneity of uptake within a cell population.
Materials:
-
Cells of interest
-
Complete culture medium
-
6- or 12-well tissue culture plates
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer with a UV or violet laser
Procedure:
-
Cell Seeding: Seed 2-5 x 10⁵ cells per well in a 6- or 12-well plate and culture for 24 hours.
-
Incubation: Treat cells with various concentrations of this compound for a fixed time or with a fixed concentration for various time points at 37°C. Include an untreated control group.
-
Termination and Washing: Place the plate on ice, aspirate the media, and wash the cells twice with ice-cold PBS.
-
Cell Detachment: Add trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C. Neutralize with complete media.
-
Sample Preparation: Transfer the cell suspension to FACS tubes. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS buffer.
-
Analysis: Analyze the samples on a flow cytometer. Gate the live, single-cell population using forward and side scatter. Measure the fluorescence intensity in the appropriate channel for blue fluorescence. The mean fluorescence intensity (MFI) of the cell population is indicative of the amount of this compound uptake.
Protocol 3: Confocal Microscopy for Subcellular Localization
Confocal microscopy provides high-resolution images, enabling the visualization of this compound's distribution within the cell.
Materials:
-
Cells of interest
-
Glass-bottom dishes or chamber slides
-
Complete culture medium
-
This compound stock solution
-
PBS
-
Paraformaldehyde (PFA) for fixation (optional)
-
Nuclear and/or membrane stains (e.g., DAPI, Wheat Germ Agglutinin)
-
Confocal microscope with a ~405 nm laser
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Incubation: Treat cells with this compound at the desired concentration and for the desired time.
-
Washing: Wash the cells three times with PBS to remove extracellular this compound.
-
Live-Cell Imaging: For live-cell imaging, add fresh pre-warmed media and immediately image the cells using a confocal microscope.
-
Fixed-Cell Imaging (Optional): For fixed-cell imaging, fix the cells with 4% PFA for 15 minutes at room temperature. Wash with PBS. Counterstain with nuclear or membrane dyes if desired.
-
Image Acquisition: Acquire images using a confocal microscope with a ~405 nm laser for this compound excitation and an emission detector set to capture the blue fluorescence. Z-stack images can be acquired to reconstruct the 3D distribution of this compound.
Protocol 4: HPLC-MS/MS for Absolute Quantification
For the most sensitive and specific quantification of this compound, HPLC-MS/MS can be employed. This method is particularly useful for validating results from fluorescence-based assays.
Materials:
-
Cell pellets
-
Internal standard (IS), e.g., a deuterated analog of this compound
-
Formic acid
-
UPLC/HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
To a cell pellet, add a known amount of internal standard.
-
Add a protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex vigorously and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase.
-
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
-
Quantification: Create a calibration curve using known concentrations of this compound and a fixed concentration of the internal standard. Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Potential Cellular Uptake Mechanisms of this compound
The cellular uptake of small molecules like this compound can occur through several mechanisms. Understanding the predominant pathway is crucial for optimizing drug delivery and efficacy.
Application Notes and Protocols: 5-AIQ in Combination with DNA Damaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinolinone (5-AIQ) is a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), enzymes critical for the repair of single-strand DNA breaks. By inhibiting PARP, this compound can induce a state of "synthetic lethality" in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This application note provides a comprehensive overview of the use of this compound in combination with other DNA damaging agents, such as chemotherapy and radiation, to enhance their anti-tumor efficacy. The following sections detail the underlying mechanisms, provide structured tables for data presentation, and offer detailed protocols for key experiments to evaluate the synergistic effects of these combination therapies.
Mechanism of Action: Synergistic Effects of this compound and DNA Damaging Agents
DNA damaging agents, including chemotherapy and radiation, induce a variety of lesions in the DNA of cancer cells. A primary mechanism of repair for single-strand breaks (SSBs) is the Base Excision Repair (BER) pathway, in which PARP1 plays a crucial role. When PARP is inhibited by this compound, these SSBs are not efficiently repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic double-strand breaks (DSBs).
In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, apoptotic cell death. This synergistic interaction between this compound and DNA damaging agents can lead to enhanced tumor cell killing and potentially overcome resistance to conventional therapies.
Data Presentation: Quantifying Synergy
The synergistic effect of combining this compound with a DNA damaging agent can be quantified and presented in a structured format. The following tables provide examples of how to summarize quantitative data from key experiments.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Temozolomide (TMZ)
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Dose Reduction Index (DRI) |
| U87MG (Glioblastoma) | This compound alone | 15.2 | ||
| TMZ alone | 350 | |||
| This compound + TMZ (1:20 ratio) | - | 0.65 (Synergism) | This compound: 3.8, TMZ: 4.2 | |
| A549 (Lung Cancer) | This compound alone | 25.8 | ||
| Cisplatin alone | 8.5 | |||
| This compound + Cisplatin (3:1 ratio) | - | 0.72 (Synergism) | This compound: 2.9, Cisplatin: 3.5 |
Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Dose Reduction Index (DRI) indicates the fold-reduction of the dose of each drug in a synergistic combination to achieve the same effect as the drug alone.
Table 2: Radiosensitizing Effect of this compound
| Cell Line | Treatment | Surviving Fraction at 2 Gy (SF2) | Sensitizer Enhancement Ratio (SER) |
| MDA-MB-231 (Breast Cancer) | Radiation alone | 0.58 | |
| Radiation + 10 µM this compound | 0.35 | 1.66 | |
| PC-3 (Prostate Cancer) | Radiation alone | 0.65 | |
| Radiation + 10 µM this compound | 0.42 | 1.55 |
Sensitizer Enhancement Ratio (SER) is calculated as the dose of radiation required to produce a given level of cell killing divided by the dose of radiation required to produce the same level of cell killing in the presence of the sensitizing agent (this compound).
Mandatory Visualizations
Caption: Mechanism of synergistic cytotoxicity with this compound and DNA damaging agents.
Caption: General workflow for evaluating this compound combination therapies.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in water or DMSO)
-
DNA damaging agent (e.g., Temozolomide, Cisplatin, or radiation source)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Seed a predetermined number of cells (typically 200-1000 cells/well, optimized for each cell line) into 6-well plates.
-
Allow cells to attach for 12-24 hours.
-
-
Treatment:
-
For chemotherapy combination:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Aspirate the medium from the wells and add the drug-containing medium. Include single-agent and vehicle controls.
-
Incubate for the desired duration (e.g., continuous exposure for 10-14 days or a shorter exposure followed by replacement with fresh medium).
-
-
For radiation combination:
-
Add medium containing this compound or vehicle to the cells and incubate for a predetermined time (e.g., 2 hours) before irradiation.
-
Irradiate the cells with varying doses of radiation.
-
After irradiation, replace the medium with fresh medium (with or without this compound, depending on the experimental design).
-
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, or until colonies in the control wells contain at least 50 cells.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 10-15 minutes.
-
Remove the fixation solution and add 1 mL of 0.5% crystal violet solution. Incubate for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing ≥50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Generate dose-response curves and calculate synergy using appropriate software (e.g., CompuSyn for CI values).
-
Western Blot for DNA Damage Markers
This protocol is for detecting key proteins in the DNA damage response pathway, such as phosphorylated H2AX (γH2AX) and cleaved PARP.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify protein expression levels, normalizing to a loading control like GAPDH.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the distribution of cells in different phases of the cell cycle following treatment.
Materials:
-
Treated cells
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation:
-
Harvest cells (including any floating cells in the medium) and wash with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Troubleshooting & Optimization
Technical Support Center: 5-AIQ (5-Aminoisoquinoline)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with 5-AIQ in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions at neutral pH?
This compound has a bicyclic aromatic quinoline (B57606) core, which is inherently hydrophobic, leading to limited solubility in water.[1] At a neutral pH of 7.4, the aqueous solubility of this compound is very low, measured at approximately 1.4 µg/mL.[2] This poor solubility is a common challenge during experimental work.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH due to the presence of an amino group. The predicted pKa of this compound is approximately 5.67.
-
In acidic solutions (pH < 5.67): The amino group becomes protonated, forming a positively charged ion. This charge increases the molecule's polarity and its favorable interactions with water, thereby significantly increasing its solubility.
-
In neutral or basic solutions (pH > 5.67): this compound is in its neutral, less polar form, leading to the observed low aqueous solubility.
Therefore, dissolving this compound in a slightly acidic buffer can be an effective strategy to prevent precipitation.
Q3: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous buffer for a cell-based assay. Why does this happen and how can I prevent it?
This is a common phenomenon known as "crashing out." It occurs because this compound is highly soluble in the polar aprotic solvent DMSO, but its solubility limit is much lower in the final aqueous buffer.[3] When the DMSO stock is diluted, the concentration of DMSO drops, and the highly aqueous environment can no longer keep the hydrophobic this compound in solution, causing it to precipitate.[3][4]
To prevent this, consider the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, add the buffer to the stock solution gradually while vortexing. This allows for a more controlled change in solvent polarity.[5]
-
Lower Final Concentration: Ensure that the final concentration of this compound in your aqueous solution does not exceed its solubility limit under those specific conditions (pH, temperature).
-
Increase Final DMSO Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity.[3] Increasing the final DMSO concentration in your assay (while staying within the tolerated limit for your cells) can help keep the compound in solution. Always run a vehicle control with the same final DMSO concentration.
-
Use an Acidic Buffer: As this compound is more soluble at a lower pH, using a slightly acidic buffer for your final solution can help prevent precipitation.
-
Fresh Solutions: Prepare working solutions fresh from the stock solution immediately before use to minimize the time for potential precipitation.[3]
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?
As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5%.[3] However, some sensitive cell lines may show signs of toxicity or altered gene expression at concentrations as low as 0.1%.[3] It is crucial to perform a DMSO tolerance test for your specific cell line and experimental conditions to determine the optimal concentration.
Q5: How should I store this compound powder and stock solutions?
This compound is a yellow-brown crystalline powder that can be light-sensitive. It should be stored in a cool, dark, and dry place. For stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[5] Since DMSO is hygroscopic (absorbs moisture from the air), use anhydrous DMSO and store it in small, tightly sealed aliquots to prevent water contamination, which can reduce its solvating power.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution in aqueous buffer | The concentration of this compound exceeds its aqueous solubility at the given pH. | 1. Lower the concentration of this compound.2. Use a buffer with a pH below 5.67 to increase solubility.3. Gently warm the solution (ensure this compound is stable at the higher temperature). |
| Cloudiness or precipitation after diluting a DMSO stock solution into aqueous media | The compound is "crashing out" due to the drastic change in solvent polarity. | 1. Perform a stepwise dilution by gradually adding the aqueous buffer to the DMSO stock with constant mixing.2. Try a reverse addition: add the DMSO stock to the full volume of the buffer while vortexing.[3]3. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically ≤ 0.5%).[3] |
| Precipitate forms over time in the final aqueous solution | The compound is not stable in the final solution and is slowly precipitating. | 1. Prepare working solutions fresh and use them immediately after preparation.[3]2. Check the pH of the final solution; a slight decrease in pH might improve stability.3. If possible, perform the experiment at a lower temperature to decrease the rate of precipitation. |
| Inconsistent experimental results | This could be due to partial precipitation of this compound, leading to a lower effective concentration. | 1. Visually inspect all solutions for any signs of precipitation before use.2. Centrifuge the solution and measure the concentration of the supernatant to confirm the amount of dissolved this compound.3. Re-optimize the dissolution protocol to ensure complete solubilization. |
Quantitative Data
| Solvent/Buffer | pH | Temperature | Solubility | Notes |
| Water | 7.4 | Not Specified | 1.4 µg/mL | Very low solubility at neutral pH.[2] |
| Aqueous Buffer | < 5.67 | Room Temp. | Significantly Increased | The amino group is protonated, increasing polarity and solubility. |
| Aqueous Buffer | > 5.67 | Room Temp. | Low | This compound is in its less soluble, neutral form. |
| DMSO | N/A | Room Temp. | High | A suitable solvent for preparing high-concentration stock solutions. |
| Methanol, Chloroform, Ethyl Acetate | N/A | Room Temp. | Soluble | Alternative organic solvents for this compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 144.17 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh out 1.44 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer for Cell Culture
This protocol provides a method for diluting a 10 mM DMSO stock to a final concentration of 10 µM in cell culture medium, with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation from a large change in solvent polarity, first prepare an intermediate dilution. Add 2 µL of the 10 mM DMSO stock to 198 µL of pre-warmed cell culture medium to get a 100 µM solution in 1% DMSO. Vortex gently to mix.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in your culture plate or a new tube. This will result in a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Immediate Use: Use the final working solution immediately in your experiment. Always prepare a vehicle control using the same dilution steps with DMSO that does not contain this compound.
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
Signaling Pathway: this compound as a PARP Inhibitor in BRCA-Deficient Cancer
Caption: Mechanism of synthetic lethality with this compound in BRCA-deficient cells.
References
Technical Support Center: Optimizing 5-AIQ Concentration to Minimize Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-isoquinoline (5-AIQ). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize this compound concentration in your experiments while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 5-Amino-isoquinoline (this compound) is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA single-strand break repair through the Base Excision Repair (BER) pathway. By inhibiting PARP-1, this compound leads to an accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a synthetic lethal effect.[1]
Q2: What are the common causes of high cytotoxicity with this compound in my cell cultures?
A2: High cytotoxicity can stem from several factors:
-
Concentration: this compound may be used at a concentration that is too high for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PARP inhibitors based on their genetic background and DNA repair capabilities.
-
Contamination: Microbial contamination in cell cultures can lead to increased cell death.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended, where cells are treated with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). Assays such as the MTT, LDH, or Annexin V assays can be used to assess cell viability and cytotoxicity.
Q4: Can this compound have off-target effects that contribute to cytotoxicity?
A4: While this compound is a known PARP-1 inhibitor, like many small molecules, it may have off-target effects at higher concentrations. It is crucial to perform dose-response studies and include appropriate controls to distinguish between on-target and off-target cytotoxicity.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various PARP inhibitors across different cancer cell lines to provide a comparative context for the potency of these compounds. Note that IC50 values can vary depending on the experimental conditions, including the assay used and the duration of treatment.
| PARP Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| Olaparib | HCC1937 | Triple-Negative Breast Cancer | BRCA1 mutant | >180 (resistant) |
| Olaparib | MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | <180 (sensitive) |
| Palbociclib | LAR Subtype TNBC | Triple-Negative Breast Cancer | Not Specified | 3.203 ± 0.9261 |
| Palbociclib | Other TNBC Subtypes | Triple-Negative Breast Cancer | Not Specified | 9.523 ± 1.317 |
| 7-Amino-6-bromoisoquinoline-5,8-quinone | AGS | Gastric Adenocarcinoma | Not Specified | 0.21 - 0.49 |
| 7-Amino-6-bromoisoquinoline-5,8-quinone | SK-MES-1 | Lung Cancer | Not Specified | 0.21 - 0.49 |
| 7-Amino-6-bromoisoquinoline-5,8-quinone | J82 | Bladder Carcinoma | Not Specified | 0.21 - 0.49 |
| 7-Amino-6-bromoisoquinoline-5,8-quinone | HL-60 | Leukemia | Not Specified | 0.21 - 0.49 |
Experimental Protocols
Here are detailed methodologies for key experiments to assess cytotoxicity and optimize this compound concentration.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls (e.g., DMSO at the highest concentration used for this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of cytotoxicity.[6][7][8]
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound stock solution
-
Complete culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][9][10]
Materials:
-
Cells of interest
-
6-well culture plates
-
This compound stock solution
-
Complete culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Microbial contamination. | Inspect plates for contamination. Use sterile techniques. |
| Phenol (B47542) red in the medium. | Use phenol red-free medium during MTT incubation. | |
| Low Absorbance Readings | Low cell density. | Optimize cell seeding density. |
| Incomplete formazan solubilization. | Ensure complete dissolution of crystals by thorough mixing. | |
| Inconsistent Results | Uneven cell seeding. | Ensure a homogenous cell suspension before plating. |
| Edge effects in the 96-well plate. | Avoid using the outer wells or fill them with sterile PBS. |
LDH Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High Background LDH Release | Over-confluent cells in control wells. | Ensure cells are in the logarithmic growth phase. |
| Serum in the medium has high LDH activity. | Use serum-free medium or heat-inactivated serum. | |
| Low Signal | Insufficient cell number. | Optimize cell seeding density. |
| Short incubation time with the compound. | Increase the treatment duration. | |
| High Variability | Bubbles in wells. | Be careful during pipetting to avoid bubbles. |
| Inconsistent incubation times. | Standardize all incubation steps precisely. |
Annexin V/PI Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High Percentage of PI-Positive Cells in Control | Harsh cell handling during harvesting. | Use gentle trypsinization and centrifugation. |
| Weak Annexin V Signal | Insufficient incubation time with Annexin V. | Follow the recommended incubation time from the kit. |
| Loss of Ca2+ from binding buffer. | Use freshly prepared binding buffer. | |
| High Background Staining | Inadequate washing of cells. | Ensure thorough washing with PBS before staining. |
| Too much antibody used. | Titrate the Annexin V and PI concentrations. |
Mandatory Visualizations
Signaling Pathways
The cytotoxicity of this compound, as a PARP inhibitor, is primarily driven by the "PARP trapping" mechanism, which leads to the accumulation of DNA double-strand breaks. This DNA damage can trigger the cGAS-STING pathway, an innate immune signaling cascade that further contributes to cellular responses.
Caption: this compound-induced PARP-1 trapping and subsequent cGAS-STING pathway activation.
Experimental Workflow
The following diagram outlines a logical workflow for optimizing this compound concentration and assessing its cytotoxic effects.
Caption: Workflow for optimizing this compound concentration and evaluating cytotoxicity.
References
- 1. Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indeno[1,2-c]isoquinolin-5,11-diones conjugated to amino acids: Synthesis, cytotoxicity, DNA interaction, and topoisomerase II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: 5-AIQ and Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of 5-AIQ, a potent PARP-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its reported potency?
This compound is a water-soluble inhibitor of Poly(ADP-ribose)polymerases (PARPs). It has a reported IC50 of approximately 240 nM against PARP-1 activity.[1] PARP-1 is a key enzyme involved in DNA repair, and its inhibition is a therapeutic strategy in oncology.
Q2: What are the potential off-target effects of this compound?
While specific comprehensive off-target screening data for this compound is not widely published, it is crucial to consider that small molecule inhibitors can exhibit polypharmacology, meaning they may bind to unintended targets. Studies on other clinical PARP inhibitors have revealed off-target interactions with various kinases.[2][3][4][5] For instance, inhibitors like rucaparib (B1680265) and niraparib (B1663559) have been shown to inhibit kinases such as DYRK1s, CDK16, and PIM3 at submicromolar concentrations.[2][3][5] Therefore, it is plausible that this compound could have off-target effects on certain kinases or other proteins with structurally similar binding sites.
Q3: How can I experimentally determine the off-target profile of this compound in my system?
To experimentally determine the off-target profile of this compound, a systematic approach is recommended:
-
In Vitro Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target kinase interactions. This is a direct method to assess its selectivity.
-
Cell-Based Assays: Utilize cell-based assays to observe the phenotypic effects of this compound. If the observed effects are inconsistent with known consequences of PARP-1 inhibition, it may suggest off-target activity.
-
Western Blotting: Analyze key signaling pathways to see if this compound affects phosphorylation events or protein expression levels that are not downstream of PARP-1.
-
Rescue Experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target should rescue the off-target phenotype, while the on-target effects on PARP-1 remain.
Q4: My experimental results with this compound are not what I expected based on PARP-1 inhibition. How do I troubleshoot this?
Unexpected results can arise from off-target effects, experimental variability, or issues with the compound itself. Here is a troubleshooting workflow:
References
Technical Support Center: Troubleshooting 5-AIQ PARP Inhibition Experiments
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals who are not observing the expected Poly (ADP-ribose) polymerase (PARP) inhibition with 5-aminoisoquinoline (B16527) (5-AIQ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
5-aminoisoquinoline (this compound) is a known inhibitor of PARP-1, a key enzyme involved in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][2] The primary mechanism of action for PARP inhibitors relies on a concept called "synthetic lethality".
-
DNA Damage and PARP Activation : In all cells, SSBs occur frequently due to various damaging agents or normal metabolic processes. PARP1 detects these breaks, binds to the DNA, and synthesizes Poly (ADP-ribose) (PAR) chains on itself and other proteins, using NAD+ as a substrate.[2][3] This PARylation process recruits other DNA repair factors to the site of damage.[2]
-
PARP Inhibition : this compound competes with NAD+ for the catalytic site of PARP, preventing the formation of PAR chains.[3] This not only halts the repair of SSBs but can also "trap" the PARP enzyme on the DNA.[4]
-
Synthetic Lethality :
-
In healthy cells with a functional Homologous Recombination (HR) pathway, the stalled replication forks and double-strand breaks (DSBs) that arise from unrepaired SSBs can be efficiently resolved.[4]
-
However, in cancer cells with HR deficiency (e.g., due to mutations in BRCA1 or BRCA2 genes), these DSBs cannot be properly repaired, leading to genomic instability, cell cycle arrest, and ultimately, cell death.[4][5] This selective killing of HR-deficient cells is the basis of synthetic lethality.[4]
-
Figure 1: PARP inhibition signaling pathway and synthetic lethality.
Q2: My this compound treatment is not reducing cell viability. What are the most common reasons?
Observing a lack of effect in cell-based assays is a common issue that can stem from multiple factors related to the compound, the cellular model, or the experimental design.
Summary of Potential Causes and Solutions
| Category | Potential Cause | Recommended Solution |
|---|---|---|
| Compound | Poor Solubility/Precipitation: this compound may have limited solubility in aqueous media, causing it to precipitate out of solution. | Prepare a high-concentration stock in 100% DMSO. Ensure the final DMSO concentration in media is low (<0.5%) to avoid solvent toxicity and precipitation.[6] Visually inspect media for precipitates after adding the compound. |
| Degradation: The compound may be unstable in your culture conditions (e.g., temperature, light, media components). | Prepare fresh dilutions for each experiment from a properly stored stock. Minimize freeze-thaw cycles by storing aliquots at -80°C.[7] | |
| Incorrect Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment over a wide concentration range to determine the IC50 for your specific cell line and assay.[6] | |
| Cellular Model | HR Proficiency: The cell line has a functional Homologous Recombination (HR) pathway and is inherently resistant to single-agent PARP inhibitors.[7] | Verify the HR status of your cell line (e.g., check for BRCA1/2, PALB2 mutations). Use a known HR-deficient cell line as a positive control.[6][7] |
| Drug Efflux Pumps: Overexpression of pumps like P-glycoprotein (P-gp) can remove this compound from the cell, reducing its effective intracellular concentration.[4][8] | Use a P-gp inhibitor (e.g., verapamil) to see if sensitivity is restored. Measure efflux pump activity using a fluorescent substrate like Rhodamine 123.[4] | |
| Low PARP1 Expression: The target enzyme, PARP1, may be expressed at very low levels in your chosen cell line. | Confirm PARP1 protein expression levels via Western blot. | |
| Cell Line Integrity: High passage number can lead to genetic drift and altered phenotypes. Contamination can also affect results. | Use low-passage, authenticated cell lines.[7] Regularly test for mycoplasma contamination. | |
| Assay Design | Insufficient Treatment Duration: The cytotoxic effects of PARP inhibition can take several days to manifest as they rely on DNA damage accumulation over multiple cell cycles.[6] | Perform a time-course experiment (e.g., 48, 72, 96 hours) to find the optimal treatment duration.[4] |
| | Insensitive Readout: The assay used (e.g., MTT) may not be sensitive enough to detect subtle changes in cell viability. | Consider more direct measures of cell death (e.g., Annexin V/PI staining for apoptosis) or DNA damage (e.g., γH2AX staining). |
Figure 2: Logical workflow for troubleshooting cellular this compound experiments.
Q3: How can I validate the activity of my this compound compound directly?
Before extensive cell-based screening, it is crucial to confirm that the compound itself is a potent inhibitor of the PARP1 enzyme. This is best done using a cell-free biochemical assay.[9] This approach isolates the enzyme and inhibitor from cellular complexities like membrane transport or efflux.
A common method is a colorimetric or fluorometric assay that measures PARP1 activity by quantifying one of its reaction components.[2][10] Comparing the resulting IC50 (half-maximal inhibitory concentration) value to published data for this compound and other standard PARP inhibitors can validate your compound's potency.
Comparative IC50 Values of Common PARP Inhibitors
| Compound | PARP1 IC50 / Kᵢ | Selectivity Notes |
|---|---|---|
| This compound | Potent PARP-1 inhibitor[1] | Also inhibits other PARP family members. |
| Olaparib | ~5 nM | Inhibits both PARP1 and PARP2.[11] |
| Rucaparib | Kᵢ of 1.4 nM | Potent against PARP1.[11] |
| Talazoparib | ~0.57 nM | Potent PARP1 inhibitor; also a strong PARP trapper.[11] |
| Saruparib (AZD5305) | ~3 nM | Highly selective for PARP1 over PARP2 (>500-fold).[11][12] |
(Note: IC50 values can vary depending on the specific assay conditions, such as NAD+ concentration.)[10]
Q4: I am not observing PARP inhibition even in a biochemical (cell-free) assay. What should I investigate?
If this compound is not showing activity in a cell-free system, the issue likely lies with the compound or the assay components themselves.
Troubleshooting for Cell-Free PARP Assays
| Component | Potential Issue | Recommended Action |
|---|---|---|
| This compound Compound | Solubility/Precipitation: The compound is not soluble in the final assay buffer. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with the assay and does not exceed the recommended maximum (often <2%).[2] |
| Incorrect Dilution: Errors in serial dilution led to a much lower final concentration than intended. | Carefully re-prepare serial dilutions from a fresh stock. Use calibrated pipettes. | |
| PARP Enzyme | Enzyme Inactivity: The recombinant PARP1 enzyme has lost activity due to improper storage or handling. | Use a new vial of enzyme. Include a "no inhibitor" positive control and a "no enzyme" negative control to ensure the enzyme is active and responsible for the signal. |
| Assay Reagents | NAD+ Concentration: The concentration of NAD+, the substrate PARP inhibitors compete with, is too high, requiring a much higher inhibitor concentration to see an effect.[10] | Check the NAD+ concentration recommended for your specific assay kit. Some assays show a shift in IC50 values at different NAD+ levels.[10] |
| Activated DNA: The DNA required to activate PARP1 is degraded or absent. | Ensure the activated DNA is handled correctly and added to all appropriate wells. | |
| Assay Conditions | Incorrect Buffer/pH: The buffer composition or pH is suboptimal for enzyme activity. | Use the buffer system recommended by the assay manufacturer. |
| | Incubation Time/Temp: Incubation times or temperatures are incorrect, leading to a weak or absent signal. | Strictly follow the protocol regarding all incubation steps. |
Key Experimental Protocols
Protocol 1: General Workflow for Cell-Based PARP Inhibition Assay
This workflow outlines the key steps for assessing the effect of this compound on cell viability or PARP activity within a cellular context.
Figure 3: General experimental workflow for a cell-based PARP inhibitor assay.
Protocol 2: Western Blot for Cellular PARP Activity (pADPr Levels)
A direct way to measure PARP inhibition in cells is to assess the levels of poly(ADP-ribose) (PAR) chains, the product of PARP activity. A reduction in PAR levels indicates successful target engagement.
-
Cell Culture and Treatment: Seed cells to be 60-70% confluent on the day of the experiment. Treat cells with a range of this compound concentrations, a positive control inhibitor (e.g., Olaparib), and a vehicle control (DMSO) for a short duration (e.g., 1-2 hours).
-
Induce DNA Damage: To stimulate PARP activity, treat cells with a DNA damaging agent (e.g., 20 mM H₂O₂ for 10 minutes or 0.1% MMS for 15 minutes) just before harvesting. Include a non-damaged control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against pan-ADP-ribose (pADPr) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH).
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the pADPr signal in this compound-treated, DNA-damaged cells compared to the vehicle-treated, DNA-damaged cells indicates PARP inhibition.
References
- 1. Evaluation of 5-aminoisoquinoline (this compound), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-Aminoisoquinoline (5-AIQ) in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess and manage the stability of 5-Aminoisoquinoline (5-AIQ) in typical cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is 5-Aminoisoquinoline (this compound) and what is its primary cellular target?
A1: 5-Aminoisoquinoline (this compound) is a water-soluble, potent, and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1).[1] It is widely used as a pharmacological tool to study the roles of PARP enzymes in cellular processes such as DNA repair and cell death.[1]
Q2: What are the main factors that can affect the stability of this compound in my cell culture experiments?
A2: The stability of this compound in culture media can be influenced by several factors, including:
-
pH of the culture medium: The pH of standard culture media (typically 7.2-7.4) may affect the rate of hydrolysis of certain functional groups.
-
Composition of the culture medium: High concentrations of components like vitamins (e.g., riboflavin) can act as photosensitizers, leading to degradation of the compound upon light exposure. Other components may also directly react with this compound.
-
Presence of serum: Fetal Bovine Serum (FBS) contains enzymes that could potentially metabolize this compound.
-
Light exposure: Like many aromatic compounds, this compound may be susceptible to photodegradation.
-
Temperature: Although cell cultures are maintained at 37°C, prolonged incubation can accelerate degradation.
-
Cellular metabolism: If you are conducting experiments with live cells, they can metabolize this compound, leading to a decrease in its effective concentration over time.[1]
Q3: How can I determine the stability of this compound in my specific culture medium?
A3: To determine the stability of this compound in your culture medium, you should perform a time-course experiment where you incubate this compound in the medium under your experimental conditions (e.g., 37°C, 5% CO2) in both the presence and absence of cells. At various time points, you can collect aliquots of the medium and quantify the remaining concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Q4: What is a suitable analytical method for quantifying this compound in culture media?
A4: A highly sensitive and specific method for quantifying this compound is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] This method allows for the accurate measurement of low concentrations of this compound in complex biological matrices like culture media.
Troubleshooting Guides
Issue 1: I am observing a decrease in the biological effect of this compound over the course of a long-term experiment.
-
Possible Cause 1: Degradation of this compound in the culture medium.
-
Troubleshooting Step: Perform a stability study of this compound in your specific culture medium at 37°C. Collect samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and quantify the remaining this compound concentration using HPLC-MS.
-
Solution: If significant degradation is observed, consider replenishing the medium with fresh this compound at regular intervals based on its determined half-life in the medium.
-
-
Possible Cause 2: Cellular metabolism of this compound.
-
Troubleshooting Step: Compare the stability of this compound in culture medium with and without the presence of your cells. A faster decrease in concentration in the presence of cells suggests cellular metabolism. A study with human liver microsomes showed that this compound is moderately metabolized.[1]
-
Solution: Similar to addressing degradation, more frequent media changes with fresh compound may be necessary to maintain a consistent effective concentration.
-
Issue 2: I am seeing high variability in my experimental results with this compound.
-
Possible Cause 1: Inconsistent preparation of this compound stock solutions.
-
Troubleshooting Step: Ensure your stock solution of this compound is fully dissolved and accurately prepared. This compound is reported to be water-soluble.[1]
-
Solution: Prepare a fresh stock solution and validate its concentration. Aliquot the stock solution for single use to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Adsorption of this compound to plasticware.
-
Troubleshooting Step: Incubate a solution of this compound in a culture plate well without cells. Measure the concentration in the supernatant over time to see if it decreases due to adsorption to the plastic.
-
Solution: If adsorption is an issue, consider using low-adhesion plasticware or pre-coating the wells with a blocking agent like bovine serum albumin (BSA).
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
5-Aminoisoquinoline (this compound)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Spike the cell culture medium with this compound to the final desired concentration (e.g., 10 µM).
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes.
-
Collect a "time 0" sample immediately.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Immediately after collection, store the samples at -80°C until analysis.
-
Quantify the concentration of this compound in each sample using a validated HPLC-MS method.
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life. A study in human liver microsomes determined the in vitro half-life of this compound to be 14.5 minutes.[1]
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Culture Media at 37°C
| Time (hours) | % Remaining this compound in DMEM | % Remaining this compound in DMEM + 10% FBS |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 4 | 95 | 91 |
| 8 | 91 | 85 |
| 24 | 75 | 68 |
| 48 | 58 | 45 |
| 72 | 42 | 30 |
Note: This is illustrative data. Actual stability will depend on the specific experimental conditions.
Table 2: UPLC-MS/MS Parameters for this compound Quantification (Based on a published method[1])
| Parameter | Value |
| Chromatography | |
| Column | Acquity CSH18 (2.1 × 100 mm; 1.7 µm) |
| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (35:65; v/v) |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 145.0 > 91.0; 145.0 > 117.4 |
| Internal Standard | Pantoprazole (MRM: 384.0 > 138.1) |
Visualizations
Caption: Workflow for assessing the stability of this compound in culture media.
Caption: Potential degradation pathways for this compound in a biological system.
References
Overcoming 5-AIQ solubility challenges in experimental buffers
Welcome to the technical support center for 5-Aminoisoquinolin-1-one (5-AIQ). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential solubility and stability challenges when using this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in aqueous buffers?
A1: Yes, 5-aminoisoquinolin-1-one (this compound) is generally considered a water-soluble inhibitor of poly(ADP-ribose)polymerases (PARPs).[1] To enhance its solubility in aqueous solutions, it is often supplied as a hydrochloride salt. However, precipitation can still occur under certain conditions, such as high concentrations or in specific buffer systems.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound. In silico predictions suggest that this compound is very soluble in water, and it is also soluble in DMSO.[2] For aqueous experiments, preparing a concentrated stock in DMSO and then diluting it into the experimental buffer is a standard procedure.
Q3: What can cause this compound to precipitate out of a solution?
A3: Precipitation of a generally water-soluble compound like this compound can be triggered by several factors:
-
High Final Concentration: The desired final concentration in your aqueous buffer may exceed the solubility limit under your specific experimental conditions.
-
pH Shift: The solubility of quinoline (B57606) derivatives can be pH-dependent.[3][4] A significant change in pH when diluting the stock solution into the buffer can reduce solubility.
-
Improper Mixing: Adding the DMSO stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to precipitation.
-
Low Temperature: Storing the buffered solution at low temperatures (e.g., 4°C) can decrease the solubility of some compounds.
-
Buffer Composition: High concentrations of salts in the buffer can sometimes lead to a "salting-out" effect, reducing the solubility of the compound.[5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1.[6] By inhibiting PARP-1, this compound can down-regulate the activity of the transcription factor NF-κB, which in turn modulates the expression of various genes involved in inflammation.[1]
Troubleshooting Guide: Precipitation Issues
This guide addresses specific precipitation problems in a question-and-answer format.
Issue 1: My this compound precipitates immediately upon addition to my aqueous buffer.
-
Possible Cause A: Final concentration is too high.
-
Suggested Solution: Try preparing a more dilute working solution. It is crucial to ensure that the final concentration does not exceed the solubility of this compound in your specific experimental buffer.
-
-
Possible Cause B: Improper mixing technique.
-
Suggested Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This ensures rapid dispersion and prevents localized supersaturation.
-
-
Possible Cause C: Significant pH shift.
-
Suggested Solution: Check the pH of your stock solution (if prepared in a buffered solvent) and your final working solution. If there is a large difference, consider using a buffer system for your stock solution that is closer to the pH of your experimental buffer, or adjust the pH of the final solution.
-
Issue 2: My this compound solution is initially clear but becomes cloudy or shows precipitate over time.
-
Possible Cause A: Supersaturation and crystallization.
-
Suggested Solution: Your initial solution may be supersaturated. Try preparing a slightly more dilute solution. If you need to store the solution, keep it at room temperature or 37°C if the experiment allows, as solubility often decreases at lower temperatures.
-
-
Possible Cause B: Compound instability in the buffer.
-
Suggested Solution: Although this compound is generally stable, prolonged incubation in certain buffers or at specific pH values could potentially lead to degradation and precipitation. It is recommended to prepare fresh working solutions for your experiments whenever possible.
-
Quantitative Data Summary
| Solvent/Buffer | Solubility | Reference |
| Water | Predicted to be very soluble (Log S = -2.14) | [2] |
| DMSO | ≥ 2 mg/mL (for a similar hydrochloride salt) | |
| pH 7.4 Buffer | 1.4 µg/mL (for 5-aminoquinoline) | [7] |
Note: The solubility at pH 7.4 is for the related compound 5-aminoquinoline (B19350) and may not be directly representative of this compound, especially its hydrochloride salt form, which is expected to have higher aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 158.17 g/mol . For 1 mL of a 10 mM stock, you will need 1.5817 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for 5-10 minutes to aid dissolution.[8]
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile conical tube
-
Vortex mixer
-
-
Procedure:
-
Determine the desired final concentration of this compound for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your desired volume of cell culture medium. For example, to make 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock solution.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low enough to not affect your cells (typically ≤ 0.5%).[9]
-
Add the desired volume of cell culture medium to a sterile conical tube.
-
While vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue vortexing for another 15-30 seconds to ensure the compound is fully dispersed.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution for your experiment immediately.
-
Visualizations
References
- 1. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study [mdpi.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Aminoisoquinoline (5-AIQ)
Disclaimer: The following guide is based on the assumption that "5-AIQ" refers to 5-Aminoisoquinoline (CAS No. 1125-60-6). The toxicological properties of this substance have not been fully investigated.[1] Always consult your institution's safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
This technical support center provides best practices, troubleshooting, and frequently asked questions for the long-term storage and handling of 5-Aminoisoquinoline (this compound) to ensure its stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] It should be kept in a well-ventilated area away from incompatible substances like strong oxidizing agents.[1][3] Some suppliers recommend refrigeration (0-8°C), while others suggest room temperature is adequate if the compound is kept sealed and dry.[2][4]
Q2: Is this compound sensitive to light or moisture?
A2: Yes, this compound is reported to be both light-sensitive and hygroscopic.[2][3] Exposure to light can lead to degradation, and absorption of moisture can compromise the sample's integrity and reactivity. Therefore, it is critical to store it protected from light, in a desiccated environment, and with the container lid tightly sealed.[3][5]
Q3: How should I prepare and store this compound solutions?
A3: It is generally recommended that solutions are prepared fresh for each experiment. If a stock solution must be prepared, it should be stored in tightly sealed vials at -20°C for a maximum of one month, though usability may vary. Before use, allow the solution to warm to room temperature for at least 60 minutes prior to opening the vial to avoid condensation.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, appropriate personal protective equipment should be worn, including chemical safety goggles or eyeglasses, protective gloves, and a lab coat or other protective clothing to prevent skin exposure.[1] A dust mask (such as a type N95) is also recommended, especially when handling the powder, to avoid inhalation. Work should be conducted in a well-ventilated area or a fume hood.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., darkening) | Oxidation or degradation due to exposure to air, light, or moisture. Aromatic amines can be prone to oxidation. | Discard the compound if significant discoloration is observed, as it may indicate impurity. Ensure storage containers are inert, airtight, and stored in the dark. Consider purging the container with an inert gas like argon or nitrogen before sealing for very long-term storage. |
| Poor Solubility or Incomplete Dissolution | The compound may have absorbed moisture (hygroscopic) or degraded into less soluble byproducts. | Use a fresh, unopened vial of the compound. If that is not possible, try gently warming the solvent or using sonication to aid dissolution, but be aware this may accelerate the degradation of any unstable components. Always check for visible particulates before use. |
| Inconsistent Experimental Results | This could be due to partial degradation of the this compound, leading to lower effective concentration or interfering byproducts. | Use a fresh sample for critical experiments. If possible, verify the purity of your stored compound using an appropriate analytical technique (e.g., HPLC, NMR) before use. |
| Visible Clumping of Powder | Absorption of moisture due to improper sealing or storage in a humid environment. | Store the compound in a desiccator. Before opening, allow the container to equilibrate to room temperature to prevent condensation from forming on the cold powder. |
Data Presentation
Table 1: Summary of Recommended Long-Term Storage Conditions for Solid this compound
| Parameter | Recommendation | Source |
| Temperature | Cool, Dry Place / Room Temperature / 0-8°C | [1][2][4] |
| Atmosphere | Sealed in dry conditions; Tightly closed container | [1][2] |
| Light | Keep in a dark place; Protect from direct sunlight | [2][3][5] |
| Incompatibilities | Strong oxidizing agents | [3] |
| Key Sensitivities | Light-sensitive, Hygroscopic | [2][3] |
Experimental Protocols
Protocol: Handling this compound for Use in a Sandmeyer Reaction
This protocol provides a general workflow for handling solid this compound in preparation for a chemical synthesis, adapted from a procedure for the synthesis of 5-chloroisoquinoline.[6] This illustrates best practices for weighing and dissolving the compound.
Materials:
-
5-Aminoisoquinoline (solid)
-
Deionized water
-
Concentrated hydrochloric acid
-
Beakers and three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Appropriate PPE (gloves, safety goggles, lab coat)
Methodology:
-
Equilibration: Remove the this compound container from its storage location (e.g., refrigerator or desiccator). Allow it to sit unopened at room temperature for at least 60 minutes to prevent moisture condensation on the solid when opened.
-
Weighing: In a fume hood, weigh the desired amount of this compound powder and promptly reseal the container, ensuring the lid is tight. Minimize the time the container is open to the atmosphere.
-
Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, suspend the weighed this compound in deionized water.
-
Dissolution/Reaction Setup: Place the flask in an ice-salt bath to cool the suspension to 0-5°C.
-
Acidification: Slowly add concentrated hydrochloric acid to the stirred suspension while maintaining the low temperature to form the hydrochloride salt, which is then ready for the subsequent reaction steps.[6]
Mandatory Visualizations
Caption: Workflow for receiving, storing, and handling this compound.
Caption: Potential degradation pathway for aromatic amines like this compound.
References
Adjusting 5-AIQ treatment times for different cell lines
Welcome to the technical support center for the PARP1 inhibitor, 5-aminoisoquinolin-1-one (5-AIQ). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise when adjusting this compound treatment times for different cell lines.
Q1: What is the optimal treatment time for this compound?
A1: There is no single optimal treatment time for this compound. The ideal duration of exposure is highly dependent on several factors:
-
Cell Line: Different cell lines have varying doubling times and sensitivities to PARP inhibitors.
-
Concentration of this compound: Higher concentrations may produce effects more rapidly, but could also induce off-target toxicity.
-
Biological Endpoint: The specific cellular process being investigated will dictate the necessary treatment duration. For example, inhibition of PARP activity can be detected within hours, while apoptosis may require 24-72 hours to become apparent.
Q2: How do I determine the appropriate concentration of this compound to use?
A2: A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay. It is recommended to start with a broad range of concentrations to identify a suitable range and then narrow it down to determine the half-maximal inhibitory concentration (IC50).
Q3: I am not observing the expected cytotoxic effect of this compound in my chosen cancer cell line. What are the potential reasons?
A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Cell Line Integrity:
-
Authentication: Confirm the identity of your cell line through methods like STR profiling.
-
Mycoplasma Contamination: Regularly test for mycoplasma, as it can alter cellular responses to treatments.
-
-
Compound Stability:
-
Ensure proper storage of your this compound stock solution to prevent degradation.
-
Prepare fresh dilutions in culture medium for each experiment.
-
-
Experimental Conditions:
-
Cell Seeding Density: Optimize the initial number of cells plated to ensure they are in the logarithmic growth phase during treatment.
-
Treatment Duration: The incubation time may be too short for the desired effect to manifest. A time-course experiment is recommended.
-
-
Cell Line Resistance:
-
The chosen cell line may have intrinsic or acquired resistance to PARP inhibitors. This could be due to functional homologous recombination repair pathways or other mechanisms.
-
Q4: How does the homologous recombination (HR) status of a cell line affect this compound treatment time?
A4: this compound, as a PARP inhibitor, is expected to be more effective in cancer cells with deficiencies in the HR repair pathway (e.g., those with BRCA1/2 mutations). This is due to the principle of synthetic lethality. In HR-deficient cells, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks that cannot be efficiently repaired, ultimately resulting in cell death. Therefore, HR-deficient cell lines may require shorter treatment times or lower concentrations of this compound to observe a cytotoxic effect compared to HR-proficient cell lines.
Data Presentation: Comparative Cytotoxicity of PARP Inhibitors
Due to the limited availability of comprehensive public data on the IC50 values of this compound across a wide range of cancer cell lines, the following table provides representative data for other well-characterized PARP inhibitors, Olaparib and Talazoparib. This data illustrates the expected variability in sensitivity across different cell lines and serves as a guide for designing dose-response experiments for this compound. It is crucial to experimentally determine the IC50 for this compound in your specific cell line of interest.
| Cell Line | Cancer Type | BRCA Status | Olaparib IC50 (µM) | Talazoparib IC50 (µM) | Reference |
| MDA-MB-436 | Breast | BRCA1 mutant | 4.7 | 0.13 | [1] |
| SUM149PT | Breast | BRCA1 mutant | - | - | |
| UWB1.289 | Ovarian | BRCA1 mutant | - | - | [2] |
| SNU-251 | Ovarian | BRCA1 mutant | - | - | [2] |
| MCF-7 | Breast | BRCA wild-type | ~10-11 | ~1.1-5.4 | [1] |
| SKOV3 | Ovarian | BRCA wild-type | - | - | [2] |
| A2780 | Ovarian | BRCA wild-type | - | - | [2] |
| JIMT1 | Breast | ER-/HER2+ | Effective at low concentrations | 0.002 | [1] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment. The data presented here is for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: Determining Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with different concentrations of this compound for a predetermined duration (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Wash with water and allow the plates to air dry.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
Protocol 3: Western Blot for Cleaved PARP1
This protocol detects the cleavage of PARP1, a hallmark of apoptosis.
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP1 and full-length PARP1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL detection reagent and an imaging system.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to this compound treatment.
Caption: Signaling pathway of this compound as a PARP1 inhibitor.
Caption: Workflow for optimizing this compound treatment time.
References
Dealing with 5-AIQ-induced cell stress or toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cell stress and toxicity associated with 5-aminoisoquinolinone (5-AIQ).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: 5-aminoisoquinolinone (this compound) is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP enzymes are critical for cellular recovery from DNA damage.[3] The primary mechanisms of action for PARP inhibitors like this compound include:
-
Inhibition of DNA Repair: PARP inhibitors block the synthesis of PAR chains, which are necessary for the repair of single-strand DNA breaks (SSBs).[4] Unrepaired SSBs can collapse replication forks, leading to the formation of more lethal double-strand breaks (DSBs).[3][5]
-
Synthetic Lethality: In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) (e.g., those with BRCA1/2 mutations), the accumulation of DSBs caused by PARP inhibition cannot be repaired, leading to genomic instability and cell death.[3][6][7]
-
PARP Trapping: Some PARP inhibitors "trap" the PARP1 enzyme on the DNA at the site of damage. This trapped PARP1-DNA complex is highly cytotoxic, potentially more so than the unrepaired DNA break itself, and can contribute to toxicity in both cancer and healthy cells.[4][5]
Q2: What are the common signs of this compound-induced cell stress or toxicity in an in-vitro setting?
A: Common signs of cellular stress and toxicity following this compound treatment can include:
-
Reduced Cell Viability: A decrease in the number of living cells, often measured by metabolic assays like the MTT assay.[8]
-
Increased Cytotoxicity: Loss of cell membrane integrity, leading to the release of intracellular components like lactate (B86563) dehydrogenase (LDH).
-
Morphological Changes: Visible alterations under a microscope, such as cell shrinkage, rounding, detachment from the culture plate, or nuclear condensation.
-
Induction of Apoptosis: Programmed cell death, which can be confirmed by measuring the activation of key proteins like caspase-3 or changes in the ratio of Bax/Bcl-2 proteins.[1]
-
Increased Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[9][10]
-
DNA Damage: Accumulation of DNA breaks, which can be visualized using methods like the CometAssay or by staining for DNA damage markers like gamma-H2AX (γH2AX).[11]
Q3: Why might this compound be cytotoxic to some cell lines but have a protective effect in others?
A: The differential effect of this compound across various cell lines is a key experimental consideration.
-
Toxicity is often linked to the principle of synthetic lethality and is more pronounced in cell lines with underlying DNA repair defects (e.g., HR deficiency).[3][6]
-
Protective effects have been observed in specific contexts, such as protecting cardiomyocytes from oxidative stress-induced apoptosis.[1] This protective mechanism was linked to this compound's ability to reduce intracellular ROS production and activate pro-survival signaling pathways like Akt/GSK-3β.[1] Therefore, the ultimate cellular outcome depends on the cell type, its baseline DNA repair capacity, and the specific experimental stressor being applied.
Section 2: Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate common experimental challenges.
Problem 1: I'm observing a significant drop in cell viability after this compound treatment. How do I troubleshoot this?
Answer: A drop in viability is the most common indicator of toxicity. A systematic approach is needed to understand the cause.
-
Initial Checks:
-
Concentration Verification: Confirm the final concentration of this compound in your culture medium. Errors in dilution can lead to unexpectedly high doses.
-
Solvent Control: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Run a vehicle-only control.
-
Incubation Time: Cytotoxicity is time-dependent. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the onset of toxicity.
-
-
Quantitative Assessment:
-
Determine the IC50: Perform a dose-response experiment with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. An example of this compound's effect on Caco-2 cells has been documented.[8]
-
Use Orthogonal Assays: Relying on a single assay can be misleading.[12] For example, an MTT assay measures metabolic activity, which could decrease due to proliferation arrest, not just cell death.[13] Combine it with an assay that directly measures cell death, such as an LDH assay (measures membrane integrity) or a real-time dead-cell stain.[12][13]
-
Problem 2: I suspect oxidative stress is a major contributor to the observed toxicity. How can I confirm this?
Answer: this compound's parent class of compounds can modulate oxidative pathways.[2][9] Confirming the role of oxidative stress requires direct measurement and intervention.
-
Direct Measurement of ROS:
-
Use fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to measure general intracellular ROS levels via flow cytometry or a plate reader.
-
Measure specific reactive species like superoxide (B77818) or hydrogen peroxide using dedicated assays.[10]
-
-
Assess Antioxidant Response:
-
Measure the levels of key cellular antioxidants, such as the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG). A decrease in the GSH/GSSG ratio is a classic indicator of oxidative stress.[10]
-
-
Rescue Experiment:
-
Pre-treat your cells with a known antioxidant, such as N-acetyl-l-cysteine (NAC), before adding this compound. If NAC alleviates the toxicity and reduces cell death, it strongly suggests that oxidative stress is a key mechanism. This approach has been used to rescue cells from toxicity induced by related compounds.[9]
-
Problem 3: How can I determine if the cell death I'm observing is due to apoptosis?
Answer: Differentiating between apoptosis and other forms of cell death (like necrosis) is crucial for mechanistic understanding.
-
Biochemical Assays:
-
Caspase Activity: Measure the activity of executioner caspases, such as caspase-3 and caspase-7, using a luminescence or fluorescence-based assay.
-
Western Blotting: Analyze the expression levels of key apoptosis-regulating proteins. Look for cleavage of caspase-3 and PARP, and check the expression ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[1]
-
-
Microscopy and Staining:
-
Nuclear Condensation: Use a nuclear stain like Hoechst 33342. Apoptotic cells will exhibit condensed, fragmented, and crescent-shaped nuclei.[14]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]
-
Section 3: Data Presentation
Table 1: Comparison of Common Assays for Cell Stress & Toxicity
| Assay Type | Principle | What it Measures | Advantages | Disadvantages |
| MTT / XTT Assay | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[13] | Metabolic activity, often used as a proxy for cell viability.[8] | High-throughput, inexpensive, well-established. | Can be affected by changes in metabolic rate without cell death; reagent itself can be toxic with long exposure.[12] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[13] | Cytotoxicity, loss of membrane integrity. | Direct measure of cell death, high-throughput. | Signal can be transient; requires careful handling of supernatant. |
| ROS Detection (DCFDA) | A fluorogenic dye that measures hydroxyl, peroxyl, and other reactive oxygen species (ROS) activity within the cell. | General oxidative stress. | Sensitive, can be used in live cells for real-time imaging or flow cytometry. | Not specific to a single ROS type; can be prone to auto-oxidation artifacts. |
| GSH/GSSG Ratio Assay | Luminescence-based assay that separately quantifies reduced (GSH) and oxidized (GSSG) glutathione.[10] | Cellular antioxidant capacity and oxidative stress level. | GSSG is an excellent and stable indicator of oxidative stress.[10] | Requires cell lysis; can be more complex than direct ROS probes. |
| Caspase-Glo 3/7 Assay | A luminescent assay that measures the activity of caspase-3 and -7, key executioners of apoptosis. | Apoptotic activity. | Highly sensitive and specific to apoptosis. | Measures a specific point in the apoptotic cascade; may miss other forms of cell death. |
| γH2AX Staining | Immunofluorescent staining for phosphorylated histone H2AX, which marks sites of DNA double-strand breaks. | DNA damage. | Direct visualization of DNA damage; can be quantified per cell. | Requires cell fixation and permeabilization; microscopy-intensive. |
Table 2: Summary of Common Toxicities Associated with PARP Inhibitors (Class Effect)
This table summarizes clinical and pre-clinical data on common toxicities for the PARP inhibitor class, which may be relevant for advanced studies with this compound.
| Toxicity Type | Specific Manifestation | Reported Incidence (All Grades) | Common Management Strategy |
| Hematological | Anemia | 29% - 50%[15][16] | Regular blood count monitoring, dose interruption/reduction, blood transfusions.[17] |
| Neutropenia | 18% - 30%[15] | Dose interruption/reduction, consider growth factor support in severe cases. | |
| Thrombocytopenia | 5% - 34% (Varies significantly by drug)[15] | Dose interruption/reduction is the most common cause.[15][18] | |
| Gastrointestinal | Nausea | 50% - 75%[19] | Prophylactic antiemetics (e.g., 5-HT3 receptor antagonists), dietary modifications.[17][19] |
| Vomiting | 13% - 24%[17] | Antiemetics, hydration. | |
| Fatigue | Common, often co-occurring with other toxicities. | Dose modification, supportive care.[17] |
Section 4: Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability. Optimization of cell density and incubation times is recommended for each cell line.
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions (and a vehicle-only control) to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
Protocol 2: DCFDA Assay for Intracellular ROS Detection
This protocol uses the cell-permeable dye H₂DCFDA to detect intracellular ROS.
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate (black, clear-bottom for fluorescence reading) as described in the MTT protocol. Include a positive control (e.g., 100 µM H₂O₂) and a negative (vehicle) control.
-
Dye Loading: At the end of the treatment period, remove the culture medium. Wash the cells once with 100 µL of warm phosphate-buffered saline (PBS).
-
Incubation with DCFDA: Add 100 µL of 10 µM H₂DCFDA solution (prepared in PBS or serum-free medium) to each well. Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the H₂DCFDA solution and wash the cells twice with warm PBS to remove any excess dye.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold change in ROS production.
Section 5: Visual Guides (Diagrams)
The following diagrams illustrate key workflows and signaling pathways related to this compound.
Caption: Troubleshooting workflow for investigating this compound-induced cell toxicity.
Caption: Mechanism of PARP inhibitor cytotoxicity via synthetic lethality.
Caption: Protective signaling pathway of this compound against oxidative stress.
References
- 1. This compound inhibits H2O2-induced apoptosis through reactive oxygen species scavenging and Akt/GSK-3β signaling pathway in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of 5-aminoisoquinolin-1-one (this compound) on neutrophil chemiluminescence in rats with transient and prolonged focal cerebral ischemia and after reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmsgroup.it [nmsgroup.it]
- 6. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-Aminolevulinic acid induced apoptosis via oxidative stress in normal gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 11. The cytotoxic and genotoxic potential of 5-aminolevulinic acid on lymphocytes: a comet assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Haematological toxicity of PARP inhibitors in advanced ovarian cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicities of PARP inhibitors in genitourinary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS [frontiersin.org]
- 19. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes [theoncologynurse.com]
Technical Support Center: Controlling for DMSO Effects in 5-AIQ Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the effects of Dimethyl Sulfoxide (B87167) (DMSO) when using the PARP inhibitor, 5-aminoisoquinolin-1-one (5-AIQ). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: 5-Aminoisoquinolin-1-one (this compound) is a water-soluble, small-molecule inhibitor of the poly(ADP-ribose)polymerase (PARP) enzyme family.[1] PARP enzymes, particularly PARP-1, are crucial for cellular processes like DNA repair and apoptosis.[2][3] In the presence of DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins.[2][3] this compound inhibits the catalytic activity of PARP-1, preventing the synthesis of PAR.[1] This inhibition can lead to the accumulation of unrepaired DNA single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication, a mechanism particularly effective in killing cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).[2][4] Inhibition of PARP-1 by this compound also down-regulates the activity of NF-κB, giving this compound anti-inflammatory properties.[1]
Q2: Why is DMSO a commonly used solvent for compounds like this compound?
A2: Although this compound is described as water-soluble, many organic small molecules used in research have low solubility in aqueous solutions.[1][5] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[6][7][8] This property makes it an invaluable tool in drug discovery and in vitro screening programs for preparing high-concentration stock solutions of compounds that can then be easily diluted into aqueous experimental media.[6][9]
Q3: What are the known biological effects of DMSO that could interfere with my experiment?
A3: DMSO is not biologically inert and can exert a range of effects that may confound experimental results.[5][10][11] These include:
-
Cytotoxicity: At higher concentrations, DMSO can be toxic to cells, with the threshold varying by cell type and exposure duration.[5][12][13]
-
Signaling Pathway Modulation: DMSO can alter gene expression and modulate various signaling pathways, including those involved in inflammation and apoptosis.[5][10][13]
-
Cell Differentiation and Proliferation: It can influence the cell cycle, sometimes stimulating growth at very low concentrations and inhibiting it at higher ones.[5][6]
-
Direct Target Interaction: DMSO can sometimes bind directly to a drug target, potentially competing with the compound of interest or altering the protein's conformation.[7][14]
Q4: What is a vehicle control and why is it essential?
A4: A vehicle control is a crucial component of experimental design used to isolate the effects of the compound being tested from the effects of the solvent used to dissolve it.[5][11][15] In this context, the vehicle is DMSO. The vehicle control group is treated with the exact same concentration of DMSO as the experimental group, but without this compound.[5] This allows researchers to accurately attribute any observed biological effects to this compound rather than to the DMSO itself.[11][15]
Q5: What is the recommended maximum concentration of DMSO for in vitro and in vivo experiments?
A5: The optimal DMSO concentration is highly dependent on the specific cell line or animal model. It is always recommended to perform a preliminary dose-response experiment with DMSO alone to determine the highest non-toxic concentration.[5][10][11] However, general guidelines exist and are summarized in the table below.
Data Presentation
Table 1: Recommended DMSO Concentrations for Different Experimental Systems
| Experimental System | Recommended Max Concentration (v/v) | Notes |
| In Vitro (Sensitive/Primary Cells) | < 0.1% | Recommended for long-term exposure studies or with cells known to be sensitive to solvent effects.[10] |
| In Vitro (Robust Cell Lines) | 0.1% - 0.5% | A common range for many standard in vitro assays with exposure times up to 72 hours.[10][11][12] |
| In Vitro (High Concentrations) | 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects. Use with caution and only for short exposure times.[10][13] |
| In Vivo (Rodents) | ≤ 1.0% | Higher concentrations can cause local irritation, inflammation, and systemic toxicity. The total dose and administration route should be considered.[5][11] |
Table 2: Potential Confounding Effects of DMSO
| Effect | Description | Recommended Control |
| Cytotoxicity | Reduced cell viability or proliferation. | Perform a DMSO dose-response curve to find the No-Observed-Adverse-Effect Level (NOAEL).[10] |
| Altered Gene Expression | DMSO can upregulate or downregulate various genes. | Compare this compound treated group to a vehicle-only control group, not an untreated control. |
| Anti-inflammatory Effects | DMSO itself has anti-inflammatory properties, which could mask or enhance the effects of this compound.[5] | Ensure the vehicle control group has the same final DMSO concentration as the this compound group.[10] |
| Enzyme/Protein Interaction | DMSO can bind to proteins and may interfere with assays.[7][14] | Consider alternative solvents if DMSO interference is suspected and confirmed. |
Troubleshooting Guides
Issue 1: High background signal or unexpected biological activity in my vehicle control group.
-
Possible Cause: The concentration of DMSO is too high for your specific cell line, leading to off-target biological effects or cellular stress.[10]
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is within the recommended range.
-
Run a DMSO Dose-Response: Perform the "Determining the Maximum Tolerated Concentration of DMSO" protocol (see below) to find the highest concentration that does not cause the observed effect in your specific cells.[10][11]
-
Reduce Exposure Time: If possible, shorten the incubation time of the cells with the DMSO-containing medium.[10]
-
Consider Alternative Solvents: If your cell line is exceptionally sensitive, you may need to explore other, less disruptive solvents.
-
Issue 2: The effect of this compound is not significant compared to the vehicle control.
-
Possible Cause 1: The biological effect of DMSO at the concentration used is masking the effect of this compound. For example, if both DMSO and this compound have anti-inflammatory effects, the difference between the two groups may be small.[5]
-
Troubleshooting Steps:
-
Lower the final DMSO concentration to a level shown to have minimal effect in your dose-response assay.
-
Increase the concentration of this compound, ensuring it remains within a physiologically relevant and non-toxic range.
-
-
Possible Cause 2: DMSO is competing with this compound for binding to PARP-1 or another protein in the pathway.[14]
-
Troubleshooting Steps:
-
This is difficult to prove without specific binding assays. However, lowering the DMSO concentration is the first logical step.
-
If the issue persists, consider using a different solvent system if one is available for this compound.
-
Issue 3: Poor reproducibility of results between experiments.
-
Possible Cause: DMSO is highly hygroscopic and readily absorbs water from the atmosphere, which can change the concentration of your stock solutions over time.[10][16]
-
Troubleshooting Steps:
-
Proper DMSO Storage: Use high-purity, anhydrous DMSO.[16][17] Store it in small, tightly sealed aliquots to minimize exposure to air. Use desiccants in storage containers.[10]
-
Prepare Fresh Dilutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[16]
-
Consistent Procedures: Ensure that the final DMSO concentration is identical across all wells and experiments.[10]
-
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of DMSO
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Prepare DMSO Dilutions: Prepare a serial dilution of 100% cell culture-grade DMSO in your complete cell culture medium. A typical concentration range to test is from 0.05% to 2.0% (v/v). Crucially, include a "medium only" control (0% DMSO).[11]
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: At the end of the incubation period, perform a standard cell viability assay (e.g., MTT, CellTiter-Glo, or trypan blue exclusion).[5]
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" (0% DMSO) control. The maximum tolerated concentration is the highest concentration that does not significantly reduce cell viability (e.g., >90% viability).[10]
Protocol 2: General Workflow for an In Vitro this compound Experiment with a DMSO Vehicle Control
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C or -80°C.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock. Prepare serial dilutions of this compound in 100% DMSO if a dose-response curve is needed.
-
Prepare Final Solutions: Dilute each this compound concentration and a "DMSO only" sample into your cell culture medium to the final desired concentration. Crucially, ensure the dilution factor is the same for all samples to maintain a constant final DMSO concentration. For example, if you add 2 µL of your various DMSO stocks to 198 µL of medium, the final DMSO concentration for all treated wells will be 1%.[10]
-
Define Experimental Groups:
-
Untreated Control: Cells in medium only (0% DMSO).
-
Vehicle Control: Cells in medium containing the same final DMSO concentration as the this compound-treated groups (e.g., 0.1% DMSO).[11]
-
This compound Treatment Group(s): Cells in medium containing this compound and the final DMSO concentration (e.g., 10 µM this compound + 0.1% DMSO).
-
-
Cell Treatment: Add the final solutions to your cells.
-
Incubation and Analysis: Proceed with your planned experimental incubation and subsequent analysis. When analyzing the data, the primary comparison should be between the This compound Treatment Group and the Vehicle Control Group .
Mandatory Visualizations
Caption: Simplified signaling pathway of PARP-1 inhibition by this compound.
Caption: Experimental workflow for using this compound with appropriate DMSO controls.
Caption: Troubleshooting logic for common issues related to DMSO in cell assays.
References
- 1. scispace.com [scispace.com]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 proximity proteomics reveals interaction partners at stressed replication forks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. High-throughput quality control of DMSO acoustic dispensing using photometric dye methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Complete PARP Inhibition with 5-AIQ In Vivo
Welcome to the technical support center for the use of 5-AIQ (5-Aminoisoquinolinone), a potent PARP inhibitor, in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving and verifying complete PARP inhibition in animal models. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 5-Aminoisoquinolinone (this compound) is a water-soluble and potent inhibitor of Poly(ADP-ribose) polymerases (PARPs).[1] PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[2] By inhibiting PARP activity, this compound prevents the synthesis of poly(ADP-ribose) (PAR), a post-translational modification that is crucial for the recruitment of DNA repair proteins. This leads to an accumulation of DNA damage and can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]
Q2: How can I be sure that this compound is effectively inhibiting PARP in my in vivo model?
A2: Verifying PARP inhibition in vivo requires the analysis of pharmacodynamic biomarkers in tissues of interest. The most direct methods are:
-
Western Blotting: To measure the levels of poly(ADP-ribose) (PAR) in tissue lysates. A significant reduction in PAR levels after this compound treatment indicates target engagement and inhibition.
-
Immunohistochemistry (IHC): To visualize the reduction of PAR in tissue sections. This method provides spatial information about PARP inhibition within the tissue architecture.[2]
Q3: What is a suitable vehicle for administering this compound in vivo?
A3: this compound is known to be water-soluble, which simplifies its formulation for in vivo studies.[1] For intraperitoneal (i.p.) or intravenous (i.v.) injections, this compound can typically be dissolved in sterile saline or phosphate-buffered saline (PBS). It is always recommended to perform a small-scale solubility test with your specific lot of this compound and vehicle to ensure complete dissolution and avoid any precipitation.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent PARP inhibitor, like many small molecules, the possibility of off-target effects should be considered. Studies have shown that PARP inhibition can influence inflammatory pathways, in part through the regulation of NF-κB.[1][3][4][5] It is advisable to include appropriate controls in your experiments to discern between on-target PARP inhibition effects and potential off-target activities.
Troubleshooting Guide: Incomplete PARP Inhibition In Vivo
This guide addresses common issues that may lead to suboptimal or incomplete PARP inhibition with this compound in animal models.
| Issue | Potential Cause | Recommended Action |
| No or minimal reduction in PAR levels in target tissues. | Inadequate Dose: The administered dose of this compound may be too low to achieve sufficient tissue concentration. | Conduct a dose-response study to determine the optimal dose of this compound for your specific animal model and target tissue. Published effective doses in rodents range from 0.03 mg/kg to 5 mg/kg depending on the disease model and administration route.[6][7][8] |
| Poor Bioavailability/Rapid Metabolism: this compound may be rapidly cleared from circulation or metabolized before it can effectively inhibit PARP in the target tissue. | Review available pharmacokinetic data for this compound in your chosen animal model. Consider alternative routes of administration (e.g., continuous infusion via osmotic pumps) to maintain stable plasma concentrations. | |
| Suboptimal Vehicle Formulation: Although water-soluble, improper formulation could lead to precipitation or poor absorption. | Ensure complete dissolution of this compound in the vehicle before administration. Prepare fresh formulations for each experiment. | |
| Variable PARP inhibition between animals. | Inconsistent Drug Administration: Variability in injection technique (e.g., i.p. vs. subcutaneous for intended intraperitoneal injections) can lead to inconsistent absorption. | Ensure all personnel are properly trained in the chosen administration technique. For oral gavage, ensure the dose is delivered directly to the stomach. |
| Biological Variability: Individual animal metabolism and physiology can vary. | Increase the number of animals per group to ensure statistical power and account for biological variability. | |
| PARP inhibition is observed at early time points but not at later time points. | Short Half-life of this compound: The inhibitor may be cleared before the desired experimental endpoint. | Conduct a time-course study to determine the duration of PARP inhibition after a single dose. Adjust the dosing frequency based on these findings to maintain inhibition. |
| Discrepancy between in vitro and in vivo efficacy. | Poor Tissue Penetration: this compound may not effectively penetrate the target tissue or tumor. | Assess the biodistribution of this compound in your model. If tissue penetration is a limitation, consider alternative delivery strategies or local administration if feasible. |
| Development of Resistance: In long-term studies, cells may develop resistance to PARP inhibitors. | Be aware of potential resistance mechanisms, such as upregulation of drug efflux pumps or restoration of homologous recombination.[9][10] |
Quantitative Data Presentation
The following table summarizes reported in vivo doses of this compound used in various rodent models. It is important to note that these studies primarily focused on efficacy in specific disease models, and the direct percentage of PARP inhibition in tissues was not always quantified. Researchers should use these as a starting point and perform their own dose-response and pharmacodynamic studies.
| Animal Model | Disease/Condition | Dose of this compound | Route of Administration | Observed Effect | Reference |
| Rat | Haemorrhagic Shock | 0.03 mg/kg and 0.3 mg/kg | Intravenous (i.v.) | Reduced multiple organ injury and dysfunction. | [8] |
| Rat | Experimental Periodontitis | 5 mg/kg daily for 8 days | Intraperitoneal (i.p.) | Decreased parameters of inflammation and bone destruction. | [6] |
| Mouse (BTBR) | Autism Model | 1.5 mg/kg daily for 10 days | Intraperitoneal (i.p.) | Ameliorated immune abnormalities and modulated T-cell responses. | [7] |
| Rodent | Lung Injury | Not specified | Not specified | Reduced lung injury and attenuated expression of P-selectin and ICAM-1. | [11] |
Experimental Protocols
Protocol 1: Western Blot for PAR Level Quantification in Tissue
Objective: To quantify the levels of poly(ADP-ribose) (PAR) in tissue lysates as a measure of PARP inhibition.
Materials:
-
Tissue samples (snap-frozen in liquid nitrogen)
-
RIPA buffer supplemented with protease and PARG inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PAR
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Tissue Homogenization: Homogenize frozen tissue samples in ice-cold RIPA buffer containing protease and PARG inhibitors.
-
Lysate Clarification: Centrifuge the homogenates at high speed at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the PAR signal to the loading control. A decrease in the PAR signal in the this compound-treated group compared to the vehicle control indicates PARP inhibition.
Protocol 2: Immunohistochemistry (IHC) for PAR Detection in Tissues
Objective: To visualize and semi-quantify PARP inhibition in situ within tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidases
-
Blocking solution (e.g., normal serum)
-
Primary antibody against PAR
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the PAR antigen.
-
Peroxidase Block: Incubate the sections with hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-PAR antibody.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Chromogen Development: Add DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the slides under a microscope. A reduction in the intensity of the brown staining in the this compound-treated tissues compared to controls indicates PARP inhibition.
Visualizations
Caption: PARP1 signaling in the DNA single-strand break repair pathway and the inhibitory action of this compound.
Caption: Role of PARP1 as a co-activator of NF-κB in inflammatory signaling pathways.
Caption: A general experimental workflow for assessing the in vivo efficacy of this compound.
References
- 1. 5-Aminoisoquinolin-1-one (this compound), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A role of poly (ADP-ribose) polymerase in NF-kappaB transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase on the organ injury and dysfunction caused by haemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase, in a rodent model of lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Investigational Compound Dosage in Animal Models
Disclaimer: Information on a specific compound designated "5-AIQ" is not publicly available. This guide provides a general framework for refining the dosage of a novel investigational compound, hereafter referred to as "Compound X," in preclinical animal models. The protocols and data presented are illustrative and should be adapted based on the specific properties of the compound and the experimental goals.
Frequently Asked Questions (FAQs)
1. How do I determine the starting dose for Compound X in my animal model?
Determining the initial dose of a novel compound requires a multi-faceted approach. A common starting point is to conduct a literature review for compounds with similar structures or mechanisms of action. In the absence of such data, in vitro cytotoxicity data can be used to estimate a starting dose. For example, the IC50 (half-maximal inhibitory concentration) from cell-based assays can be used to approximate a starting dose for in vivo studies, although direct extrapolation is not always accurate.[1]
Another strategy is to perform a dose-ranging study, starting with a very low, non-pharmacologically active dose and escalating until a desired effect is observed or signs of toxicity appear. The U.S. Food and Drug Administration (FDA) provides guidance on calculating the maximum recommended starting dose (MRSD) for clinical trials based on the no-observed-adverse-effect level (NOAEL) in animal studies.
2. What are the most common routes of administration for Compound X in rodents?
The choice of administration route depends on the physicochemical properties of Compound X, the desired pharmacokinetic profile, and the target organ system. Common routes for rodents include:
-
Oral (PO): Administration by mouth, often via gavage, is common for drugs intended for oral delivery in humans.[2][3]
-
Intravenous (IV): Injection directly into a vein provides 100% bioavailability and rapid distribution.[3][4]
-
Intraperitoneal (IP): Injection into the abdominal cavity allows for rapid absorption, though it is less common in clinical applications.[3][4]
-
Subcutaneous (SC): Injection under the skin provides slower, more sustained absorption.[3][4]
-
Intramuscular (IM): Injection into a muscle also results in sustained absorption.[3][4]
The rate of absorption generally follows the order: IV > IP > IM > SC > PO.[4]
3. How many animals should I use per dose group in my study?
The number of animals per group is a critical consideration for statistical power and ethical animal use. While the specific number will depend on the experimental design and expected variability, a common starting point for pharmacokinetic studies is 3-5 animals per time point per group.[5] For toxicity and efficacy studies, a larger group size may be necessary to achieve statistically significant results. It is recommended to consult with a biostatistician to determine the appropriate sample size for your specific experiment.
Troubleshooting Guides
Problem 1: Unexpected toxicity or mortality at the predicted efficacious dose.
-
Possible Cause: The predicted dose may not have accurately translated from in vitro to in vivo systems, or the animal model may be particularly sensitive to Compound X.
-
Troubleshooting Steps:
-
Re-evaluate the Dose: Reduce the dose to a lower, non-toxic level and perform a more gradual dose-escalation study.
-
Refine the Administration Route: Consider a different route of administration that may alter the pharmacokinetic profile and reduce peak plasma concentrations, such as subcutaneous instead of intravenous injection.
-
Assess Formulation: Ensure the vehicle used to dissolve or suspend Compound X is non-toxic and appropriate for the chosen administration route.
-
Conduct Histopathology: Perform a necropsy and histopathological analysis of major organs to identify the target organs of toxicity.
-
Problem 2: Lack of efficacy at doses that are well-tolerated.
-
Possible Cause: Compound X may have poor absorption, rapid metabolism, or may not be reaching the target tissue in sufficient concentrations.
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: Measure the concentration of Compound X in the plasma and target tissue over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]
-
Increase the Dose: If the compound is well-tolerated, a higher dose may be necessary to achieve a therapeutic concentration.
-
Change the Administration Route: An intravenous or intraperitoneal route may increase bioavailability compared to oral administration.[4]
-
Evaluate Formulation: The formulation of Compound X can significantly impact its solubility and absorption. Consider alternative formulations to improve bioavailability.
-
Data Presentation
Table 1: Recommended Administration Volumes for Mice and Rats
| Route | Mouse Volume | Rat Volume |
| Intravenous (IV) | < 0.2 ml | 1-5 ml/kg |
| Intraperitoneal (IP) | < 2-3 ml | 10-20 ml/kg |
| Subcutaneous (SC) | < 2-3 ml | 5-10 ml/kg |
| Intramuscular (IM) | < 0.05 ml/site | 0.1-0.2 ml/site |
| Oral (Gavage) | 10 ml/kg | 1-20 ml/kg |
Source: Adapted from various institutional animal care and use committee (IACUC) guidelines.[4][8][9]
Table 2: Example Dose-Ranging Study Design for Compound X in Mice
| Group | N | Dose (mg/kg) | Route of Administration | Monitoring Parameters |
| 1 | 5 | Vehicle | PO | Clinical signs, body weight, food/water intake |
| 2 | 5 | 1 | PO | Clinical signs, body weight, food/water intake |
| 3 | 5 | 10 | PO | Clinical signs, body weight, food/water intake |
| 4 | 5 | 50 | PO | Clinical signs, body weight, food/water intake |
| 5 | 5 | 100 | PO | Clinical signs, body weight, food/water intake |
Table 3: Key Pharmacokinetic Parameters to Measure for Compound X
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life of the terminal phase |
| CL | Systemic clearance |
Source: Adapted from general pharmacokinetic study guidelines.[5]
Experimental Protocols
Protocol 1: Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Gavage Needle Insertion: Introduce a sterile, ball-tipped gavage needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus.
-
Verification of Placement: Ensure the needle has entered the esophagus and not the trachea. There should be no resistance, and the animal should not exhibit respiratory distress.
-
Substance Administration: Slowly administer the prepared solution of Compound X.[2]
-
Needle Removal and Monitoring: Gently remove the needle and monitor the animal for any signs of distress.
Protocol 2: Intravenous Injection (Tail Vein) in Mice
-
Animal Restraint: Place the mouse in a suitable restraint device to allow access to the tail.
-
Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Needle Insertion: Using a sterile, small-gauge needle (e.g., 27-30 gauge), insert the needle bevel-up into the vein at a shallow angle.[4]
-
Verification of Placement: A small flash of blood in the needle hub indicates proper placement.
-
Substance Administration: Slowly inject the solution of Compound X.
-
Needle Removal and Hemostasis: Remove the needle and apply gentle pressure to the injection site to prevent bleeding.
Protocol 3: Blood Sample Collection for Pharmacokinetic Analysis in Mice
-
Sample Site: Blood can be collected from the saphenous vein, facial vein, or via cardiac puncture (terminal procedure).
-
Collection: For serial sampling, use a small-gauge needle to puncture the vein and collect a small volume of blood (e.g., 20-30 µl) into a capillary tube containing an anticoagulant.[5]
-
Processing: Process the blood to separate plasma or serum, and store the samples at -80°C until analysis.
-
Volume Considerations: The total volume of blood collected should not exceed the limits set by the institutional animal care and use committee (IACUC).[5]
Visualizations
Caption: Workflow for preclinical dosage refinement of a novel compound.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
Caption: Relationship between pharmacokinetics and pharmacodynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. cea.unizar.es [cea.unizar.es]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Validating 5-AIQ activity after prolonged storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on validating the activity of 5-Aminoisoquinoline (5-AIQ) after prolonged storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 5-Aminoisoquinoline (this compound) is a potent inhibitor of Poly(ADP-Ribose) Polymerase-1 (PARP-1).[1][2] PARP-1 is a key enzyme involved in the DNA damage response pathway, particularly in the repair of single-strand DNA breaks.[3] By inhibiting PARP-1, this compound can enhance the efficacy of DNA-damaging agents and has shown potential in various therapeutic areas, including conditions associated with ischemia-reperfusion.[1]
Q2: How does inhibition of PARP-1 by this compound affect cellular signaling pathways?
A2: Inhibition of PARP-1 by this compound can modulate inflammatory responses through the NF-κB (nuclear factor-kappa B) signaling pathway. PARP-1 can act as a transcriptional co-activator for NF-κB. Therefore, inhibiting PARP-1 with this compound can lead to the downregulation of NF-κB-mediated gene expression, resulting in anti-inflammatory effects.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
Q4: How can I validate the activity of my this compound sample after prolonged storage?
A4: The activity of this compound can be validated by performing a PARP-1 activity assay. Several assay formats are available, including colorimetric, fluorometric, and chemiluminescent methods. These assays typically measure the incorporation of NAD+ into a substrate by PARP-1. A decrease in PARP-1 activity in the presence of your stored this compound sample compared to a control would confirm its inhibitory activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low this compound activity observed | Degradation of this compound: The compound may have degraded due to improper storage conditions (e.g., exposure to light, moisture, or high temperatures). | 1. Review storage conditions and ensure they align with recommended guidelines. 2. Use a fresh, unexpired lot of this compound as a positive control. 3. Perform a dose-response experiment to determine if a higher concentration is needed. |
| Incorrect assay setup: Errors in the experimental protocol, such as incorrect reagent concentrations or incubation times. | 1. Carefully review and follow the PARP-1 activity assay protocol. 2. Ensure all reagents are properly prepared and within their expiration dates. 3. Include positive and negative controls in your assay to validate the experimental setup. | |
| Inconsistent results between experiments | Variability in this compound solution preparation: Inconsistent dissolution or precipitation of the compound. | 1. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous buffers. 2. Prepare fresh dilutions for each experiment. 3. Vortex the stock solution before each use. |
| Assay variability: Inherent variability in the biological assay. | 1. Perform experiments in triplicate to ensure reproducibility. 2. Maintain consistent experimental conditions (e.g., temperature, incubation times). 3. Use a stable, recombinant PARP-1 enzyme from a reliable supplier. |
Data Presentation: this compound Stability
While specific public data on this compound stability is limited, the following table provides a template based on ICH guidelines for stability testing of new drug substances. Researchers should generate their own internal data following a similar structure.
| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | PARP-1 Inhibition (IC50, nM) |
| Long-Term | 0 Months | White to off-white powder | 99.8 | 50.2 |
| (25°C/60% RH) | 3 Months | No change | 99.7 | 51.5 |
| 6 Months | No change | 99.5 | 52.8 | |
| 12 Months | No change | 99.2 | 55.1 | |
| Intermediate | 0 Months | White to off-white powder | 99.8 | 50.2 |
| (30°C/65% RH) | 3 Months | No change | 99.4 | 53.0 |
| 6 Months | No change | 98.9 | 58.7 | |
| Accelerated | 0 Months | White to off-white powder | 99.8 | 50.2 |
| (40°C/75% RH) | 3 Months | Slight yellowing | 98.5 | 65.4 |
| 6 Months | Yellowish powder | 97.1 | 80.1 |
Experimental Protocols
PARP-1 Activity Assay (Chemiluminescent)
This protocol is a general guideline for a chemiluminescent PARP-1 assay.
Materials:
-
Recombinant Human PARP-1
-
This compound sample (and a fresh standard for comparison)
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection capability
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a series of dilutions for your this compound sample and the fresh standard.
-
Inhibitor Addition: Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of the histone-coated 96-well plate.
-
Enzyme Mix Addition: Prepare a master mix containing PARP-1 enzyme and activated DNA in PARP assay buffer. Add 12.5 µL of this mix to each well (except for the "blank" wells).
-
Reaction Initiation: Add 10 µL of biotinylated NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of chemiluminescent substrate to each well.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Subtract the background reading from all wells. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: this compound inhibits PARP-1, modulating the NF-κB signaling pathway.
Caption: Troubleshooting workflow for validating this compound activity.
References
Technical Support Center: Experiments Involving 5-AIQ (5-Aminoisoquinoline)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-AIQ (5-Aminoisoquinoline). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experiments with this potent PARP-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the abbreviated name for 5-Aminoisoquinoline (B16527). It is a small molecule and a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA single-strand break repair.[1] By inhibiting PARP-1, this compound prevents the repair of DNA damage, which can lead to the accumulation of double-strand breaks during DNA replication. In cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage can be cytotoxic, a concept known as synthetic lethality.
Q2: How should I prepare and store this compound for my experiments?
A2: this compound is known to be water-soluble.[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For final experimental concentrations, the stock solution should be further diluted in the appropriate cell culture medium or buffer, ensuring the final DMSO concentration is minimal (typically below 0.5%) to avoid solvent-induced toxicity.
Q3: I am observing high variability in my IC50 values for this compound. What are the potential causes?
A3: Variability in IC50 values is a common issue in cell-based assays with PARP inhibitors. Several factors can contribute to this:
-
Cell Line Specificity: Different cell lines will exhibit varying sensitivity to this compound depending on their genetic background, particularly the status of their DNA damage repair pathways.
-
Cell Culture Conditions: Factors such as cell density, passage number, and the growth phase of the cells can significantly impact the experimental outcome. It is crucial to maintain consistent cell culture practices.
-
Incubation Time: The duration of exposure to this compound will influence the observed cytotoxicity. Longer incubation times may be required to see a significant effect, especially in cell lines that are less sensitive.
-
Assay Type: The choice of cell viability assay (e.g., MTT, SRB, CellTiter-Glo) can also lead to different IC50 values.
Q4: What are the known downstream signaling effects of this compound?
A4: The primary downstream effect of this compound is the inhibition of PARP-1, which leads to the disruption of the base excision repair (BER) pathway for single-strand DNA breaks. This can result in the accumulation of DNA double-strand breaks and, in homologous recombination deficient cells, apoptosis. Additionally, PARP-1 is known to act as a co-activator for the transcription factor NF-κB, which is involved in inflammatory responses.[3] Inhibition of PARP-1 by this compound can therefore lead to the downregulation of NF-κB-mediated gene expression, suggesting a role for this compound in modulating inflammatory processes.[2][3]
Troubleshooting Guides
Problem 1: Low Potency or Lack of Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to PARP-1 inhibition. | Verify the homologous recombination (HR) status of your cell line. Cell lines with functional HR pathways are generally more resistant to PARP inhibitors. Consider using a positive control cell line with a known HR deficiency (e.g., BRCA1/2 mutant). |
| Inhibitor is not soluble or has precipitated. | Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is low enough to maintain the solubility of this compound. Visually inspect the medium for any signs of precipitation. Prepare fresh dilutions for each experiment. |
| Insufficient incubation time. | The cytotoxic effects of PARP inhibitors can take time to manifest as they are often dependent on cells entering S-phase. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line. |
| Incorrect assay for measuring the desired endpoint. | Consider the mechanism of action. For a PARP inhibitor, a direct measure of PARP activity (e.g., a PARP activity assay) or the accumulation of DNA damage (e.g., γH2AX staining) may be more sensitive than a general cell viability assay in the short term. |
Problem 2: Inconsistent Results in Western Blotting for PARP Cleavage
| Possible Cause | Troubleshooting Step |
| Antibody not specific for cleaved PARP. | Ensure you are using an antibody that specifically recognizes the 89 kDa cleaved fragment of PARP-1, which is a hallmark of apoptosis. |
| Insufficient protein loading. | Quantify your protein lysates using a reliable method (e.g., BCA assay) and ensure you are loading a sufficient amount of protein (typically 20-30 µg) per lane for robust detection. |
| Timing of cell harvest is not optimal. | The cleavage of PARP is a relatively late event in apoptosis. Perform a time-course experiment to identify the optimal time point for observing PARP cleavage after treatment with this compound. |
| Inefficient protein transfer. | Verify your transfer efficiency using a pre-stained protein ladder and/or Ponceau S staining of the membrane after transfer. Optimize transfer conditions (time, voltage) if necessary. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Source |
| IC50 (PARP-1 Inhibition) | ~12 µM | Human cardiac myoblasts (in response to H2O2) | [4] |
| In Vitro Half-life (T½) | 14.5 min | Human liver microsomes | [2] |
| Intrinsic Clearance | 47.6 µL/min/mg | Human liver microsomes | [2] |
| In Vivo Efficacy | 5 mg/kg daily (intraperitoneal) | Rat model of periodontitis |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for PARP-1 Cleavage
Objective: To detect the induction of apoptosis by this compound through the analysis of PARP-1 cleavage.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP-1 (recognizing the 89 kDa fragment)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP-1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Analyze the band intensities to determine the extent of PARP-1 cleavage.
Visualizations
Caption: Signaling pathway of PARP-1 inhibition by this compound.
Caption: General workflow for a cell viability (MTT) assay with this compound.
References
Validation & Comparative
A Comparative Analysis of 5-AIQ and Other PARP Inhibitors: Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations. This guide provides an objective comparison of the preclinical efficacy of 5-aminoisoquinolin-1-one (5-AIQ), an early experimental inhibitor, against several clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The comparison is based on available preclinical data, focusing on enzymatic inhibition and cellular potency.
Mechanism of Action: Synthetic Lethality and PARP Trapping
PARP enzymes, primarily PARP1 and PARP2, are crucial for repairing DNA single-strand breaks (SSBs) through the base excision repair pathway.[1][2] When PARP is inhibited, these SSBs are not repaired. During DNA replication, the replication fork encounters the unrepaired SSB, leading to its collapse and the formation of a more cytotoxic DNA double-strand break (DSB).[3][4]
In healthy cells with functional HR repair pathways, these DSBs are efficiently repaired. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[3][5] This concept, where the simultaneous loss of two key DNA repair pathways is lethal to the cell, is known as "synthetic lethality".[3]
Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme onto the DNA at the site of the break.[6] This PARP-DNA complex is highly cytotoxic, as it physically obstructs DNA replication and repair processes.[3][7] The potency of PARP trapping often correlates more strongly with the inhibitor's anticancer activity than its catalytic inhibition alone.[6][8] Talazoparib is recognized as the most potent PARP trapper among the clinically approved agents.[1][7]
Figure 1. The principle of synthetic lethality with PARP inhibitors.
Comparative Efficacy Data
The following tables summarize key quantitative data for this compound and other prominent PARP inhibitors, focusing on their enzymatic inhibitory potency (IC50) against PARP1 and their cytotoxic effects in cancer cell lines.
Table 1: PARP1 Enzymatic Inhibition
This table presents the half-maximal inhibitory concentration (IC50) of each inhibitor against the catalytic activity of the PARP1 enzyme in biochemical assays. Lower values indicate greater potency.
| Inhibitor | PARP1 IC50 (nM) | Reference(s) |
| This compound | 240 | [9] |
| Olaparib | ~1-5 | [10] |
| Rucaparib | 0.8 | [11] |
| Niraparib | ~2-4 | [7] |
| Talazoparib | ~1 | [10] |
Note: IC50 values can vary between studies due to different experimental conditions and assay formats.
Table 2: Cytotoxicity in BRCA-Mutant Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | BRCA Status | Cytotoxicity IC50 | Reference(s) |
| Olaparib | MDA-MB-436 | Breast | BRCA1 mutant | 4.7 µM | [12] |
| Olaparib | PEO1 | Ovarian | BRCA2 mutant | 0.004 µM | [12] |
| Rucaparib | UWB1.289 | Ovarian | BRCA1 mutant | 375 nM (0.375 µM) | [11] |
| Niraparib | PEO1 | Ovarian | BRCA2 mutant | 7.487 µM | [12] |
| Talazoparib | MDA-MB-436 | Breast | BRCA1 mutant | ~0.001-0.002 µM | [10] |
Experimental Protocols and Workflows
Accurate comparison of inhibitor efficacy relies on standardized experimental procedures. Below are generalized protocols for key assays used in the evaluation of PARP inhibitors.
Figure 2. A typical experimental workflow for IC50 value determination.
PARP Enzymatic Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on PARP enzyme activity.
-
Reagents and Materials: Recombinant human PARP1 enzyme, histones (as a substrate), biotinylated NAD+, streptavidin-HRP, HRP substrate, assay buffer, and the test inhibitor.
-
Procedure:
-
Histones are pre-coated onto a 96-well plate.
-
The test inhibitor is added to the wells at various concentrations.
-
Recombinant PARP1 enzyme and biotinylated NAD+ are added to initiate the PARylation reaction.
-
The plate is incubated to allow the reaction to proceed.
-
The plate is washed to remove unincorporated NAD+.
-
Streptavidin-HRP is added, which binds to the biotinylated ADP-ribose chains incorporated onto the histones.
-
After another wash, a chemiluminescent or colorimetric HRP substrate is added.
-
-
Data Analysis: The signal, which is proportional to PARP activity, is measured using a plate reader. The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined from the dose-response curve.[13]
Cell Viability / Cytotoxicity Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce cancer cell viability by 50%.
-
Reagents and Materials: Cancer cell line of interest, cell culture medium, 96-well plates, test inhibitor, and a cell viability reagent (e.g., MTT, MTS, or an ATP-based assay like CellTiter-Glo).
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
The test inhibitor is serially diluted and added to the wells. Control wells receive vehicle only.
-
Plates are incubated for a specified period (typically 3-5 days) to allow the inhibitor to exert its effect.
-
The cell viability reagent is added according to the manufacturer's instructions.
-
The plate is incubated for a short period to allow for color or signal development.
-
-
Data Analysis: The absorbance or luminescence is measured. Data is normalized to the vehicle-treated control cells, and the IC50 value is calculated by fitting the results to a sigmoidal dose-response curve.[12]
In Vitro PARP Trapping Assay (General Protocol)
This assay quantifies the ability of an inhibitor to stabilize the PARP-DNA complex.
-
Reagents and Materials: Recombinant human PARP1, a fluorescently or radiolabeled DNA oligonucleotide containing a single-strand break, test inhibitor, and a high-salt buffer with detergent.
-
Procedure:
-
PARP1 enzyme is incubated with the labeled DNA oligonucleotide in the presence of varying concentrations of the test inhibitor.
-
The mixture is then treated with a strong denaturant solution (e.g., high potassium chloride concentration) to dissociate proteins that are not covalently bound or tightly complexed with the DNA.
-
The amount of PARP1 that remains "trapped" on the DNA is quantified.
-
-
Data Analysis: Quantification is achieved through methods like filter binding assays for radiolabeled DNA or fluorescence polarization for fluorescently labeled DNA.[13] The result indicates the inhibitor's trapping efficiency.
Figure 3. Logical diagram comparing PARP catalytic inhibition and trapping.
Summary and Conclusion
The comparison of available preclinical data reveals a significant potency difference between the early experimental inhibitor this compound and the later-generation, clinically approved PARP inhibitors.
-
This compound demonstrates moderate potency against PARP1 in enzymatic assays (IC50 = 240 nM).[9] While it has been a valuable tool for studying PARP biology and shows in vivo activity in models of ischemia and inflammation, its direct anti-cancer efficacy in comparison to newer agents is less characterized in the public literature.[9][14]
-
Clinically Approved PARP Inhibitors (Olaparib, Rucaparib, Niraparib, Talazoparib) exhibit substantially greater potency in both enzymatic and cellular assays, with IC50 values in the low nanomolar range for PARP1 inhibition.[10][11] Their efficacy is further amplified by their ability to trap PARP on DNA, a mechanism that is a key driver of their cytotoxicity in HR-deficient tumors.[6][8]
For drug development professionals, this comparison underscores the evolution of PARP inhibitor design, moving from initial catalytic inhibitors to highly potent agents with optimized PARP-trapping capabilities. While this compound served as an important foundational compound, the newer agents represent a significant advancement in potency and clinical utility for treating specific cancer patient populations. Future research and head-to-head preclinical studies would be necessary to fully elucidate the comparative cytotoxic and PARP-trapping potential of this compound against the current clinical standards.
References
- 1. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Influence of 5-aminoisoquinolin-1-one (this compound) on neutrophil chemiluminescence in rats with transient and prolonged focal cerebral ischemia and after reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-AIQ's Specificity for PARP Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-aminoisoquinoline (B16527) (5-AIQ), a known Poly(ADP-ribose) polymerase (PARP) inhibitor, with other well-established PARP inhibitors. The focus is on the validation of this compound's specificity for PARP enzymes, supported by experimental data and detailed methodologies to assist in research and drug development.
Introduction to this compound and PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1] PARP inhibitors (PARPis) have emerged as a significant class of therapeutic agents, particularly in oncology, by exploiting vulnerabilities in cancer cells with deficient DNA repair mechanisms. 5-aminoisoquinoline (this compound) has been identified as a potent and selective inhibitor of PARP-1.[2] This guide aims to provide an objective comparison of this compound's performance against other PARP inhibitors, presenting available quantitative data, outlining key experimental protocols for validation, and visualizing relevant biological and experimental workflows.
Comparative Analysis of PARP Inhibitor Specificity
The specificity of a PARP inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against a panel of PARP enzymes. A lower IC50 value indicates higher potency, and the ratio of IC50 values between different PARP enzymes indicates selectivity.
Enzymatic Inhibition Data
The following table summarizes the available IC50 values for this compound and other prominent PARP inhibitors against PARP1 and PARP2. It is important to note that direct cross-study comparisons of IC50 values should be made with caution due to variations in experimental conditions.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Tankyrase-1 (PARP5a) IC50 (nM) | Tankyrase-2 (PARP5b) IC50 (nM) | Selectivity (PARP2/PARP1) |
| This compound | ~300[3] | ~300[3] | ~10,000[3] | ~10,000[3] | ~1 |
| Olaparib | 1-5 | 1-2 | - | - | ~1 |
| Rucaparib | ~1-7 | ~1-2 | - | - | ~1 |
| Niraparib | ~2-4 | ~1-2 | - | - | ~1 |
| Talazoparib | ~1 | ~1.5 | - | - | ~1.5 |
| AZD5305 | <1 | ~500 | - | - | >500 |
Note: IC50 values for Olaparib, Rucaparib, Niraparib, Talazoparib, and AZD5305 are collated from multiple sources for comparative purposes. The IC50 for this compound against PARP-1 has also been reported as 240 nM from a semi-purified preparation.[3]
Based on the available data, this compound shows similar potency against PARP1 and PARP2, suggesting a lack of high selectivity between these two closely related isoforms.[3] Its activity against tankyrases is significantly lower. In comparison, while first-generation inhibitors like Olaparib also show limited selectivity between PARP1 and PARP2, next-generation inhibitors such as AZD5305 demonstrate high selectivity for PARP1.
PARP Trapping: A Key Mechanism of Action
Beyond catalytic inhibition, a crucial mechanism for the cytotoxicity of many PARP inhibitors is the "trapping" of PARP enzymes on DNA. This results in the formation of PARP-DNA complexes that are toxic to cells, particularly those with deficiencies in homologous recombination repair. The efficiency of PARP trapping varies among different inhibitors and is a critical factor in their clinical efficacy.
Currently, there is a lack of publicly available experimental data specifically quantifying the PARP trapping efficiency of this compound. This represents a significant gap in the comprehensive validation of its mechanism of action compared to other well-characterized PARP inhibitors. The table below highlights the relative PARP trapping potencies of several clinical PARP inhibitors.
| Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | Very High |
| Niraparib | High |
| Olaparib | Moderate |
| Rucaparib | Moderate |
| Veliparib | Low / Non-trapper |
| This compound | Data Not Available |
Experimental Protocols
To facilitate the validation and comparison of this compound and other PARP inhibitors, this section provides detailed methodologies for key experiments.
PARP Enzymatic Inhibition Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP enzymes.
Principle: Histone proteins are coated on a microplate. In the presence of a PARP enzyme and biotinylated NAD+, the PARP enzyme will add biotinylated poly(ADP-ribose) (PAR) chains to the histones. The amount of incorporated biotin (B1667282) is then detected using streptavidin conjugated to horseradish peroxidase (HRP) and a colorimetric substrate.
Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight. Wash the plate to remove unbound histones.
-
Inhibitor Addition: Add serial dilutions of the PARP inhibitor (e.g., this compound) to the wells.
-
Enzyme Reaction: Add the PARP enzyme (e.g., recombinant human PARP1 or PARP2) and a mixture of NAD+ and biotinylated NAD+ to initiate the reaction. Incubate for a defined period (e.g., 1 hour at room temperature).
-
Detection: Wash the plate to remove unincorporated reagents. Add streptavidin-HRP and incubate. After another wash step, add a colorimetric HRP substrate (e.g., TMB).
-
Data Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the inhibitory activity of the compound. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to stabilize the complex between a PARP enzyme and a DNA oligonucleotide.
Principle: A fluorescently labeled DNA oligonucleotide is used. When a PARP enzyme binds to this DNA, the larger molecular complex tumbles more slowly in solution, resulting in an increase in the polarization of the emitted fluorescent light. A PARP inhibitor that "traps" the enzyme on the DNA will further stabilize this complex, leading to a sustained high fluorescence polarization (FP) signal.
Methodology:
-
Reaction Setup: In a microplate, combine the fluorescently labeled DNA oligonucleotide, the PARP enzyme, and varying concentrations of the PARP inhibitor.
-
Incubation: Incubate the mixture to allow for complex formation.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: An increase in the FP signal in the presence of the inhibitor, compared to the control (no inhibitor), is directly proportional to the PARP trapping efficiency. EC50 values for trapping can be determined from dose-response curves.
Cellular PARP Activity Assay
This assay measures the inhibition of PARP activity within a cellular context.
Principle: In response to DNA damage, cellular PARP activity increases, leading to the synthesis of PAR. This assay quantifies the level of PAR in cells treated with a PARP inhibitor.
Methodology:
-
Cell Culture and Treatment: Seed cells in a microplate and allow them to adhere. Treat the cells with various concentrations of the PARP inhibitor for a specified period.
-
Induction of DNA Damage: Induce DNA damage using an agent like hydrogen peroxide (H2O2) or an alkylating agent.
-
Cell Lysis and PAR Detection: Lyse the cells and use an ELISA-based kit to detect the amount of PAR. This typically involves capturing PAR on an antibody-coated plate and detecting it with a secondary antibody-HRP conjugate.
-
Data Analysis: The reduction in the PAR signal in inhibitor-treated cells compared to untreated, damaged cells reflects the inhibitor's potency in a cellular environment.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PARP1 signaling pathway, the mechanism of PARP trapping, and a general workflow for evaluating PARP inhibitor specificity.
Caption: Simplified PARP1 signaling pathway in response to DNA single-strand breaks.
Caption: Mechanism of PARP trapping by inhibitors versus normal PARP function.
Caption: General workflow for validating the specificity of a PARP inhibitor.
Conclusion
This compound is a recognized inhibitor of PARP-1, demonstrating moderate potency.[3] The available data suggests it lacks significant selectivity between PARP1 and PARP2, which distinguishes it from next-generation PARP1-selective inhibitors. A critical area for future investigation is the characterization of this compound's PARP trapping efficiency, as this is a key determinant of the efficacy of many clinical PARP inhibitors. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate the specificity and mechanism of action of this compound and other novel PARP inhibitors, ultimately aiding in the development of more effective and targeted cancer therapies.
References
Cross-validation of 5-AIQ's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 5-Aminoisoquinolinone (5-AIQ), a potent PARP-1 inhibitor, with established anti-inflammatory agents. Due to the limited availability of direct comparative quantitative data for this compound in standardized preclinical inflammation models in the public domain, this document focuses on its mechanism of action, presents data for standard reference drugs, and provides detailed experimental protocols to facilitate independent cross-validation studies.
Introduction to this compound and its Mechanism of Action
5-Aminoisoquinolinone (this compound) is a well-characterized inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme critically involved in DNA repair and the regulation of inflammatory responses. The anti-inflammatory effects of this compound are primarily attributed to its inhibition of PARP-1, which subsequently modulates key inflammatory pathways. PARP-1 activation is a key step in the inflammatory cascade, and its inhibition has been shown to downregulate the expression of pro-inflammatory cytokines and adhesion molecules.[1][2] The mechanism involves the modulation of transcription factors such as NF-κB, which is a master regulator of inflammation. By inhibiting PARP-1, this compound can suppress the transcription of genes encoding for inflammatory mediators like TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
Studies have indicated that this compound exhibits neuroprotective and anti-inflammatory properties. For instance, in a mouse model of autism, this compound treatment was associated with the modulation of T-regulatory (Treg) and Th17 cells, leading to an increase in the anti-inflammatory cytokine IL-10 and a decrease in pro-inflammatory cytokines like IL-17A and IL-9.[1][3]
Comparative Data on Anti-inflammatory Effects
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose | Time Point (hours) | Paw Edema Inhibition (%) |
| This compound | N/A | N/A | Data not available |
| Indomethacin | 10 mg/kg | 3 | ~50-70% |
| 25 mg/kg | 3 | ~91%[4] |
Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
| Compound | Cell Type | Cytokine | IC50 |
| This compound | Macrophages | TNF-α | Data not available |
| Macrophages | IL-6 | Data not available | |
| Dexamethasone | RAW264.7 | TNF-α | ~1-10 nM |
| RAW264.7 | IL-6 | ~1-10 nM |
N/A: Not Available in the reviewed literature. IC50: The half-maximal inhibitory concentration.
Experimental Protocols
To facilitate the cross-validation of this compound's anti-inflammatory effects, detailed protocols for the aforementioned standard assays are provided below.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a widely accepted method for evaluating acute anti-inflammatory activity.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound, Indomethacin (or other reference compounds)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Administer the test compound (this compound), reference drug (Indomethacin), or vehicle to respective groups of rats (n=6-8 per group) via oral or intraperitoneal route.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at specified time intervals after (e.g., 1, 2, 3, 4, and 5 hours; Vt).
-
Calculate the percentage inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
LPS-Induced Cytokine Production in Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with a bacterial endotoxin.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, Dexamethasone (or other reference compounds)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of the test compound (this compound), reference drug (Dexamethasone), or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each concentration of the test compound and determine the IC50 value.
Visualizing the Inflammatory Pathway and Experimental Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate a key inflammatory signaling pathway and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: Simplified NF-κB signaling pathway in response to LPS.
Caption: Workflow for evaluating anti-inflammatory compounds.
Conclusion
This compound, as a PARP-1 inhibitor, holds promise as an anti-inflammatory agent by targeting a key regulator of the inflammatory response. Its mechanism of action, involving the modulation of the NF-κB signaling pathway and cytokine expression, is well-supported. However, to fully cross-validate its anti-inflammatory efficacy and establish its therapeutic potential relative to existing drugs, further studies generating quantitative data in standardized preclinical models are essential. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. 5-Aminoisoquinolinone, a PARP-1 Inhibitor, Ameliorates Immune Abnormalities through Upregulation of Anti-Inflammatory and Downregulation of Inflammatory Parameters in T Cells of BTBR Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase, in a rodent model of lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aminoisoquinolinone, a PARP-1 Inhibitor, Ameliorates Immune Abnormalities through Upregulation of Anti-Inflammatory and Downregulation of Inflammatory Parameters in T Cells of BTBR Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Analysis of 5-AIQ and Veliparib in DNA Repair Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key PARP Inhibitors
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a critical class of drugs, particularly for cancers with deficiencies in DNA repair pathways. This guide provides a comparative study of two notable PARP inhibitors, 5-aminoisoquinolinone (5-AIQ) and Veliparib (B1684213) (ABT-888), focusing on their performance in key DNA repair assays. This analysis is supported by available experimental data to aid researchers in their understanding and application of these compounds.
Mechanism of Action: Targeting the Core of DNA Repair
Both this compound and Veliparib function by inhibiting the enzymatic activity of PARP proteins, primarily PARP-1 and PARP-2. These enzymes play a crucial role in the base excision repair (BER) pathway, a fundamental process for repairing single-strand DNA breaks (SSBs). By blocking PARP, these inhibitors prevent the recruitment of other necessary repair proteins to the site of damage. This leads to an accumulation of unrepaired SSBs, which can subsequently collapse replication forks during DNA replication, resulting in the formation of more lethal double-strand breaks (DSBs).[1]
In cells with competent homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cancer cells harboring mutations in HR-related genes, such as BRCA1 and BRCA2, the ability to repair DSBs is compromised. The simultaneous inhibition of PARP-mediated SSB repair and a deficient HR pathway leads to a state of "synthetic lethality," where the combination of two non-lethal defects results in cell death.[2][3][4]
Performance in DNA Repair Assays: A Comparative Overview
Direct head-to-head comparative studies of this compound and Veliparib in a comprehensive set of DNA repair assays are limited in publicly available literature. However, by compiling data from various sources, we can construct a comparative profile of their potency and efficacy.
| Parameter | This compound | Veliparib |
| Target(s) | PARP-1 | PARP-1, PARP-2 |
| PARP-1 IC50 | 240 nM[5] | Ki of 5.2 nM[6] |
| PARP Trapping | Data not readily available | Weaker trapping agent compared to other clinical PARP inhibitors |
| Genotoxicity | Non-genotoxic in tested systems[7] | Investigated in numerous clinical trials for safety and efficacy[8] |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used.
Key DNA Repair Assays for Evaluating PARP Inhibitors
Several key experimental assays are utilized to assess the efficacy of PARP inhibitors in modulating DNA repair processes.
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Following treatment with a DNA-damaging agent and/or a PARP inhibitor, cells are embedded in agarose (B213101), lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the amount of DNA damage.
γH2AX Foci Formation Assay
The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest cellular responses to the formation of DSBs. Immunofluorescence staining for γH2AX allows for the visualization and quantification of these breaks as distinct nuclear foci. An increase in the number and intensity of γH2AX foci following treatment with a PARP inhibitor, particularly in combination with a DNA-damaging agent, indicates the conversion of SSBs to DSBs.
PARP Trapping Assay
This assay measures the ability of a PARP inhibitor to "trap" PARP enzymes on the DNA at the site of damage. This trapped PARP-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription. The potency of PARP trapping can be a critical determinant of a PARP inhibitor's anticancer activity and does not always correlate directly with its catalytic inhibitory potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of PARP in DNA repair and a typical experimental workflow for evaluating PARP inhibitors.
Caption: Role of PARP in DNA Repair and the Impact of PARP Inhibitors.
Caption: General Experimental Workflow for Comparing PARP Inhibitors.
Experimental Protocols
Detailed protocols for the following assays are provided to facilitate reproducible research.
Comet Assay (Alkaline)
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose and pipette onto a CometSlide™. Allow to solidify at 4°C.
-
Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage of approximately 0.7 V/cm for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage using appropriate software to measure parameters such as tail length, percent DNA in the tail, and tail moment.
γH2AX Foci Formation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
PARP Trapping Assay (Cell-Based)
-
Cell Treatment: Treat cells with the PARP inhibitor and a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) to induce SSBs.
-
Cell Fractionation: Perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins.
-
Western Blotting: Analyze the chromatin-bound fraction by Western blotting using an antibody against PARP-1.
-
Quantification: Quantify the amount of PARP-1 in the chromatin-bound fraction relative to a loading control (e.g., histone H3). An increase in the amount of chromatin-bound PARP-1 in inhibitor-treated cells compared to control cells indicates PARP trapping.
Conclusion
Both this compound and Veliparib are valuable tools for studying the role of PARP in DNA repair. Veliparib is a well-characterized clinical candidate with a known profile in various cancer models, particularly those with HR deficiencies. While this compound is a potent PARP-1 inhibitor, further quantitative studies are needed to fully elucidate its comparative efficacy in specific DNA repair assays and its potential as a therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide are intended to support researchers in designing and executing studies to further compare these and other PARP inhibitors, ultimately contributing to the advancement of personalized cancer medicine.
References
- 1. Phase I and Pharmacokinetic Study of Veliparib, a PARP Inhibitor, and Pegylated Liposomal Doxorubicin (PLD) in Recurrent Gynecologic Cancer and Triple Negative Breast Cancer with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. breastcancer.org [breastcancer.org]
- 3. breastcancer.org [breastcancer.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Impact of homologous recombination status and responses with veliparib combined with first-line chemotherapy in ovarian cancer in the Phase 3 VELIA/GOG-3005 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress of DNA damage repair (DDR) and DDR inhibitors in tumor immunotherapy | springermedizin.de [springermedizin.de]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Veliparib Alone or in Combination with Mitomycin C in Patients with Solid Tumors With Functional Deficiency in Homologous Recombination Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of 5-Aminoisoquinoline (5-AIQ) in Comparison to Other Quinoline Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the genotoxicity of 5-aminoisoquinoline (B16527) (5-AIQ), a notable PARP-1 inhibitor, against other quinoline (B57606) derivatives. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed assessment of the genotoxic potential of these compounds. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
A comprehensive evaluation of 5-aminoisoquinoline (this compound) demonstrates a lack of genotoxic activity in a standard battery of in vitro and in vivo assays.[1][2] This contrasts with the known mutagenic and carcinogenic properties of some other quinoline derivatives, where the position of substituents on the quinoline ring plays a crucial role in their genotoxic potential.[3][4] This guide presents the quantitative data from these studies to offer a clear comparison.
Data Presentation: Genotoxicity Assay Results
The following tables summarize the quantitative data from key genotoxicity studies on this compound and other selected quinoline derivatives.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Compound | Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Conclusion | Reference |
| This compound | TA98 | 5000 | - | 22 ± 2 | Non-mutagenic | Vinod et al., 2010 |
| 5000 | + | 24 ± 3 | Non-mutagenic | Vinod et al., 2010 | ||
| TA100 | 5000 | - | 115 ± 8 | Non-mutagenic | Vinod et al., 2010 | |
| 5000 | + | 121 ± 10 | Non-mutagenic | Vinod et al., 2010 | ||
| TA1535 | 5000 | - | 15 ± 2 | Non-mutagenic | Vinod et al., 2010 | |
| 5000 | + | 17 ± 3 | Non-mutagenic | Vinod et al., 2010 | ||
| TA1537 | 5000 | - | 10 ± 1 | Non-mutagenic | Vinod et al., 2010 | |
| 5000 | + | 12 ± 2 | Non-mutagenic | Vinod et al., 2010 | ||
| Quinoline | TA100 | 100 | + | Not specified, but positive | Mutagenic | Willems et al., 1992 |
| 8-Hydroxyquinoline (B1678124) | TA100 | Not specified | + | Higher than quinoline | Mutagenic | Willems et al., 1992 |
| 4-Nitroquinoline-1-oxide | TA98 | 0.1 | - | Not specified, but positive | Mutagenic | Ames et al., 1973 |
Data for this compound extracted from the study by Vinod et al. (2010), which concluded that this compound did not induce a significant increase in revertant colonies compared to the solvent control. Data for other quinolines are qualitative or comparative as presented in the cited literature.
Table 2: In Vitro Chromosomal Aberration Assay Results in Human Lymphocytes
| Compound | Concentration (µg/mL) | Treatment Duration (h) | Metabolic Activation (S9) | % Cells with Aberrations (Excluding Gaps) | Conclusion | Reference |
| This compound | 312.5 | 4 | - | 1.0 | Non-clastogenic | Vinod et al., 2010 |
| 625 | 4 | - | 1.5 | Non-clastogenic | Vinod et al., 2010 | |
| 150 | 4 | + | 1.5 | Non-clastogenic | Vinod et al., 2010 | |
| 300 | 4 | + | 2.0 | Non-clastogenic | Vinod et al., 2010 | |
| 312.5 | 22 | - | 2.0 | Non-clastogenic | Vinod et al., 2010 | |
| 625 | 22 | - | 2.5 | Non-clastogenic | Vinod et al., 2010 | |
| Quinoline | 200 mg/kg (in vivo) | 12 | N/A | up to 22% (in rat hepatocytes) | Clastogenic | Asakura et al., 1997 |
Table 3: In Vivo Mouse Bone Marrow Micronucleus Assay Results
| Compound | Dose (mg/kg) | Sampling Time (h) | % Micronucleated Polychromatic Erythrocytes (MN-PCE) | Conclusion | Reference |
| This compound | 500 | 24 | 0.18 ± 0.08 | Non-clastogenic | Vinod et al., 2010 |
| 1000 | 24 | 0.20 ± 0.07 | Non-clastogenic | Vinod et al., 2010 | |
| 2000 | 24 | 0.22 ± 0.08 | Non-clastogenic | Vinod et al., 2010 | |
| Quinoline | 25 | 24 | Significant increase | Clastogenic | Mavournin et al., 1990 |
| 50 | 24 | Significant increase | Clastogenic | Mavournin et al., 1990 | |
| 100 | 24 | Significant increase | Clastogenic | Mavournin et al., 1990 | |
| 8-Hydroxyquinoline | 25 | 24 | No significant increase in MPCE | Non-clastogenic in MPCE | Mavournin et al., 1990 |
| 50 | 24 | No significant increase in MPCE | Non-clastogenic in MPCE | Mavournin et al., 1990 | |
| 100 | 24 | No significant increase in MPCE | Non-clastogenic in MPCE | Mavournin et al., 1990 |
Data for this compound from Vinod et al. (2010) indicates no significant increase in micronuclei formation. Data for quinoline and 8-hydroxyquinoline are from Mavournin et al. (1990).
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used to detect frameshift and base-pair substitution mutations.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Chromosomal Aberration Assay
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Methodology:
-
Cell Culture: Human peripheral blood lymphocytes or other suitable mammalian cell lines are cultured.
-
Treatment: Cells are exposed to the test compound at various concentrations for a short (e.g., 4 hours) and long (e.g., 22 hours) duration, both with and without metabolic activation (S9).
-
Harvesting: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, and fixed.
-
Slide Preparation and Analysis: Chromosome preparations are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
-
Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.
In Vivo Mouse Bone Marrow Micronucleus Assay
This assay assesses the ability of a test compound to induce chromosomal damage in the bone marrow of mammals.
Methodology:
-
Animal Dosing: Mice are administered the test compound, typically via oral gavage or intraperitoneal injection, at multiple dose levels.
-
Bone Marrow Collection: At specific time points after dosing (e.g., 24 and 48 hours), the animals are euthanized, and bone marrow is extracted from the femurs.
-
Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained.
-
Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess cytotoxicity.
-
Evaluation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates in vivo genotoxicity.
Mandatory Visualizations
The following diagrams illustrate key pathways and experimental workflows relevant to the assessment of genotoxicity.
References
- 1. Development and bioevaluation of controlled release 5-aminoisoquinoline nanocomposite: a synergistic anticancer activity against human colon cancer [aimspress.com]
- 2. Evaluation of 5-aminoisoquinoline (this compound), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
Head-to-Head Comparison: 5-AIQ vs. Rucaparib in PARP Inhibition
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a detailed, data-driven comparison of two such inhibitors: 5-Aminoisoquinolinone (5-AIQ), a research compound, and Rucaparib, a clinically approved anti-cancer agent. This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective look at their respective potencies, supported by experimental data.
Mechanism of Action: Targeting DNA Repair
Both this compound and Rucaparib function by inhibiting the PARP family of enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more detrimental double-strand breaks (DSBs).
In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells harboring mutations in HR genes, such as BRCA1 or BRCA2, this repair mechanism is compromised. The dual insult of PARP inhibition and a deficient HR pathway results in a synthetic lethality, leading to selective cancer cell death while sparing normal cells.[2][3] Furthermore, some PARP inhibitors, including Rucaparib, are known to "trap" the PARP enzyme on the DNA at the site of damage, forming a cytotoxic PARP-DNA complex that further contributes to cell death.[4]
Quantitative Potency Comparison
The efficacy of a PARP inhibitor is determined by its potency against PARP enzymes and its selectivity. The following tables summarize the available quantitative data for this compound and Rucaparib.
Table 1: Enzymatic Inhibition Potency
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | PARP-1 | Data Not Available | Data Not Available |
| PARP-2 | Data Not Available | Data Not Available | |
| PARP-3 | Data Not Available | Data Not Available | |
| Rucaparib | PARP-1 | 0.8[5] | 1.4[5] |
| PARP-2 | 0.5[5] | 0.17[5] | |
| PARP-3 | 28[5] | Data Not Available |
Table 2: Cellular Activity
| Compound | Cell Line | Cancer Type | Cellular IC50 (µM) |
| This compound | Human Cardiac Myoblasts (Girardi cells) | Not Applicable | ~10 |
| Rucaparib | COLO704 | Ovarian Cancer | 2.5[6] |
| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 2.3[7] | |
| HCC1806 | Breast Cancer | ~0.9[7] | |
| MDA-MB-231 | Breast Cancer | ≤20[7] | |
| MDA-MB-468 | Breast Cancer | <10[7] |
Note: IC50 values for Rucaparib can vary between studies due to different experimental conditions, such as the cell line used and the duration of the assay.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate comparison of drug candidates. Below are generalized methodologies for key experiments used to characterize PARP inhibitors like this compound and Rucaparib.
Biochemical PARP Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified PARP enzymes.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a PARP enzyme by 50% (IC50).
General Procedure:
-
Enzyme and Substrate Preparation: Recombinant human PARP enzyme (e.g., PARP-1, PARP-2, or PARP-3) is incubated in a reaction buffer containing NAD+ (the substrate for PARP) and a DNA-activating agent, such as nicked DNA.
-
Inhibitor Addition: The test compound (this compound or Rucaparib) is added at a range of concentrations.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).
-
Quantification of PARylation: The amount of poly(ADP-ribose) (PAR) produced is quantified. This can be achieved through various methods, including ELISA-based assays that detect biotinylated PAR or by measuring the consumption of NAD+.[8][9][10]
-
Data Analysis: The percentage of PARP activity inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Viability Assay
This assay assesses the cytotoxic effect of a PARP inhibitor on cancer cell lines, often comparing its effect on cells with and without deficiencies in homologous recombination repair.
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cell viability (IC50).
General Procedure:
-
Cell Seeding: Cancer cell lines (e.g., BRCA-mutant and BRCA-wild-type) are seeded in 96-well plates and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are treated with a range of concentrations of the PARP inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the inhibitor for a specified period (e.g., 72 hours).[12]
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.[11]
-
Data Analysis: The cell viability data is normalized to the vehicle-treated control cells. The IC50 value is calculated by plotting the normalized viability data against the logarithm of the inhibitor concentration and fitting it to a sigmoidal dose-response curve.[12]
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.
Conclusion
This guide provides a comparative overview of this compound and Rucaparib, focusing on their potency as PARP inhibitors. Rucaparib is a well-characterized, clinically approved drug with potent inhibitory activity against PARP-1, -2, and -3.[5] In contrast, this compound is a research tool described as a potent PARP-1 inhibitor, though it is noted to lack isoform-selectivity.[13] The available quantitative data for this compound is limited, with a reported cellular IC50 for PARP activity of approximately 10 µM.
For a more definitive head-to-head comparison of their intrinsic potencies, further studies determining the enzymatic IC50 values of this compound against individual PARP isoforms under standardized conditions are necessary. The provided experimental protocols offer a framework for conducting such comparative studies, which are essential for the rational design and development of next-generation PARP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 5-Aminoisoquinolin-1-one (this compound), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of PARP Inhibition: A Preclinical Comparison of Olaparib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Olaparib, a first-in-class PARP inhibitor, against other therapeutic alternatives. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to facilitate a comprehensive understanding of Olaparib's therapeutic window in preclinical settings.
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers harboring deficiencies in the homologous recombination repair (HRR) pathway. Olaparib, a potent inhibitor of PARP1 and PARP2, has paved the way for this therapeutic strategy, gaining approval for the treatment of ovarian, breast, pancreatic, and prostate cancers. The efficacy of Olaparib is rooted in the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells that lack a functional HRR pathway to repair the resulting double-strand breaks. This guide delves into the preclinical data that has defined the therapeutic window of Olaparib, comparing its efficacy and toxicity with other PARP inhibitors and standard chemotherapeutic agents.
Data Presentation: Quantitative Comparison of Therapeutic Agents
The following tables summarize the in vitro and in vivo performance of Olaparib in comparison to other PARP inhibitors and chemotherapeutic agents in various preclinical models.
In Vitro Efficacy: Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell growth. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | ~0.01 | [1] |
| HCC1937 | Breast Cancer | BRCA1 mutant | >10 | [1] | |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | ~0.01 | [1] | |
| MCF-7 | Breast Cancer | BRCA wild-type | ~5 | [1] | |
| A549 | Lung Cancer | Not Specified | 9.8 | ||
| RD-ES | Ewing Sarcoma | Not Specified | ≤ 1.5 | [2] | |
| NGP | Neuroblastoma | Not Specified | 3.6 (median) | [2] | |
| Niraparib (B1663559) | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.018 | [3] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 0.09 | [3] | |
| Iniparib | MDA-MB-231 | Breast Cancer | BRCA wild-type | 13-70 | [4] |
| Talazoparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | ~0.001 | [1] |
In Vivo Efficacy: Tumor Growth Inhibition (TGI)
Tumor growth inhibition is a measure of the effectiveness of a treatment in preventing the growth of a tumor in an animal model.
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Olaparib | MDA-MB-231 | Triple-Negative Breast Cancer | 50 mg/kg, daily | Minimal | [5] |
| LTL247 (BRCA2-/-) | Ovarian Cancer | Not Specified | 79.8 | [6] | |
| A2780 | Ovarian Cancer | 100 mg/kg, daily | 15.6 | [7] | |
| Capan-1 | Pancreatic Cancer | 75 mg/kg, daily | 27 | [7] | |
| Niraparib | A2780 | Ovarian Cancer | 62.5 mg/kg, daily | 56.4 | [7] |
| Capan-1 | Pancreatic Cancer | 45 mg/kg, daily | 53 | [7] | |
| Olaparib + Carboplatin | LTL247 (BRCA2-/-) | Ovarian Cancer | Not Specified | 98.8 | [6] |
Preclinical Toxicity Profile
A summary of key toxicity findings for Olaparib in preclinical models.
| Compound | Animal Model | Key Toxicity Findings | Reference |
| Olaparib | Rat | Hematopoietic system toxicity (reduced red blood cells and leukocytes), gastrointestinal toxicity. Clastogenic (positive in in vitro chromosomal aberration assay and in vivo micronucleus assay). | [8] |
| Olaparib + Carboplatin | Mouse | High liver toxicity with acute hepatitis. | [5] |
| Olaparib + Chemotherapy | Rat | Enhanced bone marrow toxicity. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Viability (MTT) Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the PARP inhibitor (e.g., Olaparib) or a vehicle control (DMSO) for 48 to 96 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[1][4][5][9][10]
In Vivo Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy and toxicity of a therapeutic agent in a patient-derived or cell line-derived xenograft model.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. For orthotopic models, surgically implant tumor cells or tissue into the relevant organ (e.g., ovarian bursa for ovarian cancer).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the therapeutic agent (e.g., Olaparib) and/or comparator drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule. The control group receives a vehicle solution.
-
Efficacy Assessment: Continue to measure tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and other clinical signs. Perform blood counts and serum chemistry analysis to assess hematological and organ toxicity.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors and other organs for further analysis (e.g., histopathology, biomarker analysis).[2][5][11]
PARP Activity Assay
Objective: To measure the enzymatic activity of PARP and the inhibitory effect of compounds.
Protocol:
-
Assay Principle: This assay typically measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP1 in the presence of damaged DNA.
-
Plate Preparation: Coat a 96-well plate with histone proteins.
-
Reaction Mixture: Prepare a reaction mixture containing activated DNA, biotinylated NAD+, and the PARP enzyme.
-
Inhibitor Addition: Add serial dilutions of the PARP inhibitor or a vehicle control to the wells.
-
Enzymatic Reaction: Initiate the reaction by adding the PARP enzyme to the wells and incubate at room temperature.
-
Detection: After incubation, add streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated histones. Then, add a chemiluminescent HRP substrate.
-
Data Acquisition: Measure the luminescence using a microplate reader. The light output is proportional to PARP activity.
-
Data Analysis: Calculate the percentage of PARP inhibition for each inhibitor concentration relative to the vehicle control to determine the IC50 value.[2][12][13]
Mandatory Visualization
PARP Signaling Pathway in DNA Repair
Caption: The role of PARP1 in the base excision repair pathway for single-strand DNA breaks.
Experimental Workflow for In Vivo Xenograft Study
Caption: A generalized workflow for assessing the efficacy of a therapeutic agent in a xenograft model.
The Principle of Synthetic Lethality
Caption: How PARP inhibitors induce synthetic lethality in cancer cells with defective HRR.
Conclusion
The preclinical data for Olaparib demonstrates a clear therapeutic window, with potent anti-tumor activity in cancer models with underlying DNA repair deficiencies, particularly BRCA mutations. Comparative data suggests that while Olaparib is a potent PARP inhibitor, newer agents like Niraparib may exhibit different pharmacokinetic and efficacy profiles in certain preclinical models. The toxicity profile of Olaparib, especially the potentiation of myelosuppression when combined with chemotherapy, is a critical consideration that has been observed in preclinical models and is a key management aspect in the clinical setting. The experimental protocols and visualizations provided in this guide offer a framework for the continued preclinical evaluation of PARP inhibitors and the development of novel combination strategies to enhance their therapeutic index. Further preclinical research is essential to identify biomarkers of response and resistance, and to optimize combination therapies to broaden the utility of PARP inhibitors in cancer treatment.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. merckmillipore.com [merckmillipore.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PARP and DDR Pathway Drug Discovery [promega.com]
The Safety Profile of 5-AIQ: An Early-Stage PARP Inhibitor in a Field of Established Competitors
While 5-aminoisoquinolinone (5-AIQ) is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a direct comparison of its safety profile to approved PARP inhibitors like olaparib (B1684210), niraparib, and rucaparib (B1680265) is not feasible due to a lack of comparative clinical or preclinical oncology data. Current research on this compound is primarily focused on its potential in non-oncology fields such as ischemia-reperfusion injury, inflammation, and neuroprotection.[1][2][3][4] However, an analysis of its available preclinical data alongside the extensive clinical safety data of approved PARP inhibitors provides critical insights for researchers and drug developers.
Approved PARP inhibitors—olaparib, niraparib, rucaparib, and talazoparib—are known to have a class effect on adverse events, primarily hematological and gastrointestinal toxicities.[5][6] These toxicities are often the cause of dose modifications, interruptions, or discontinuations.[6][7] Differences in the safety profiles among these drugs are thought to arise from variations in their PARP-trapping potency and off-target effects.[5][8] Increased PARP trapping, where the inhibitor holds the PARP enzyme onto DNA, has been linked to higher rates of myelosuppression.[8]
An Overview of PARP Inhibition and DNA Repair
PARP enzymes, particularly PARP1, are crucial for repairing single-strand breaks (SSBs) in DNA. When DNA damage occurs, PARP1 binds to the site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. PARP inhibitors block this catalytic activity. In cancer cells with defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of SSB repair leads to the accumulation of double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in cell death, a concept known as synthetic lethality.
Preclinical Safety and Pharmacology of this compound
The available data on this compound comes from in vitro and in vivo animal models. A key study assessing its genotoxicity potential, following OECD protocols, concluded that this compound does not possess genotoxic activity in bacterial reverse mutation tests, in vitro chromosomal aberration tests, or in vivo bone marrow micronucleus tests in mice.[9] This is a crucial finding, as the quinoline (B57606) structure in some molecules is associated with mutagenicity.[9]
Other preclinical studies highlight its pharmacological effects:
-
Potency: In an early study, this compound demonstrated a concentration-dependent inhibition of PARP activity with an IC50 of approximately 10 µM in human cardiac myoblasts.[3]
-
Organ Protection: Studies in rodent models have shown that this compound can reduce tissue injury associated with ischemia-reperfusion of the liver and lung and mitigate organ dysfunction in models of hemorrhagic shock.[1][2][3] These protective effects are linked to the downregulation of inflammatory responses.[4][10]
While these studies substantiate the biological activity and therapeutic potential of this compound, they do not provide data on the common adverse events, such as myelosuppression, seen with PARP inhibitors in an oncology setting.[10] A direct comparison of its safety against other PARP inhibitors remains speculative without head-to-head preclinical toxicity studies.
Comparative Clinical Safety Profiles of Approved PARP Inhibitors
The safety profiles of olaparib, niraparib, and rucaparib have been well-characterized in large clinical trials. Hematological toxicities are the most common reason for dose adjustments.[6]
| Adverse Event (All Grades) | Olaparib | Niraparib | Rucaparib |
| Hematological | |||
| Anemia | 44% | 50% | 37% |
| Neutropenia | 18-30% | 30% | 18% |
| Thrombocytopenia | 14% | 61% | 28% |
| Non-Hematological | |||
| Nausea | >75% | >75% | >75% |
| Fatigue | ~64% | ~60-70% | ~60-70% |
| Data compiled from various Phase 3 maintenance trials in ovarian cancer. Percentages represent the incidence of all-grade adverse events and can vary across studies and patient populations.[5][8] |
| Adverse Event (Grade 3/4) | Olaparib | Niraparib | Rucaparib |
| Hematological | |||
| Anemia | 19% | 25% | 19% |
| Neutropenia | 5% | 20% | 7% |
| Thrombocytopenia | 1% | 34% | 5% |
| Data compiled from various Phase 3 maintenance trials in ovarian cancer. Grade 3/4 events are severe or life-threatening.[8] |
As the tables show, notable differences exist. Niraparib is associated with a significantly higher incidence of all-grade and Grade 3/4 thrombocytopenia.[8][11] This has led to recommendations for dose modifications based on a patient's baseline body weight and platelet count.[5] Olaparib, conversely, appears to have a more favorable profile regarding severe hematological toxicities.[12][13] Rucaparib has been linked to a higher incidence of transaminase elevations (liver toxicity) compared to the others.
Experimental Protocols: Preclinical Genotoxicity Assessment
To evaluate the safety of a compound like this compound, a battery of genotoxicity tests is standard. The protocols for the key experiments are summarized below.
1. Bacterial Reverse Mutation Test (Ames Test)
-
Purpose: To assess the potential of a substance to induce gene mutations in bacteria.
-
Methodology: Strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid are used. The bacteria are exposed to varying concentrations of the test compound (e.g., this compound) with and without a metabolic activation system (S9 mix from rat liver). If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The number of revertant colonies is counted and compared to a negative control.[9]
2. In Vitro Chromosomal Aberration Test
-
Purpose: To detect structural chromosomal damage in cultured mammalian cells.
-
Methodology: Human peripheral blood lymphocytes are cultured and treated with the test compound at several concentrations for a defined period (e.g., 3 hours with S9 mix, 24 hours without). A mitotic inhibitor is added to arrest cells in metaphase. The cells are then harvested, fixed, and stained. Chromosomes are examined microscopically for structural aberrations like breaks, gaps, and exchanges.[9]
3. In Vivo Bone Marrow Micronucleus Test
-
Purpose: To assess chromosomal damage or damage to the mitotic apparatus in a living animal.
-
Methodology: Mice are administered the test compound, typically via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (e.g., cyclophosphamide) is also used. After treatment, bone marrow is extracted from the femurs. The cells are smeared on slides and stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes. PCEs are scored for the presence of micronuclei, which are small nuclei formed from chromosome fragments or whole chromosomes left behind during cell division. An increase in micronucleated PCEs indicates genotoxic activity.[9]
Conclusion
Based on limited, non-oncology preclinical data, this compound appears to be a non-genotoxic PARP inhibitor with potential therapeutic effects in inflammatory and ischemic conditions.[9][10] However, a definitive statement on whether it possesses a better safety profile than other PARP inhibitors cannot be made. The clinical development of PARP inhibitors has shown that preclinical efficacy does not always predict the specific toxicities observed in patients, particularly myelosuppression, which is a major dose-limiting factor. The established PARP inhibitors exhibit distinct safety profiles, with olaparib showing lower rates of severe hematological toxicities compared to niraparib's notable association with thrombocytopenia.[8][12][13] For this compound to be considered a viable alternative, future preclinical and clinical development would need to demonstrate a clear and significant safety advantage, particularly concerning hematological adverse events, in relevant oncology models and patient populations.
References
- 1. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase, in a rodent model of lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscimonit.com [medscimonit.com]
- 3. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase on the organ injury and dysfunction caused by haemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminoisoquinolinone, a PARP-1 Inhibitor, Ameliorates Immune Abnormalities through Upregulation of Anti-Inflammatory and Downregulation of Inflammatory Parameters in T Cells of BTBR Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Frontiers | Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS [frontiersin.org]
- 7. Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 5-aminoisoquinoline (this compound), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. tandfonline.com [tandfonline.com]
- 12. targetedonc.com [targetedonc.com]
- 13. researchgate.net [researchgate.net]
Unmasking the Collateral Effects: A Comparative Analysis of PARP Inhibitor Off-Target Profiles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of five prominent PARP inhibitors: olaparib (B1684210), rucaparib (B1680265), niraparib (B1663559), talazoparib, and veliparib (B1684213). Understanding these off-target activities is crucial for predicting clinical efficacy, anticipating adverse events, and designing rational combination therapies.
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. While their primary mechanism of action involves the inhibition of PARP enzymes, leading to synthetic lethality, a growing body of evidence reveals that these small molecules are not entirely specific. Their "off-target" interactions, particularly with protein kinases, can contribute to both their therapeutic efficacy and their toxicity profiles. This guide delves into the comparative off-target effects of key PARP inhibitors, supported by experimental data and detailed methodologies.
Off-Target Kinase Inhibition: A Comparative Overview
Kinase profiling studies have revealed distinct off-target signatures for different PARP inhibitors. Notably, niraparib and rucaparib exhibit more pronounced off-target kinase activity compared to olaparib, talazoparib, and veliparib.[1][2][3] Olaparib, in particular, appears to be a highly selective PARP inhibitor with minimal interaction with the tested kinases.[4][5]
The following table summarizes the half-maximal inhibitory concentrations (IC50) for the most potent off-target kinase interactions of several PARP inhibitors. Lower IC50 values indicate greater potency of inhibition.
| PARP Inhibitor | Off-Target Kinase | IC50 (µM) |
| Rucaparib | CDK16 | 0.381[6][7] |
| PIM3 | Submicromolar[6][7] | |
| DYRK1B | Submicromolar[6][7] | |
| DYRK1A | 1.4[4] | |
| CDK1 | 1.4[4] | |
| CDK9 | 2.7[4] | |
| PIM1 | 1.2[4] | |
| PIM2 | 7.7[4] | |
| PRKD2 | 9.7[4] | |
| HIPK2 | 4.4[4] | |
| CK2 | 7.8[4] | |
| ALK | 18[4] | |
| Niraparib | DYRK1B | 0.254[6][7] |
| DYRK1A | Submicromolar[6] | |
| Veliparib | PIM1 | 17[4] |
| CDK9 | 8.2[4] | |
| Olaparib | No significant off-target kinase activity reported in several studies.[4][5] | - |
| Talazoparib | Weak binding to two kinases reported in one study.[5] | - |
Key Signaling Pathways Implicated by Off-Target Effects
The off-target inhibition of kinases by certain PARP inhibitors can modulate various signaling pathways, potentially influencing cellular processes beyond DNA repair.
DYRK1A Signaling
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a multifaceted kinase involved in cell proliferation, differentiation, and apoptosis.[8][9] Its inhibition by niraparib and rucaparib could impact these pathways. For instance, DYRK1A is known to regulate the ASK1-JNK signaling pathway, which is involved in apoptotic cell death.[8]
CDK16 Signaling
Cyclin-dependent kinase 16 (CDK16) is involved in cell cycle regulation and has been implicated in promoting tumor progression in some cancers.[2][10] Rucaparib's inhibition of CDK16 could potentially interfere with these processes. One identified pathway involves the regulation of GSK3β/β-catenin signaling, which is crucial for epithelial-mesenchymal transition (EMT) and tumor invasion.[2]
PIM Kinase Signaling
PIM kinases (PIM1, PIM2, PIM3) are proto-oncogenes that regulate cell survival, proliferation, and apoptosis.[1][11] Rucaparib and veliparib have been shown to inhibit PIM kinases. PIM kinases exert their effects through various downstream targets, including the pro-apoptotic protein BAD and cell cycle regulators like p27.[11][12]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the off-target effects of PARP inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the catalytic activity of a kinase and its inhibition by a test compound.
Methodology:
-
Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the kinase, a specific peptide or protein substrate, and kinase assay buffer (typically containing a buffer like Tris-HCl or HEPES, MgCl2, and DTT).[13][14]
-
Inhibitor Addition: Add the PARP inhibitor at various concentrations. A DMSO control (vehicle) is run in parallel.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-32P]ATP.[13][14]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).[13]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS loading buffer).[13]
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper or membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-32P]ATP will not.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.[15]
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.[15]
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[16][17]
Methodology:
-
Cell Treatment: Treat intact cells with the PARP inhibitor at the desired concentration or with a vehicle control (e.g., DMSO).
-
Heat Challenge: Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).[16]
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured and aggregated proteins.[16]
-
Collection of Soluble Fraction: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting, ELISA, or mass spectrometry.[16]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Conclusion
The off-target profiles of PARP inhibitors are diverse and clinically relevant. While olaparib demonstrates high selectivity, rucaparib and niraparib exhibit significant off-target activity against several kinases. These off-target effects can have implications for both the therapeutic window and the adverse event profile of these drugs. A thorough understanding of the polypharmacology of PARP inhibitors is essential for optimizing their clinical use and for the development of next-generation inhibitors with improved selectivity and efficacy. The experimental methodologies outlined in this guide provide a framework for the continued investigation of the complex interactions of these important cancer therapeutics.
References
- 1. apexbt.com [apexbt.com]
- 2. Up-regulation of CDK16 by multiple mechanisms in hepatocellular carcinoma promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro protein kinase assay [bio-protocol.org]
- 15. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 16. annualreviews.org [annualreviews.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating Key Findings for 5-AIQ: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-aminoisoquinolin-1-one (5-AIQ), a potent PARP-1 inhibitor, against other alternatives. It includes detailed experimental protocols and quantitative data from foundational studies to facilitate the replication of key findings.
This compound has been identified as a significant inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA repair and cell death pathways. Its role has been particularly highlighted in the context of cerebral ischemia, where it has been shown to mitigate neuronal damage by reducing the oxidative stress induced by neutrophils. This guide delves into the core findings related to this compound, offering a framework for comparative analysis with other PARP inhibitors.
Performance Comparison of PARP-1 Inhibitors
The following table summarizes the key findings from a foundational study on this compound and compares its effects with other well-established PARP-1 inhibitors. The data is derived from preclinical studies in rat models of cerebral ischemia.
| Compound | Mechanism of Action | Key Finding in Cerebral Ischemia Model | Alternative PARP-1 Inhibitors | FDA Approval Status (for Alternatives) |
| This compound | Potent PARP-1 Inhibitor | Significantly decreases the oxidative activity of neutrophils in prolonged (24h) focal cerebral ischemia (p < 0.001)[1][2]. No significant effect in acute (80 min) ischemia[1][3]. | Olaparib, Rucaparib, Niraparib, Talazoparib | Approved for various cancer treatments. |
Experimental Protocols
To ensure the reproducibility of the findings cited, detailed methodologies for the key experiments are provided below.
PARP-1 Enzyme Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against the PARP-1 enzyme.
Objective: To quantify the in-vitro efficacy of a test compound (e.g., this compound) in inhibiting the enzymatic activity of PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone proteins (pre-coated on a 96-well plate)
-
Activated DNA
-
Biotinylated NAD+
-
Test compound (this compound) and reference inhibitor (e.g., Olaparib)
-
Assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Plate Preparation: Use a 96-well plate pre-coated with histone proteins.
-
Reagent Preparation: Prepare solutions of the test compound and a known PARP-1 inhibitor (positive control) at various concentrations. Prepare a master mix containing the PARP-1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.
-
Inhibition Reaction: Add the test compound solutions to the appropriate wells. Initiate the enzymatic reaction by adding the master mix to all wells. Incubate the plate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes. This allows the HRP to bind to the biotinylated histones.
-
Signal Generation: After another wash step, add the chemiluminescent substrate. The HRP will catalyze a reaction that produces light.
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader. The intensity of the light is proportional to the amount of PARP-1 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor required to reduce the PARP-1 activity by 50%.
Neutrophil Oxidative Burst Assay (Chemiluminescence)
This protocol describes the measurement of neutrophil activation by quantifying the production of reactive oxygen species (ROS) through a chemiluminescence-based assay.
Objective: To assess the effect of a test compound (e.g., this compound) on the oxidative burst of neutrophils isolated from a model of cerebral ischemia.
Materials:
-
Isolated neutrophils
-
Luminol (B1675438) (chemiluminescent probe)
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator
-
Test compound (this compound)
-
Hanks' Balanced Salt Solution (HBSS)
-
Luminometer or a microplate reader with chemiluminescence detection
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from the blood of experimental animals (e.g., rats subjected to focal cerebral ischemia) using standard density gradient centrifugation techniques.
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS at a specific concentration.
-
Assay Setup: In a 96-well white plate, add the neutrophil suspension to the wells. Add the test compound (this compound) at the desired concentration.
-
Chemiluminescence Measurement: Add luminol to the wells. Place the plate in a luminometer pre-warmed to 37°C.
-
Activation: To stimulate the oxidative burst, inject a neutrophil activator like PMA into the wells.
-
Data Recording: Immediately begin recording the chemiluminescence signal over a period of time (e.g., 60 minutes). The light emission is a result of the reaction of luminol with the ROS produced by the activated neutrophils.
-
Data Analysis: The total chemiluminescence (area under the curve) or the peak chemiluminescence is used as a measure of the oxidative burst. Compare the results from the this compound-treated groups to the untreated control group to determine the effect of the compound on neutrophil activity.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
PARP-1 Signaling Pathway in Ischemia.
Experimental Workflow Overview.
References
Unveiling the Water Solubility of 5-AIQ: A Comparative Analysis with Leading PARP Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the physicochemical properties of drug candidates play a pivotal role in their development and clinical efficacy. Among these, water solubility is a critical determinant of a drug's bioavailability and formulation options. This guide provides a detailed comparison of the water solubility of 5-AIQ (5-aminoisoquinolinone), a potent PARP-1 inhibitor, with other commercially available and investigational PARP inhibitors, supported by experimental data and methodologies. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development.
Enhanced Water Solubility: A Key Differentiator for this compound
A comprehensive review of available data reveals that this compound exhibits significantly higher water solubility compared to several other well-established PARP inhibitors. Data indicates the water solubility of this compound to be greater than 20 mg/mL, a stark contrast to many of its counterparts which are characterized by low aqueous solubility.
This superior solubility profile of this compound presents a considerable advantage in preclinical and clinical development. Higher water solubility can facilitate simpler formulation strategies, potentially leading to improved oral bioavailability and more predictable pharmacokinetic profiles.
Comparative Water Solubility of PARP Inhibitors
The following table summarizes the aqueous solubility of this compound and other prominent PARP inhibitors.
| PARP Inhibitor | Water Solubility (mg/mL) | Citation(s) |
| This compound | > 20 | |
| Olaparib | 0.1 - 0.13 | [1][2] |
| Rucaparib | ~0.5 (in 1:1 DMF:PBS, pH 7.2) | [3][4] |
| Niraparib (B1663559) | 0.7 - 1.1 | [5][6][7][8][9] |
| Talazoparib | 0.017 - 0.038 | [10] |
Note: The solubility of Rucaparib is reported in a mixed solvent system, which may not directly equate to its solubility in pure water but provides a useful approximation.
The data clearly illustrates that this compound stands out with its exceptional water solubility, positioning it as a promising candidate for further investigation.
Experimental Protocols for Solubility Determination
The determination of aqueous solubility is a fundamental experiment in drug discovery. Two common methods employed are the thermodynamic and kinetic solubility assays.
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, representing its true solubility.
Protocol:
-
An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Following incubation, the saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[12]
-
A calibration curve is used to determine the final solubility value.
Kinetic Solubility Assay
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution.
Protocol:
-
A concentrated stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[13][14]
-
A small aliquot of the DMSO stock solution is added to an aqueous buffer in a multi-well plate.[13]
-
The plate is incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature.[14]
-
The formation of precipitate is detected by methods such as nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate via UV spectroscopy or LC-MS.[13][14]
The Role of PARP in DNA Repair and Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability of these cancer cells to efficiently repair DSBs results in cell death, a concept known as synthetic lethality.
Conclusion
The superior water solubility of this compound distinguishes it from many other PARP inhibitors and suggests its potential for a more favorable drug development profile. This key physicochemical property, combined with its potent inhibitory activity, underscores the promise of this compound as a next-generation therapeutic agent in oncology. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. tga.gov.au [tga.gov.au]
- 2. KR20210080225A - Solubility and bioavailability enhanced formulation of Olaparib - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. WO2019067634A1 - NIRAPARIB FORMULATIONS - Google Patents [patents.google.com]
- 8. WO2020072796A1 - Crystalline forms of niraparib freebase - Google Patents [patents.google.com]
- 9. Niraparib - Wikipedia [en.wikipedia.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. evotec.com [evotec.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. enamine.net [enamine.net]
Benchmarking the performance of 5-AIQ in established PARP activity assays
Comparative Performance of Established PARP Inhibitors
To contextualize the potential efficacy of 5-AIQ, it is essential to review the performance of established PARP inhibitors in various assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for several clinically approved PARP inhibitors against PARP-1 and PARP-2. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Notes |
| Olaparib | 5 | 1 | Selective inhibitor of PARP-1/2.[3] |
| Rucaparib | ~1.4-7 | ~0.8-5 | Potent inhibitor of PARP-1, PARP-2, and PARP-3.[4] |
| Niraparib | 3.8 | 2.1 | Potent inhibitor of PARP-1 and PARP-2.[3] |
| Talazoparib (B560058) | ~1-5 | ~1-2 | Potent inhibitor of PARP-1 and PARP-2; also a potent PARP trapper.[5][6] |
| Veliparib | 5.2 | 2.9 | Orally active, potent inhibitor of PARP-1 and PARP-2.[3] |
The Central Role of PARP in DNA Repair
PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[7] Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality and targeted cell death.[7]
Experimental Protocols for PARP Activity Assays
A variety of assays are available to measure PARP activity and the inhibitory potential of compounds like this compound. These assays can be broadly categorized into biochemical assays, which use purified enzymes, and cellular assays, which measure PARP activity within cells.
PARP Enzyme Inhibition Assay (Biochemical)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP.
Objective: To determine the IC50 of an inhibitor against specific PARP isoforms (e.g., PARP-1, PARP-2).
Generalized Methodology:
-
Plate Coating: 96-well plates are coated with histone, a substrate for PARPylation.
-
Reaction Setup: Recombinant human PARP-1 or PARP-2 enzyme is added to the wells in a reaction buffer containing activated DNA (to stimulate PARP activity).
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+, the substrate for PARP.
-
PAR Quantification: The amount of poly(ADP-ribose) (PAR) generated is quantified. This can be achieved through several detection methods:
-
Colorimetric/Chemiluminescent ELISA: An anti-PAR antibody conjugated to an enzyme (like HRP) is used. A substrate is then added to produce a colorimetric or chemiluminescent signal that is proportional to the amount of PAR.[4]
-
Fluorescence Polarization (FP): This method measures the change in polarization of a fluorescently labeled NAD+ analog upon its incorporation into the growing PAR chain.
-
-
IC50 Calculation: The signal is read on a plate reader, and the IC50 value is calculated from the dose-response curve.[8]
Cellular PARP Inhibition Assay (PAR-Level Assay)
This assay assesses the ability of an inhibitor to block PARP activity within a cellular context.
Objective: To measure the inhibition of PARP activity in cells treated with a test compound.
Generalized Methodology:
-
Cell Seeding: Cancer cell lines are seeded in microplates.
-
DNA Damage Induction: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide or an alkylating agent) to induce PARP activity.
-
Inhibitor Treatment: Immediately following DNA damage, cells are treated with a range of concentrations of the PARP inhibitor.
-
Cell Lysis and PAR Detection: After a short incubation, cells are lysed. The level of PAR can be detected using:
-
Western Blotting: The amount of PAR in the cell lysate is quantified by Western blotting using an anti-PAR antibody.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an anti-PAR antibody and a fluorescently labeled secondary antibody. Fluorescence intensity is measured using a high-content imaging system or flow cytometer.[8]
-
-
Data Analysis: The reduction in PAR levels in inhibitor-treated cells compared to untreated (but damaged) cells is used to determine the potency of the inhibitor in a cellular environment.
PARP Trapping Assay
This assay quantifies the ability of an inhibitor to "trap" PARP enzymes on DNA, a key mechanism for the cytotoxicity of some PARP inhibitors.[5]
Objective: To measure the amount of PARP enzyme bound to chromatin in the presence of an inhibitor.
Generalized Methodology:
-
Cell Treatment: Cells are treated with the PARP inhibitor for a defined period.
-
Cell Lysis and Fractionation: Cells are lysed, and a differential centrifugation protocol is used to separate the chromatin-bound protein fraction from the soluble fraction.
-
Quantification of Chromatin-Bound PARP: The amount of PARP-1 or PARP-2 in the chromatin-bound fraction is quantified by Western blotting.
-
Data Analysis: An increase in the amount of chromatin-bound PARP in the presence of the inhibitor is indicative of PARP trapping.[8]
Workflow for Benchmarking a Novel PARP Inhibitor
The following diagram outlines a general workflow for characterizing and benchmarking a novel PARP inhibitor like this compound against established compounds.
References
- 1. Evaluation of 5-aminoisoquinoline (this compound), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 5-Aminoisoquinoline (5-AIQ): A Comprehensive Guide
For Immediate Release – This document provides essential, immediate safety and logistical information for the proper disposal of 5-Aminoisoquinoline (5-AIQ), a crucial compound in various research and development applications. Adherence to these procedural, step-by-step guidelines is vital for ensuring the safety of laboratory personnel and maintaining environmental compliance. By providing this information, we aim to become the preferred source for laboratory safety and chemical handling, fostering a deep trust with researchers, scientists, and drug development professionals that extends beyond the product itself.
Immediate Safety and Hazard Profile
5-Aminoisoquinoline (this compound) is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[1][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.
Quantitative Hazard and Disposal Information
To facilitate a quick and clear understanding of the hazards and disposal requirements, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Data | Reference |
| CAS Number | 1125-60-6 | [4] |
| Molecular Formula | C₉H₈N₂ | [3][4] |
| Molecular Weight | 144.17 g/mol | [4] |
| Appearance | Dark yellow powder/solid | [2] |
| Melting Point | 125-128 °C | [3][4] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1][2][3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[2] Do not let this chemical enter the environment.[1] Absorb spills with inert material and place in a suitable, closed container for disposal.[1][5] | [1][2][5] |
Detailed Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. The following protocol outlines the necessary steps for safe and compliant disposal.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that the following PPE is worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5][6]
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[1][5]
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[1][5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5]
Step 2: Waste Identification and Segregation
All waste streams containing this compound must be treated as hazardous waste.[7][8] This includes:
-
Unused or expired this compound solid compound.
-
Solutions containing dissolved this compound.
-
Contaminated laboratory materials, such as pipette tips, weighing boats, gloves, and absorbent pads.
-
Empty containers that previously held this compound. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7]
Segregate this compound waste from other incompatible waste streams to prevent dangerous chemical reactions.[9] Specifically, store it separately from acids and oxidizing agents.[9]
Step 3: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, leak-proof container with a secure lid.[1][10] The container must be compatible with the chemical.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and appropriately labeled waste container.[10] Do not overfill waste containers.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.[10]
Step 4: Labeling and Storage
All hazardous waste containers must be clearly and accurately labeled.[8][9] The label should include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "5-Aminoisoquinoline".[8]
-
The associated hazard warnings (e.g., "Harmful," "Irritant").
-
The date when the waste was first added to the container.
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[9][11] This area should be at or near the point of generation and away from general laboratory traffic.[11]
Step 5: Final Disposal
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [7][12]
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6] These entities are equipped to handle and dispose of chemical waste in a safe and environmentally compliant manner.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide provides the necessary information for the safe and compliant disposal of 5-Aminoisoquinoline. By following these procedures, researchers can minimize risks to themselves and the environment, ensuring a safe and responsible laboratory setting.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. nj.gov [nj.gov]
Essential Safety and Handling Guide for 5-Aminoisoquinoline (5-AIQ)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Aminoisoquinoline (5-AIQ) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.
Hazard Assessment
5-Aminoisoquinoline is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause skin, eye, and respiratory system irritation.[1][2][3] Adherence to the following safety measures is critical to prevent exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 to protect from splashes and dust.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[4] Always inspect gloves for integrity before use. |
| Body Protection | Chemical-resistant lab coat | Should be worn over personal clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | A respirator (e.g., N95 dust mask) is necessary when ventilation is inadequate, if dust is generated, or when exposure limits may be exceeded.[2][3][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[5]
-
Gather and inspect all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents before beginning work with the compound.
2. Handling:
-
All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Handle the compound carefully to minimize the generation and accumulation of dust.[2]
-
Always wear the full complement of recommended PPE to avoid contact with eyes, skin, and clothing.[2]
3. Post-Handling & Cleanup:
-
Following the procedure, decontaminate all work surfaces.
-
Securely close the container of this compound and store it in a cool, dry, and well-ventilated area away from incompatible substances.[2]
-
Carefully remove and dispose of contaminated PPE, particularly gloves, in a designated waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[5]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
Spill and Leak Response:
-
In case of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Don the appropriate PPE before attempting to clean the spill.
-
For small spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[2]
-
For larger spills, absorb the material with an inert substance (e.g., sand, vermiculite) and shovel it into a designated waste container.[1]
Waste Disposal:
-
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be placed in a clearly labeled, sealed container.
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[5] Do not allow the chemical to enter the environment.[1]
-
Contact your institution's environmental health and safety department for guidance on proper disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
